molecular formula C18H37NO B15570342 1-Deoxysphingosine

1-Deoxysphingosine

货号: B15570342
分子量: 283.5 g/mol
InChI 键: ZREXGWPJFRJAJU-SWESGNQDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E,2S,3R)-2-aminooctadec-4-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h15-18,20H,3-14,19H2,1-2H3/b16-15+/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREXGWPJFRJAJU-SWESGNQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 1-Deoxysphingosine Biosynthesis Pathway: A Technical Guide to a Non-Canonical Route of Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-deoxysphingolipids (deoxySLs) represent a class of atypical sphingolipids implicated in a range of neuropathic and metabolic disorders. Unlike canonical sphingolipids, which are integral to cellular structure and signaling, deoxySLs are cytotoxic, primarily due to their altered biosynthesis and metabolic fate. This technical guide provides an in-depth exploration of the 1-deoxysphingosine (1-doxSA) biosynthesis pathway, its pathological consequences, and the experimental methodologies employed in its investigation. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding of this critical pathway.

Introduction

Sphingolipid biosynthesis is a highly regulated process commencing with the condensation of L-serine (B559523) and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). However, under certain pathological or metabolic conditions, SPT can utilize L-alanine as an alternative substrate, leading to the formation of 1-deoxysphinganine (doxSA), the precursor to 1-doxSA and other deoxySLs.[1][2] This shift in substrate specificity is a critical initiating event in the pathogenesis of hereditary sensory and autonomic neuropathy type 1 (HSAN1) and has been implicated in the progression of diabetic neuropathy.[3][4] The defining structural feature of deoxySLs is the absence of a hydroxyl group at the C1 position, which renders them resistant to canonical degradation pathways, leading to their accumulation and subsequent cellular toxicity.[1][5]

The Biosynthesis Pathway of this compound

The synthesis of 1-doxSA is a deviation from the canonical sphingolipid pathway, initiated by the promiscuous activity of serine palmitoyltransferase (SPT).

Canonical vs. Deoxy-Sphingolipid Synthesis
  • Canonical Pathway: SPT, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. This is the rate-limiting step in the de novo synthesis of all sphingolipids.[6]

  • Deoxy-Pathway: In the deoxy-pathway, SPT utilizes L-alanine instead of L-serine, resulting in the formation of 1-deoxy-3-ketosphinganine, which is then rapidly reduced to 1-deoxysphinganine (doxSA).[7] This can be triggered by mutations in the SPT subunits (SPTLC1 and SPTLC2) that alter substrate preference or by metabolic states with high alanine-to-serine ratios.[8][9]

Biosynthesis_Pathway cluster_canonical Canonical Sphingolipid Pathway cluster_deoxy 1-Deoxysphingolipid Pathway L-Serine L-Serine 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine L-Serine->3-Ketodihydrosphingosine SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketodihydrosphingosine SPT 1-Deoxy-3-ketosphinganine 1-Deoxy-3-ketosphinganine Palmitoyl-CoA->1-Deoxy-3-ketosphinganine SPT (mutant or altered conditions) Sphinganine Sphinganine 3-Ketodihydrosphingosine->Sphinganine 3-KDS Reductase Ceramides Ceramides Sphinganine->Ceramides Ceramide Synthase Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids L-Alanine L-Alanine L-Alanine->1-Deoxy-3-ketosphinganine SPT (mutant or altered conditions) 1-Deoxysphinganine (doxSA) 1-Deoxysphinganine (doxSA) 1-Deoxy-3-ketosphinganine->1-Deoxysphinganine (doxSA) Reductase 1-Deoxydihydroceramides 1-Deoxydihydroceramides 1-Deoxysphinganine (doxSA)->1-Deoxydihydroceramides Ceramide Synthase This compound (1-doxSA) This compound (1-doxSA) 1-Deoxydihydroceramides->this compound (1-doxSA) Desaturase SPT_enzyme Serine Palmitoyltransferase (SPT) SPT_enzyme->3-Ketodihydrosphingosine SPT_enzyme->1-Deoxy-3-ketosphinganine

Figure 1: Canonical and 1-Deoxysphingolipid Biosynthesis Pathways.
Downstream Metabolism of 1-Deoxysphinganine

Once formed, doxSA can be further metabolized by cellular enzymes:

  • N-acylation: Ceramide synthases can N-acylate doxSA to form 1-deoxydihydroceramides.[10]

  • Desaturation: A desaturase can introduce a double bond to form 1-deoxyceramides. The double bond in native this compound has been identified at the Δ14 position, in contrast to the Δ4 double bond in canonical sphingosine.[10][11]

  • Degradation: While initially thought to be dead-end metabolites, recent evidence suggests that 1-deoxysphingolipids can be metabolized, at least in part, by cytochrome P450 enzymes of the CYP4F subfamily.[11]

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of Serine Palmitoyltransferase (SPT)
SubstrateEnzyme SourceKmkcatReference
L-SerineS. multivorum0.45 ± 0.05 mM0.40 ± 0.01 s-1[12]
L-AlanineS. multivorum65 ± 12 mM0.0028 ± 0.0003 s-1[12]
L-SerineH159A SPT mutant128 ± 51 mM0.200 ± 0.070 s-1[13][14]
Palmitoyl-CoAH159A SPT mutant1.6 ± 0.7 mM0.200 ± 0.070 s-1[13][14]

Note: Kinetic data for human SPT with L-alanine is limited; the provided data from a bacterial homolog illustrates the significantly lower affinity and catalytic efficiency for L-alanine compared to L-serine in the wild-type enzyme.

Table 2: Plasma Concentrations of 1-Deoxysphingolipids
AnalyteConditionConcentrationReference
Total DeoxySLsHealthy Individuals0.1–0.3 µM[3]
Total DeoxySLsHSAN1 PatientsUp to 1.2 µM[3]
1-Deoxysphinganine (doxSA)Diabetic STZ rats (control diet)0.05 ± 0.007 µmol/L[15]
1-Deoxysphinganine (doxSA)Diabetic STZ rats (L-serine diet)0.016 ± 0.001 µmol/L[15]
Total 1-DeoxydihydroceramidesLean Controls5.195 pmol/100 µL[16]
Total 1-DeoxydihydroceramidesObese/T2D with Diabetic Neuropathy8.939 pmol/100 µL[16]
Table 3: Cytotoxicity of 1-Deoxysphingolipids
CompoundCell TypeEffectConcentrationReference
1-Deoxysphinganine (doxSA)Mouse Embryonic FibroblastsLD507 µM[3]
1-Deoxysphinganine (doxSA)Mouse Embryonic FibroblastsMitochondrial fragmentation1 µM[17]
1-Deoxysphinganine (doxSA)Retinal OrganoidsUPR induction1 µM[5]

Pathophysiological Signaling of 1-Deoxysphingolipids

The accumulation of 1-deoxysphingolipids triggers multiple pathological signaling cascades, primarily affecting neuronal cells. The toxicity is multifaceted, involving organelle dysfunction and aberrant cellular responses.

Toxicity_Pathway cluster_mito Mitochondrial Dysfunction cluster_er Endoplasmic Reticulum (ER) Stress cluster_cyto Cytoskeletal Disruption DeoxySL Accumulation of 1-Deoxysphingolipids Mito_Frag Mitochondrial Fragmentation DeoxySL->Mito_Frag UPR Unfolded Protein Response (UPR) Activation DeoxySL->UPR Neurite Neurite Retraction & Branching Defects DeoxySL->Neurite Ca_Uptake Altered Ca2+ Uptake Mito_Frag->Ca_Uptake ROS Increased ROS Production Ca_Uptake->ROS Apoptosis Apoptosis ROS->Apoptosis Ca_Homeostasis Disrupted Ca2+ Homeostasis UPR->Ca_Homeostasis ER_Apoptosis ER-mediated Apoptosis Ca_Homeostasis->ER_Apoptosis

Figure 2: Pathophysiological Signaling Cascades Induced by 1-Deoxysphingolipids.

Key events in 1-deoxysphingolipid-mediated toxicity include:

  • Mitochondrial Dysfunction: 1-deoxysphingolipids, particularly N-acylated metabolites, localize to mitochondria, leading to fragmentation of the mitochondrial network and impaired function.[17][18] This can also involve altered mitochondrial calcium uptake.[19][20]

  • ER Stress: Accumulation of deoxySLs in the endoplasmic reticulum induces the unfolded protein response (UPR), a key indicator of ER stress.[5]

  • Disrupted Calcium Homeostasis: 1-doxSA and its derivatives can disrupt intracellular calcium signaling, leading to abnormal calcium handling by the ER and mitochondria.[21]

  • Cytoskeletal Instability: In neurons, 1-deoxysphingolipids cause disruption of the cytoskeleton, leading to neurite retraction and defects in neuronal branching.[22]

Experimental Protocols

Measurement of Serine Palmitoyltransferase (SPT) Activity

This protocol is adapted from established methods for measuring SPT activity in cell lysates.[11][23]

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES pH 8.0, 2 mM EDTA, 1% SML)

  • Protein quantification assay (e.g., BCA)

  • Reaction buffer (50 mM HEPES pH 8.0, 25 mM DTT, 20 µM PLP)

  • Substrate mix: 2 mM L-serine (or L-alanine), 100 µM palmitoyl-CoA

  • Radiolabeled substrate (e.g., [3H]-L-serine)

  • Stop solution (e.g., alkaline methanol)

  • Organic solvent for extraction (e.g., chloroform)

  • Scintillation cocktail and counter

Procedure:

  • Cell Lysate Preparation: Harvest cells and lyse in ice-cold lysis buffer. Determine the protein concentration of the lysate.

  • Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of cell lysate protein with the reaction buffer.

  • Initiation of Reaction: Add the substrate mix containing the radiolabeled substrate to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Lipid Extraction: Extract the lipids using an appropriate organic solvent (e.g., chloroform/methanol (B129727)/water partition).

  • Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Quantification of 1-Deoxysphingolipids by LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of 1-deoxysphingolipids from plasma or tissue samples.[16][24]

LCMS_Workflow Sample Plasma or Tissue Homogenate Spike Spike with Internal Standards (e.g., d7-sphinganine) Sample->Spike Extraction Lipid Extraction (e.g., Methanol/Chloroform) Spike->Extraction Hydrolysis Acid/Base Hydrolysis (to measure total sphingoid bases) Extraction->Hydrolysis Phase_Sep Phase Separation Hydrolysis->Phase_Sep Dry_Reconstitute Dry Organic Phase & Reconstitute Phase_Sep->Dry_Reconstitute LCMS LC-MS/MS Analysis (C18 column, MRM mode) Dry_Reconstitute->LCMS Data Data Analysis (Quantification against standard curve) LCMS->Data

Figure 3: Experimental Workflow for 1-Deoxysphingolipid Quantification by LC-MS/MS.

Procedure:

  • Sample Preparation: For plasma, use a small volume (e.g., 100 µL). For tissue, homogenize a known weight of tissue in an appropriate buffer.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d7-sphinganine) to each sample for accurate quantification.[23]

  • Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system, such as methanol and chloroform.[1]

  • Hydrolysis (Optional but common): To measure the total amount of 1-deoxysphingoid bases (free and N-acylated), perform an acid and subsequent base hydrolysis.[24]

  • Phase Separation: After extraction and/or hydrolysis, separate the organic and aqueous phases by centrifugation.

  • Drying and Reconstitution: Collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis: Inject the sample onto a liquid chromatography system, typically with a C18 reverse-phase column, coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target analytes.[3]

  • Data Analysis: Quantify the concentration of 1-deoxysphingolipids by comparing the peak areas of the endogenous analytes to those of the internal standards and using a standard curve.

Conclusion

The this compound biosynthesis pathway represents a critical area of research with significant implications for neurodegenerative and metabolic diseases. The promiscuity of serine palmitoyltransferase under specific genetic and metabolic contexts leads to the production of cytotoxic 1-deoxysphingolipids. Understanding the molecular mechanisms of their synthesis, metabolism, and cellular toxicity is paramount for the development of targeted therapeutic interventions. The methodologies outlined in this guide provide a framework for researchers to investigate this pathway and its role in human health and disease. Future research will likely focus on the precise regulation of SPT substrate specificity and the development of strategies to mitigate the pathological consequences of 1-deoxysphingolipid accumulation.

References

The Neurotoxic Cascade of 1-Deoxysphingolipids: A Technical Guide to a Class of Atypical Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids implicated in the pathogenesis of several neurological and metabolic disorders, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetic neuropathy.[1][2][3][4] Unlike canonical sphingolipids, deoxySLs lack a hydroxyl group at the C1 position, a structural alteration that fundamentally disrupts their metabolism and confers potent neurotoxic properties. This guide provides an in-depth technical overview of the mechanism of action of 1-deoxysphingosine and its precursors in neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. The accumulation of these lipids triggers a complex and multifaceted neurotoxic cascade, initiating with their synthesis by a promiscuous enzyme and culminating in neuronal dysfunction and death through mitochondrial impairment, endoplasmic reticulum stress, calcium dysregulation, and cytoskeletal disruption. Understanding these mechanisms is paramount for the development of targeted therapeutic interventions for diseases associated with elevated deoxySL levels.

The Aberrant Biosynthesis of 1-Deoxysphingolipids

The synthesis of 1-deoxysphingolipids represents a deviation from the canonical sphingolipid biosynthetic pathway. The initial and rate-limiting step in sphingolipid synthesis is catalyzed by the enzyme serine palmitoyltransferase (SPT).[5] Under normal physiological conditions, SPT condenses L-serine and palmitoyl-CoA. However, mutations in SPT, as seen in HSAN1, or conditions of altered substrate availability can lead to the enzyme utilizing L-alanine instead of L-serine.[1][5][6][7] This substrate switch results in the formation of 1-deoxysphinganine (doxSA), the precursor to all deoxySLs.[1][2][3] Due to the absence of the C1 hydroxyl group, doxSA and its downstream metabolites, including this compound (deoxySO) and 1-deoxyceramides, cannot be degraded by the canonical catabolic pathway, leading to their accumulation within the cell.[5][7][8]

Cellular Localization and Organelle Dysfunction

Once synthesized, 1-deoxysphingolipids, particularly the N-acylated metabolites, exhibit a distinct subcellular localization pattern that is central to their toxicity.

  • Mitochondria: Exogenously applied alkyne-labeled doxSA has been shown to localize to mitochondria.[1][2][3] This accumulation leads to mitochondrial fragmentation, swelling, and overall dysfunction, impairing cellular energy homeostasis.[1][2][3][9] The mitochondrial toxicity is a key contributor to the neurotoxicity observed in conditions like diabetic neuropathy and HSAN1.[1][3]

  • Endoplasmic Reticulum (ER): DeoxySLs also accumulate in the endoplasmic reticulum, inducing ER stress and triggering the unfolded protein response (UPR).[6][10][11][12] This response is a cellular mechanism to cope with an accumulation of unfolded or misfolded proteins. However, chronic ER stress can lead to apoptosis.[13][14]

Molecular Mechanisms of Neurotoxicity

The neurotoxic effects of 1-deoxysphingolipids are mediated by a complex interplay of multiple signaling pathways and cellular processes.

Mitochondrial Dysfunction and Energy Crisis

As previously mentioned, the accumulation of deoxySLs within mitochondria disrupts their morphology and function.[1][2][3][9] This leads to a decrease in mitochondrial membrane potential and impaired ATP production, creating an energy crisis in neurons, which have high metabolic demands.[15]

Endoplasmic Reticulum Stress and the Unfolded Protein Response

The accumulation of deoxySLs in the ER triggers the UPR, a signaling network involving three main branches: IRE1, PERK, and ATF6.[12][13] While initially a pro-survival response, prolonged activation of the UPR can initiate apoptotic pathways.[13] Studies have shown that 1-dSA accumulation activates ER stress-responsive genes, including the pro-apoptotic transcription factor CHOP.[12]

Dysregulation of Calcium Homeostasis

1-deoxysphingoid bases cause abnormal calcium (Ca2+) handling by both the endoplasmic reticulum and mitochondria.[15][16][17] This includes dysregulation of store-operated Ca2+ channels in the cell membrane.[15][16] The resulting fluctuations in intracellular Ca2+ levels can activate various downstream signaling pathways that contribute to neuronal damage and death.

Cytoskeletal Disruption

DeoxySLs have been shown to disrupt the neuronal cytoskeleton, leading to neurite retraction and impaired neurite outgrowth.[7] This effect is mediated, in part, by the modulation of key cytoskeletal regulatory proteins.[18]

Modulation of N-methyl-D-aspartate Receptor (NMDAR) Signaling

1-deoxySA has been found to reduce the protein levels of the NMDAR subunit GluN2B and the postsynaptic density protein 95.[18] Furthermore, blocking NMDAR activation with antagonists like MK-801 or memantine (B1676192) can significantly prevent 1-deoxySA-induced neurotoxicity, suggesting a critical role for NMDAR signaling in the pathogenic process.[18]

Autophagy and Lysosomal Dysfunction

1-deoxysphingolipids can induce autophagy, a cellular process for degrading and recycling cellular components.[6][11] However, the accumulation of these lipids can also lead to the buildup of autophagosomes and lysosomes, impairing the overall autophagic flux and leading to the accumulation of lipid substrates within lysosomes.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of 1-deoxysphingolipids.

ParameterCell Type/ModelConcentration of DeoxySLObserved EffectReference
Neurite OutgrowthPrimary Neurons0.5 µM and 1 µM doxSASignificant reduction in neurite length.[1]
ApoptosisMEF Cells1 µM doxSAMinor increase in apoptosis from < 0.1% to 3% after 24h and 96h.[10]
1-deoxySL Levels in HSAN1Human PlasmaUp to 1.2 µMPathologically elevated levels compared to healthy individuals (0.1–0.3 µM).[6][10]
1-deoxySL LevelsPaclitaxel-treated U87 and HEK293 cells250 nM and 1 µM PaclitaxelDose-dependent increase in 1-deoxysphingolipid levels.[19]

Key Experimental Protocols

Cell Culture and Treatment with 1-Deoxysphinganine
  • Cell Lines: Mouse Embryonic Fibroblasts (MEFs), primary dorsal root ganglia (DRG) neurons.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for MEFs) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: 1-deoxysphinganine (doxSA) is typically dissolved in an ethanol (B145695) stock solution. The final concentration in the culture medium is achieved by diluting the stock. A vehicle control (e.g., 0.1% ethanol) is run in parallel. For time-course experiments, cells are incubated with doxSA for specified durations (e.g., 24h, 96h).

Analysis of Apoptosis by Fluorescence Microscopy
  • Reagent: CellEvent™ Caspase-3/7 Green Detection Reagent.

  • Procedure:

    • Cells are cultured on coverslips and treated with doxSA or vehicle.

    • Following incubation, the medium is replaced with fresh medium containing the Caspase-3/7 detection reagent according to the manufacturer's instructions.

    • Cells are incubated to allow for the detection of activated caspases in apoptotic cells.

    • Cells are fixed with an appropriate fixative (e.g., 4% paraformaldehyde).

    • DNA is counterstained with a nuclear stain such as DAPI.

    • Coverslips are mounted on microscope slides.

    • Apoptotic cells (green fluorescence) and total cells (blue fluorescence) are visualized and quantified using a confocal fluorescence microscope.

Lipid Extraction and Analysis by Mass Spectrometry
  • Lipid Extraction:

    • Cells or tissues are homogenized in a suitable buffer.

    • Lipids are extracted using a one-phase or two-phase extraction method (e.g., Bligh-Dyer or Folch extraction) with a mixture of chloroform (B151607) and methanol.

    • The organic phase containing the lipids is collected, dried under nitrogen, and reconstituted in an appropriate solvent for analysis.

  • Mass Spectrometry:

    • Lipid extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Lipids are separated on a C8 or C18 reverse-phase column.

    • Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for specific detection and quantification of different deoxySL species.

    • Internal standards are used for accurate quantification.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in 1-deoxysphingolipid-induced neurotoxicity.

Caption: Aberrant biosynthesis of 1-deoxysphingolipids.

DeoxySL_Neurotoxicity_Pathway DeoxySL 1-Deoxysphingolipid Accumulation Mitochondria Mitochondrial Localization DeoxySL->Mitochondria ER ER Localization DeoxySL->ER Membrane Membrane Interaction DeoxySL->Membrane Autophagy Altered Autophagy DeoxySL->Autophagy Mito_Dysfunction Mitochondrial Dysfunction (Fragmentation, ↓ΔΨm) Mitochondria->Mito_Dysfunction Ca_Dysregulation Ca2+ Dysregulation Mitochondria->Ca_Dysregulation ER_Stress ER Stress ER->ER_Stress ER->Ca_Dysregulation NMDAR NMDAR Signaling Alteration Membrane->NMDAR Cytoskeleton Cytoskeletal Disruption Membrane->Cytoskeleton Neurotoxicity Neuronal Dysfunction & Cell Death Mito_Dysfunction->Neurotoxicity UPR Unfolded Protein Response (UPR) ER_Stress->UPR UPR->Neurotoxicity Ca_Dysregulation->Neurotoxicity NMDAR->Neurotoxicity Cytoskeleton->Neurotoxicity Autophagy->Neurotoxicity

Caption: Overview of 1-deoxysphingolipid-induced neurotoxic pathways.

Experimental_Workflow_DeoxySL_Analysis start Neuronal Cell Culture or Tissue Sample treatment Treatment with 1-deoxySL or Vehicle Control start->treatment harvest Cell/Tissue Harvesting treatment->harvest lipid_extraction Lipid Extraction (e.g., Bligh-Dyer) harvest->lipid_extraction phenotype_assay Parallel Phenotypic Assays (e.g., Apoptosis, Neurite Outgrowth) harvest->phenotype_assay lcms LC-MS/MS Analysis lipid_extraction->lcms data_analysis Data Analysis and Quantification lcms->data_analysis correlation Correlate Lipid Levels with Phenotype data_analysis->correlation phenotype_assay->correlation

Caption: Experimental workflow for analyzing 1-deoxySL effects.

Conclusion and Future Directions

The mechanism of action of 1-deoxysphingolipids in neurons is a complex, multifactorial process that converges on key cellular organelles and signaling pathways, ultimately leading to neurodegeneration. The accumulation of these atypical lipids due to aberrant SPT activity initiates a cascade of events including mitochondrial dysfunction, ER stress, calcium dysregulation, and cytoskeletal disruption. A thorough understanding of these intricate pathways is essential for the development of effective therapeutic strategies. Future research should focus on further elucidating the specific protein targets of deoxySLs, the interplay between the different neurotoxic pathways, and the development of potent and specific inhibitors of SPT's atypical activity or compounds that can promote the clearance of these toxic lipids. Such efforts hold the promise of novel treatments for debilitating neuropathies associated with 1-deoxysphingolipid accumulation.

References

discovery and history of 1-deoxysphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of 1-Deoxysphingolipids

Executive Summary

1-Deoxysphingolipids (deoxySLs) are a class of atypical, bioactive sphingolipids characterized by the absence of a hydroxyl group at the C1 position of the sphingoid base backbone. This structural anomaly prevents their degradation through canonical pathways, leading to their accumulation and subsequent cellular toxicity. Initially considered metabolic dead-ends, their discovery has fundamentally shifted the understanding of several diseases. The history of deoxySLs is intrinsically linked to the elucidation of the genetic basis of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1), where mutations in the enzyme serine palmitoyltransferase (SPT) were found to cause a toxic gain-of-function, producing deoxySLs from the alternative substrate L-alanine instead of L-serine. Subsequent research has implicated elevated deoxySLs in the pathogenesis of Type 2 Diabetes Mellitus (T2DM), diabetic neuropathy, and other metabolic disorders. This guide provides a comprehensive overview of the discovery, metabolism, pathophysiology, and key experimental methodologies related to this enigmatic class of lipids.

Introduction: The Discovery of a New Class of Bioactive Lipids

The story of 1-deoxysphingolipids is a compelling example of how investigating rare genetic disorders can illuminate fundamental biological pathways with broad clinical relevance. For years, HSAN1 was believed to be caused by a loss of function in the SPT enzyme, leading to reduced sphingolipid synthesis. However, this hypothesis could not explain why total sphingolipid levels in patients were often normal.

A paradigm shift occurred in 2010 when a seminal study by Penno, Hornemann, and colleagues demonstrated that HSAN1-associated mutations in the SPTLC1 subunit of SPT induced a dramatic shift in the enzyme's substrate specificity.[1] Instead of its canonical substrate L-serine, the mutant enzyme preferentially utilized L-alanine. This resulted in the formation and accumulation of two novel, neurotoxic metabolites: 1-deoxysphinganine (from alanine) and 1-deoxymethylsphinganine (B3091860) (from glycine).[1] Because these lipids lack the C1 hydroxyl group, they cannot be converted to complex sphingolipids or be phosphorylated to sphingosine-1-phosphate for canonical degradation by S1P lyase.[1][2] This discovery reclassified HSAN1 as a disease caused by a toxic gain-of-function, where the accumulation of these previously unrecognized lipids drives neurodegeneration.[1]

Biochemistry and Metabolism

Canonical vs. Non-Canonical Sphingolipid Synthesis

The synthesis of sphingolipids is initiated in the endoplasmic reticulum by serine palmitoyltransferase (SPT), a pyridoxal (B1214274) 5'-phosphate-dependent enzyme. In the canonical pathway, SPT catalyzes the condensation of L-serine and Palmitoyl-CoA to form 3-ketosphinganine, which is rapidly reduced to sphinganine. Sphinganine is then acylated to form dihydroceramide, the precursor for all complex sphingolipids.

Under conditions of L-serine deficiency, L-alanine abundance, or in the presence of HSAN1-associated mutations, SPT utilizes L-alanine as a substrate.[3][4] This non-canonical reaction produces 1-deoxysphinganine (doxSA), the precursor to all deoxySLs.

Sphingolipid Synthesis Pathways cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical (1-Deoxy) Pathway Serine L-Serine SPT_C SPT Serine->SPT_C PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT_C SPT_NC Mutant SPT or Low Serine PalmitoylCoA->SPT_NC Ketosphinganine 3-Ketosphinganine SPT_C->Ketosphinganine Condensation Sphinganine Sphinganine (SA) Ketosphinganine->Sphinganine Reduction Dihydroceramide Dihydroceramides Sphinganine->Dihydroceramide N-Acylation (CerS) S1P Sphinganine-1-Phosphate Sphinganine->S1P Phosphorylation ComplexSL Complex Sphingolipids (Ceramides, Sphingomyelin etc.) Dihydroceramide->ComplexSL Degradation_C Degradation (S1P Lyase) S1P->Degradation_C Alanine L-Alanine Alanine->SPT_NC DeoxySA 1-Deoxysphinganine (doxSA) SPT_NC->DeoxySA Condensation DeoxyDHCer 1-Deoxydihydroceramides DeoxySA->DeoxyDHCer N-Acylation (CerS) DeoxyCer 1-Deoxyceramides DeoxyDHCer->DeoxyCer Desaturation Toxicity Cellular Toxicity DeoxyDHCer->Toxicity DeoxyCer->Toxicity

Caption: Canonical vs. 1-Deoxysphingolipid Synthesis Pathways.
The Discovery of a Catabolic Pathway

For years, deoxySLs were considered "dead-end" metabolites due to the lack of the C1-hydroxyl group, which is essential for degradation by S1P lyase.[2] However, recent research has identified a previously unknown metabolic pathway capable of degrading these lipids.[2][5] Work from Alecu, Hornemann, and colleagues revealed that deoxySLs can be hydroxylated by cytochrome P450 enzymes, specifically from the CYP4F subfamily.[2][5] This pathway converts deoxySLs into various downstream metabolites, which can then be further processed. This discovery opened new therapeutic avenues, suggesting that enhancing CYP4F enzyme activity could be a strategy to lower toxic deoxySL levels.[2]

DeoxySL Catabolism DeoxySO 1-Deoxysphingosine (deoxySO) CYP4F Cytochrome P450 (CYP4F family) DeoxySO->CYP4F Hydroxylation Metabolites Hydroxylated Metabolites CYP4F->Metabolites FurtherProc Further Processing & Excretion Metabolites->FurtherProc NLRP3 Inflammasome Activation DeoxyDHCer 1-Deoxydihydroceramides (DeoxySLs) Mito Mitochondria DeoxyDHCer->Mito Accumulation Lysosome Lysosome DeoxyDHCer->Lysosome Crystal Accumulation MitoDamage Mitochondrial Damage Mito->MitoDamage Autophagy Autophagy/ Mitophagy MitoDamage->Autophagy Triggers LysosomeDamage Lysosomal Rupture Lysosome->LysosomeDamage NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, pro-Casp1) LysosomeDamage->NLRP3_complex Activates Casp1 Active Caspase-1 NLRP3_complex->Casp1 Cleavage proIL1B pro-IL-1β Casp1->proIL1B IL1B Secreted IL-1β (Inflammation) proIL1B->IL1B Cleavage NMDA Receptor Pathway Disruption cluster_neuron DeoxySA 1-Deoxysphinganine (doxSA) NMDAR NMDA Receptor DeoxySA->NMDAR Reduces GluN2B subunit levels PSD95 PSD-95 DeoxySA->PSD95 Reduces levels Cytoskeleton Cytoskeleton DeoxySA->Cytoskeleton Disrupts stability Neuron Neuron Depolarization Membrane Depolarization (Ca2+ Influx) NMDAR->Depolarization Mediates Neurotoxicity Neurotoxicity & Axon Degeneration Cytoskeleton->Neurotoxicity Depolarization->Neurotoxicity MK801 NMDAR Antagonists (e.g., MK-801) MK801->NMDAR Blocks LCMS_Workflow Sample 1. Sample Collection (Plasma, Tissue Homogenate) Spike 2. Spike Internal Standards (e.g., d7-SA) Sample->Spike Extract 3. Liquid-Liquid Extraction (e.g., Butanol or Ethyl acetate/Isopropanol/Water) Spike->Extract Dry 4. Evaporate Solvent (Under Nitrogen) Extract->Dry Reconstitute 5. Reconstitute Dried Lipids (in Mobile Phase) Dry->Reconstitute Inject 6. LC-MS/MS Analysis (Triple Quadrupole, MRM mode) Reconstitute->Inject

References

structural differences between sphingosine and 1-Deoxysphingosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structural Differences Between Sphingosine (B13886) and 1-Deoxysphingosine

Executive Summary

Sphingolipids are a class of lipids that serve as critical structural components of cellular membranes and as bioactive molecules in a multitude of signaling pathways.[1] The canonical sphingoid base, sphingosine, is a precursor to key signaling molecules like sphingosine-1-phosphate (S1P), which regulates processes such as cell migration, angiogenesis, and immune cell trafficking.[2][3] In contrast, this compound is an atypical, cytotoxic sphingolipid implicated in the pathogenesis of hereditary sensory and autonomic neuropathy type 1 (HSAN1) and potentially other metabolic diseases.[4][5][6] The fundamental difference in their biological function stems from subtle yet critical distinctions in their chemical structures. This guide provides a detailed technical examination of these structural differences, their biosynthetic origins, metabolic fates, and the experimental protocols used for their analysis.

Core Structural and Physicochemical Distinctions

The primary structural difference between sphingosine and this compound lies in the presence or absence of a hydroxyl group at the C1 position. This single molecular variance has profound implications for their physicochemical properties and biological activities.

The C1-Hydroxyl Group
  • Sphingosine: Possesses a hydroxyl group at the C1 position (C1-OH). This functional group is the site of phosphorylation by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P), a critical step for its canonical degradation and signaling functions.[2][3][7]

  • This compound: Lacks the C1-hydroxyl group, which is replaced by a hydrogen atom.[4][8] This absence prevents it from being phosphorylated by SphKs, thereby blocking its entry into the canonical S1P-mediated degradation pathway.[9] Consequently, 1-deoxysphingolipids cannot be cleaved by S1P-lyase and accumulate in cells, leading to toxicity.[9]

The Unsaturation Position

While it was initially assumed that this compound would share the same (4E) double bond as canonical sphingosine, recent research has revealed a key structural isomerism.[4][9]

  • Sphingosine: The monounsaturated hydrocarbon chain typically contains a trans double bond between C4 and C5, designated as (4E).[10] This is introduced by a delta(4)-desaturase enzyme.[9]

  • Native this compound: Studies using reverse-phase liquid chromatography (RPLC) and mass spectrometry have shown that the natively formed this compound isomer in HEK293 cells possesses a cis double bond at the C14 position, designated as (14Z).[4][9] This indicates that 1-deoxysphingolipids are metabolized differently than their canonical counterparts.[4]

Comparative Physicochemical Data

The structural differences are reflected in their fundamental physicochemical properties.

PropertySphingosineThis compound
Systematic Name (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol2S-amino-4E-octadecen-3R-ol
Chemical Formula C₁₈H₃₇NO₂[2][11]C₁₈H₃₇NO[12]
Molecular Weight 299.5 g/mol [11]283.5 g/mol [12]
Key Functional Groups C1-OH, C2-NH₂, C3-OH, C4=C5 double bondC2-NH₂, C3-OH, C4=C5 double bond (synthetic) or C14=C15 (native)
Phosphorylation Site C1-Hydroxyl groupNone
Degradation Pathway S1P Lyase-dependentNot degradable by canonical pathway; metabolized by a cytochrome P450-dependent pathway[12]
Primary Biological Role Signaling precursor (S1P), membrane componentNeurotoxic metabolite[5][13]

Biosynthesis and Metabolic Fate

The distinct structures of sphingosine and this compound originate from the substrate flexibility of the enzyme serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in sphingolipid biosynthesis.[14][15]

Canonical vs. Atypical Biosynthesis
  • Sphingosine Synthesis: SPT catalyzes the condensation of L-serine and palmitoyl-CoA to produce 3-ketosphinganine. This intermediate is then reduced to sphinganine (B43673) (dihydrosphingosine) and subsequently desaturated to form sphingosine.[2]

  • This compound Synthesis: In a non-canonical reaction, SPT can utilize L-alanine (or glycine) instead of L-serine.[6][8] The condensation of L-alanine and palmitoyl-CoA leads to the formation of 1-deoxysphinganine, the precursor to this compound.[8] Mutations in SPT subunits, as seen in HSAN1, can shift substrate preference towards alanine, leading to pathologically elevated levels of 1-deoxysphingolipids.[5][16][17]

G cluster_0 Canonical Sphingosine Biosynthesis cluster_1 Atypical this compound Biosynthesis ser L-Serine spt Serine Palmitoyltransferase (SPT) ser->spt pal Palmitoyl-CoA pal->spt kds 3-Ketosphinganine spt->kds sph Sphinganine kds->sph Reduction so Sphingosine (with C1-OH) sph->so Desaturation ala L-Alanine spt_mut SPT (mutant or altered specificity) ala->spt_mut pal2 Palmitoyl-CoA pal2->spt_mut deoxy_sa 1-Deoxysphinganine spt_mut->deoxy_sa deoxy_so This compound (no C1-OH) deoxy_sa->deoxy_so Desaturation G cluster_0 Sphingosine Metabolism cluster_1 This compound Metabolism so Sphingosine s1p Sphingosine-1-Phosphate (S1P) so->s1p Sphingosine Kinase (SphK) deg Degradation Products (Phosphoethanolamine, Hexadecenal) s1p->deg S1P Lyase s1p_receptors S1P Receptors s1p->s1p_receptors Signaling deoxy_so This compound no_phos No Phosphorylation (Lacks C1-OH) deoxy_so->no_phos SphK (No reaction) accum Cellular Accumulation no_phos->accum tox Neurotoxicity accum->tox G s1p Sphingosine-1-Phosphate (S1P) s1pr1 S1PR1 s1p->s1pr1 s1pr23 S1PR2/3 s1p->s1pr23 s1pr45 S1PR4/5 s1p->s1pr45 gi Gαi s1pr1->gi s1pr23->gi gq Gαq s1pr23->gq g1213 Gα12/13 s1pr23->g1213 pi3k PI3K/Akt Pathway gi->pi3k rac Rac Activation gi->rac plc PLC Activation gq->plc rho Rho Activation g1213->rho cell_survival cell_survival pi3k->cell_survival Cell Survival cell_migration cell_migration rac->cell_migration Cell Migration ca_mobil ca_mobil plc->ca_mobil Ca²⁺ Mobilization cytoskeleton cytoskeleton rho->cytoskeleton Cytoskeletal Rearrangement G sample Biological Sample (Plasma, Cells, Tissue) extract Sphingolipid Extraction sample->extract Add internal standards lc Liquid Chromatography (LC) (e.g., HILIC or RPLC) extract->lc Separation of isomers ms Tandem Mass Spectrometry (MS/MS) lc->ms Detection & Fragmentation data Data Analysis (Quantification & Identification) ms->data

References

cellular localization of 1-deoxysphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Localization of 1-Deoxysphingolipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxysphingolipids (1-dSLs) are a class of atypical sphingolipids that differ from canonical sphingolipids by the absence of a hydroxyl group at the C1 position of the sphingoid base. This structural alteration prevents their degradation through canonical catabolic pathways and conversion into complex sphingolipids. 1-dSLs are synthesized by the enzyme serine palmitoyl-CoA transferase (SPT) when it utilizes L-alanine instead of L-serine. Pathologically elevated levels of 1-dSLs are associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and macular telangiectasia, making their subcellular localization and cytotoxic mechanisms a critical area of investigation. This guide provides a comprehensive overview of the primary cellular compartments where 1-dSLs accumulate, the functional consequences of this localization, and detailed protocols for their study.

Primary Sites of 1-Deoxysphingolipid Accumulation

The unique biochemical properties of 1-dSLs dictate their distribution within the cell. Unlike canonical sphingolipids, which are transported to the Golgi for further processing, 1-dSLs are largely retained within the organelles of their synthesis and metabolism, primarily the endoplasmic reticulum and mitochondria.

Endoplasmic Reticulum (ER)

The ER is the central site for the de novo synthesis of both canonical sphingolipids and 1-dSLs. The SPT enzyme complex, responsible for the initial condensation step, is located in the ER membrane. While newly synthesized ceramides (B1148491) are transported to the Golgi apparatus, 1-dSLs, particularly after being N-acylated by ceramide synthases (CerS) to form 1-deoxyceramides, are largely retained at ER exit sites (ERES). This retention is likely due to their altered biophysical properties, which hinder their efficient sorting into vesicular carriers. The accumulation of these lipids within the ER membrane leads to reduced membrane fluidity and can induce ER stress.

Mitochondria

Numerous studies have demonstrated that exogenously supplied 1-dSLs, such as 1-deoxysphinganine (doxSA), prominently localize to mitochondria within minutes of application. This accumulation is not transient; the lipids, particularly after their conversion to N-acylated metabolites like 1-deoxyceramides, become enriched in mitochondrial membranes. This mitochondrial enrichment is a key factor in 1-dSL-induced cytotoxicity, leading to significant mitochondrial dysfunction.

Lysosomes and Autophagosomes

While the ER and mitochondria are the primary sites of accumulation, 1-dSLs also impact the autophagic and lysosomal systems. Damaged mitochondria that have accumulated 1-dSLs are targeted for degradation by the autophagosomal machinery (mitophagy). This process leads to the delivery of 1-dSLs to lysosomes. However, due to their inability to be degraded by canonical lysosomal enzymes, these lipids can accumulate within lysosomes, potentially forming crystalline structures and impairing lysosomal function.

Functional Consequences of 1-dSL Localization

The specific accumulation of 1-dSLs in the ER and mitochondria triggers distinct cellular stress pathways that underpin their cytotoxicity.

ER Stress and Inflammasome Activation

The retention of 1-dSLs in the ER disrupts membrane homeostasis, leading to ER stress. This organelle-specific stress is a trigger for macroautophagy. In macrophages, the accumulation of 1-dSLs and the resulting organelle damage, particularly within the lysosomal compartment, can activate the NLRP3 inflammasome. This multi-protein complex, once assembled, cleaves pro-interleukin-1β (pro-IL-1β) into its active, secreted form, linking 1-dSL pathophysiology to inflammation.

G 1-dSL-Induced ER Stress and Inflammasome Activation cluster_ER Endoplasmic Reticulum cluster_Autophagy Autophagy & Lysosomal Pathway cluster_Inflammasome Inflammasome Activation (Macrophages) SPT SPTLC1/2 (using Alanine) doxSA 1-Deoxysphinganine (doxSA) SPT->doxSA Synthesis CerS Ceramide Synthase (CerS) doxSA->CerS deoxyCer 1-Deoxyceramides CerS->deoxyCer N-acylation ER_Stress ER Stress deoxyCer->ER_Stress Accumulation & Membrane Disruption Autophagy Autophagy Induction (Mitophagy) ER_Stress->Autophagy Lysosome Lysosomal Accumulation Autophagy->Lysosome Fusion NLRP3 NLRP3 Inflammasome Activation Lysosome->NLRP3 Triggers IL1B IL-1β Secretion NLRP3->IL1B Caspase-1 Cleavage

Caption: Pathway from 1-dSL synthesis in the ER to inflammation.

Mitochondrial Dysfunction and Apoptosis

The enrichment of N-acylated 1-dSLs in mitochondria is profoundly toxic. It disrupts mitochondrial morphology, leading to fragmentation of the mitochondrial network. This structural damage is accompanied by functional impairment, including increased production of reactive oxygen species (ROS) and the release of pro-apoptotic factors like cytochrome c into the cytosol. Cytochrome c release initiates a caspase signaling cascade, culminating in apoptotic cell death. This pathway is considered a primary mechanism for the neurotoxicity observed in diseases like HSAN1.

G 1-dSL-Induced Mitochondrial Dysfunction Pathway cluster_Mito Mitochondrion cluster_Cytosol Cytosol doxSA_uptake Uptake of doxSA N_acylation N-acylation (CerS) doxSA_uptake->N_acylation doxCer_accum 1-Deoxyceramide Accumulation N_acylation->doxCer_accum Mito_frag Mitochondrial Fragmentation doxCer_accum->Mito_frag ROS Increased ROS Mito_frag->ROS CytC Cytochrome c Release Mito_frag->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Cascade from 1-dSL mitochondrial accumulation to apoptosis.

Quantitative Data on 1-dSL Subcellular Distribution

Precise quantitative data on the percentage of total cellular 1-dSLs within each organelle is limited in the literature. Most studies provide qualitative or semi-quantitative assessments based on the intensity of fluorescent signals or relative abundance in isolated fractions. The following table summarizes these findings.

OrganelleLevel of EnrichmentMethod of DetectionKey FindingsReferences
Mitochondria Prominent AccumulationFluorescence Microscopy (Alkyne-doxSA)Rapid labeling observed within 5 minutes. Co-localizes with mitochondrial markers (Tom20, Mitotracker). N-acylated metabolites are enriched.
Endoplasmic Reticulum Significant Labeling / RetentionFluorescence Microscopy, Subcellular FractionationSite of synthesis. 1-dSLs are retained at ER exit sites. Accumulation leads to ER stress.
Golgi Apparatus Perinuclear StainingFluorescence Microscopy (Alkyne-doxSA)Co-localization with Golgi marker giantin observed, but less prominent than mitochondrial staining.
Lysosomes Minor Overlap / AccumulationFluorescence Microscopy (Alkyne-doxSA)Minor overlap with LAMP1 marker initially. Accumulation occurs later, likely via autophagy of damaged mitochondria.

Experimental Protocols for Determining Cellular Localization

Genetic Alterations Elevating 1-Deoxysphingosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids implicated in the pathogenesis of several neurological and metabolic disorders. Unlike canonical sphingolipids, they lack a hydroxyl group at the C1 position, a structural feature that prevents their degradation through conventional catabolic pathways and leads to their accumulation, causing cellular toxicity. This technical guide provides an in-depth analysis of the genetic mutations known to directly impact the biosynthesis and subsequent elevation of 1-deoxysphingosine (deoxySO) and its precursor, 1-deoxysphinganine (deoxySA). We will detail the molecular mechanisms, summarize quantitative data from key studies, outline experimental protocols for their measurement, and visualize the pertinent biochemical and signaling pathways.

Genetic Determinants of this compound Levels

The primary drivers of pathologically elevated 1-deoxysphingolipid levels are gain-of-function mutations in the genes encoding subunits of the serine palmitoyltransferase (SPT) enzyme. SPT catalyzes the first and rate-limiting step in de novo sphingolipid biosynthesis, typically condensing L-serine and palmitoyl-CoA.[1][2] Mutations in SPTLC1 and SPTLC2, which encode the two main subunits of SPT, alter the enzyme's substrate specificity, causing it to utilize L-alanine instead of L-serine. This shift leads to the production of neurotoxic deoxySLs.[1][3]

SPTLC1 and SPTLC2 Mutations in Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

HSAN1 is an autosomal dominant peripheral neuropathy characterized by the accumulation of deoxySLs.[1][3] It is the most common genetic condition directly linked to elevated this compound.

  • SPTLC1: Numerous missense mutations in SPTLC1 have been identified as causative for HSAN1. The most common of these is the C133W mutation, which replaces cysteine with tryptophan at position 133.[1][4] Other notable mutations include C133Y, V144D, and S331F/Y.[1][5][6] These mutations occur at or near the enzyme's active site, leading to a conformational change that broadens its substrate affinity to include L-alanine.[2][7]

  • SPTLC2: Mutations in the second subunit, SPTLC2, are a less common cause of HSAN1 but result in the same pathogenic mechanism. Identified mutations such as V359M, G382V, and R183W also lead to a shift in substrate preference and the production of 1-deoxysphinganine.[3][8]

Other Genes in Sphingolipid Homeostasis

While not directly causing the dramatic deoxySL elevation seen in HSAN1, other genes are critical for overall sphingolipid regulation and their dysfunction can perturb related pathways.

  • ORM1/2 (ORMDL in mammals): These ER-resident proteins act as negative regulators of SPT activity.[9][10] They sense levels of complex sphingolipids (like ceramides) and bind to the SPT complex to inhibit its activity, thus maintaining sphingolipid homeostasis.[10] While mutations in these genes are not directly linked to this compound overproduction, their regulatory role is crucial. Loss of ORM function leads to unregulated SPT activity and an overproduction of canonical sphingolipids.[9][11]

  • DEGS1: This gene encodes the dihydroceramide (B1258172) desaturase, which catalyzes the final step in de novo ceramide biosynthesis by converting dihydroceramide to ceramide.[12][13][14] Loss-of-function mutations in DEGS1 cause a severe neurological disorder, hypomyelinating leukodystrophy, characterized by an accumulation of dihydroceramides, not 1-deoxysphingolipids.[12][15] Its function is relevant as it highlights a critical downstream step from the SPT-catalyzed reaction in the canonical pathway.

Quantitative Impact of Mutations on 1-Deoxysphingolipid Levels

Mutations in SPTLC1 and SPTLC2 lead to a significant and measurable increase in 1-deoxysphinganine (deoxySA) and this compound (deoxySO) in patient plasma and tissues. The tables below summarize representative quantitative data from published studies.

| Table 1: Plasma Deoxysphingoid Base (DSB) Levels in HSAN1 Patients with SPTLC1 Mutations | | :--- | :--- | :--- | :--- | | Metabolite | Genotype / Condition | Mean Concentration (pmol/mL) | Reference | | m18:0 (deoxySA) | HSAN1 Patients (C133W, C133Y, V144D) | Significantly elevated vs. controls |[1] | | m18:0 (deoxySA) | Control Subjects | < 100 |[16] | | m18:0 (deoxySA) | tgSPTLC1(C133W) Mice | > 200 |[16] | | m17:0 (deoxymethylSA) | HSAN1 Patients (C133W) | Present / Detectable |[1][16] | | m17:0 (deoxymethylSA) | Control Subjects | Not Detectable |[1][16] |

| Table 2: DeoxySA Levels in Cells Expressing SPTLC2 Mutants | | :--- | :--- | :--- | | SPTLC2 Variant | Relative DeoxySA Formation | Reference | | Wild-Type | Baseline |[3] | | V359M | Significantly increased vs. WT |[3] | | G382V | Significantly increased vs. WT (higher than V359M) |[3] | | I504F | Significantly increased vs. WT (highest of the three) |[3] |

Pathophysiological Mechanisms and Signaling Pathways

The toxicity of deoxySLs stems from their unique structure. Lacking the C1-hydroxyl group, they cannot be phosphorylated by sphingosine (B13886) kinases to form signaling molecules like sphingosine-1-phosphate (S1P), nor can they be degraded by S1P lyase, the canonical catabolic exit point.[17] This makes them dead-end metabolites that accumulate and disrupt cellular function.

Biosynthesis Pathway Alteration

The core mechanism is the gain-of-function of the mutant SPT enzyme. Instead of exclusively using L-serine, it incorporates L-alanine, leading to the synthesis of deoxySA, which can then be desaturated to form deoxySO.

G cluster_canonical Canonical Pathway cluster_mutant Mutant Pathway (HSAN1) ser L-Serine spt_wt SPT (Wild-Type) SPTLC1/SPTLC2 ser->spt_wt pal Palmitoyl-CoA pal->spt_wt sa Sphinganine (SA) spt_wt->sa Condensation cer Canonical Ceramides & Complex Sphingolipids sa->cer Further Metabolism ala L-Alanine spt_mut SPT (Mutant) (e.g., SPTLC1-C133W) ala->spt_mut pal2 Palmitoyl-CoA pal2->spt_mut deoxysa 1-Deoxysphinganine (deoxySA) spt_mut->deoxysa Aberrant Condensation deoxysl 1-Deoxyceramides deoxysa->deoxysl N-acylation accum Accumulation & Toxicity deoxysa->accum deoxysl->accum

Fig 1. Canonical vs. Aberrant Sphingolipid Synthesis by SPT.
Mechanisms of Neurotoxicity

Accumulated deoxySLs exert toxicity through multiple mechanisms, primarily affecting neurons.

  • Mitochondrial Dysfunction and ER Stress: DeoxySLs accumulate in mitochondria and the endoplasmic reticulum (ER), leading to morphological changes, disruption of calcium handling, loss of mitochondrial membrane potential, and induction of ER stress.[17][18]

  • NMDAR Signaling Interference: 1-deoxysphinganine has been shown to target N-methyl-D-aspartate receptor (NMDAR) signaling. It can reduce levels of the GluN2B subunit and cause irreversible depolarization of the neuronal membrane, contributing to excitotoxicity.[19]

  • Inflammasome Activation: DeoxySLs can trigger the activation of the NLRP3 inflammasome, a key component of the innate immune system, potentially contributing to the chronic inflammation observed in related pathologies.[20]

  • Cytoskeletal Disruption: Treatment of neurons with deoxySA leads to rapid disruption of the actin cytoskeleton, affecting neurite formation and stability.[19]

G deoxysl 1-Deoxysphingolipid Accumulation mito Mitochondrial Dysfunction deoxysl->mito er ER Stress & Ca2+ Dysregulation deoxysl->er nmdar NMDAR Signaling Alteration deoxysl->nmdar inflam NLRP3 Inflammasome Activation deoxysl->inflam cyto Cytoskeletal Disruption deoxysl->cyto toxicity Neuronal Toxicity & Degeneration mito->toxicity er->toxicity nmdar->toxicity inflam->toxicity cyto->toxicity

Fig 2. Downstream Cellular Effects of 1-Deoxysphingolipid Toxicity.
A Novel Degradation Pathway

While deoxySLs cannot be degraded via the canonical S1P lyase pathway, recent evidence suggests an alternative catabolic route. A cytochrome P450-dependent pathway, potentially involving CYP4F enzymes, can hydroxylate deoxySLs, likely as a detoxification mechanism to increase their polarity and facilitate excretion.[21] This discovery opens new avenues for therapeutic intervention aimed at enhancing deoxySL clearance.

Experimental Protocols: Quantification of 1-Deoxysphingolipids

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of deoxySLs in biological matrices.

Sample Preparation: Lipid Extraction

The goal is to efficiently extract lipids while removing interfering substances like proteins and salts. A stable isotope-labeled internal standard (e.g., C17-deoxySA or d7-Sph) must be added before extraction to correct for sample loss and matrix effects.[12][22]

Recommended Protocol: Modified Bligh-Dyer Extraction

  • Homogenization: To 100 µL of plasma or cell homogenate, add the internal standard cocktail.

  • Monophasic Mixture: Add 375 µL of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture. Vortex vigorously for 1 minute to create a single phase and allow proteins to precipitate.

  • Phase Separation: Add 125 µL of chloroform and vortex. Then, add 125 µL of deionized water and vortex again to induce phase separation.

  • Centrifugation: Centrifuge at low speed (~2000 x g) for 10 minutes to pellet the protein precipitate and cleanly separate the aqueous (upper) and organic (lower) phases.

  • Collection: Carefully collect the lower organic phase (containing the lipids) using a glass pipette.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or the initial mobile phase).[22]

LC-MS/MS Analysis

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar lipids like sphingoid bases. It provides good peak shapes and allows for the co-elution of analytes with their corresponding internal standards.[23][24] A common setup uses a silica-based column.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

  • Gradient: A gradient from high to low organic content is used to elute the polar analytes.

  • Flow Rate: Typically 0.3-0.5 mL/min.

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Ionization: ESI in positive mode generates the protonated molecular ion [M+H]⁺.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. This provides high specificity and reduces background noise.

    • 1-Deoxysphinganine (deoxySA, C18): m/z 286.3 → 268.3 (Precursor → Product)

    • This compound (deoxySO, C18:1): m/z 284.3 → 266.3 (Precursor → Product)

  • Quantification: The peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard is used to calculate the concentration against a calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma, Cells) spike Spike with Internal Standards start->spike extract Lipid Extraction (e.g., Bligh-Dyer) spike->extract dry Dry & Reconstitute extract->dry lc HILIC Separation dry->lc ms ESI-MS/MS (MRM Mode) lc->ms data Data Processing (Quantification) ms->data end end data->end Final Concentrations

References

The Neurotoxic Role of 1-Deoxysphingolipids in Hereditary Sensory Neuropathy Type 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is a rare, autosomal dominant neurological disorder characterized by a progressive loss of sensation, particularly in the distal extremities. This condition arises from mutations in the genes encoding for the enzyme serine palmitoyltransferase (SPT), leading to the production of atypical and neurotoxic 1-deoxysphingolipids (1-deoxySLs). This technical guide provides an in-depth examination of the pathomechanism of HSAN1, focusing on the generation and cytotoxic effects of 1-deoxysphingosine and related metabolites. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of neurobiology and drug development.

Introduction: The Pathophysiology of HSAN1

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is a debilitating peripheral neuropathy primarily caused by missense mutations in the SPTLC1 and SPTLC2 genes.[1][2][3] These genes encode subunits of the serine palmitoyltransferase (SPT) enzyme, which catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids.[4][5] In its canonical function, SPT condenses L-serine (B559523) with palmitoyl-CoA. However, mutations associated with HSAN1 alter the substrate specificity of SPT, leading to the utilization of L-alanine and L-glycine.[6][7] This aberrant enzymatic activity results in the formation of 1-deoxysphinganine (doxSA) and 1-deoxymethylsphinganine, the precursors to the neurotoxic 1-deoxysphingolipids (1-deoxySLs).[8][9]

Unlike canonical sphingolipids, 1-deoxySLs lack the C1 hydroxyl group, which renders them resistant to degradation by the canonical catabolic pathway and prevents their conversion into complex sphingolipids.[9][10] Consequently, these neurotoxic lipids accumulate in cells, particularly in sensory neurons, leading to the characteristic features of HSAN1: progressive sensory loss, neuropathic pain, and ulcerative skin lesions.[2][8][11]

Quantitative Data on 1-Deoxysphingolipid Levels

The accumulation of 1-deoxySLs is a key biomarker for HSAN1.[12][13] Clinical studies have consistently shown elevated plasma levels of these lipids in HSAN1 patients compared to healthy controls. Furthermore, therapeutic interventions, such as L-serine supplementation, have been demonstrated to reduce the circulating levels of these toxic metabolites, correlating with clinical improvements.[1][6][14]

ParameterHSAN1 Patients (Baseline)Healthy ControlsHSAN1 Patients (Post L-serine Treatment)Reference
Plasma 1-Deoxysphinganine (doxSA) Elevated levels, up to 1.2 µM reported0.1–0.3 µMSignificant reduction (e.g., 59% decrease)[15]
Plasma 1-Deoxymethylsphinganine Elevated levelsNot typically detectedSignificant reduction[16]
Effect of L-serine (400 mg/kg/day for 1 year) --59% decrease in deoxysphinganine[1][14]
Effect of L-serine (pilot study) --Reduced dSL levels[6]

Experimental Protocols

Measurement of 1-Deoxysphingolipids in Biological Samples

Objective: To quantify the levels of 1-deoxysphinganine and other 1-deoxySLs in plasma, patient-derived cells, or animal model tissues.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Lipid Extraction:

    • Biological samples (e.g., plasma, cell pellets) are subjected to a lipid extraction procedure, typically using a modified Bligh-Dyer or Folch method with a mixture of chloroform, methanol, and water.

    • Internal standards, such as isotopically labeled 1-deoxysphingolipids (e.g., D3-1-deoxysphinganine), are added at the beginning of the extraction to account for procedural losses and ionization differences.[17]

  • Chromatographic Separation:

    • The extracted lipids are reconstituted in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Separation is achieved on a C18 reversed-phase column with a gradient elution using solvents such as methanol, acetonitrile, and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For 1-deoxysphinganine, a characteristic fragment ion is m/z 280.3.[18]

  • Data Analysis:

    • The peak areas of the analytes are normalized to the peak areas of their corresponding internal standards.

    • Concentrations are determined by comparing the normalized peak areas to a standard curve generated using known concentrations of synthetic 1-deoxysphingolipid standards.[2][19]

Assessment of Peripheral Neuropathy

Objective: To evaluate the extent of sensory nerve damage in HSAN1 patients or animal models.

Methodology 1: Skin Biopsy and Intraepidermal Nerve Fiber Density (IENFD) Analysis

  • Sample Collection: A 3-mm punch skin biopsy is taken from a standardized location, typically the distal leg, to assess small fiber neuropathy.[12][20]

  • Tissue Processing: The biopsy sample is fixed, cryoprotected, and sectioned using a cryostat.

  • Immunohistochemistry: The sections are stained with an antibody against Protein Gene Product 9.5 (PGP9.5), a pan-axonal marker, to visualize nerve fibers.[20]

  • Microscopy and Quantification: The number of nerve fibers crossing the dermal-epidermal junction is counted under a microscope, and the IENFD is expressed as fibers per millimeter of epidermal length.[12] A reduction in IENFD is indicative of small fiber neuropathy.

Methodology 2: Nerve Conduction Studies (NCS)

  • Procedure: Standard nerve conduction studies are performed to assess the function of large myelinated nerve fibers.[20]

  • Measurements: Sensory nerve action potentials (SNAPs) and compound muscle action potentials (CMAPs) are recorded to determine nerve conduction velocities, amplitudes, and latencies. In HSAN1, a reduction in the amplitude of SNAPs is a common finding, reflecting axonal loss.[18]

Signaling Pathways and Molecular Mechanisms of 1-Deoxysphingolipid Neurotoxicity

The accumulation of 1-deoxySLs triggers a cascade of cellular events that ultimately lead to neuronal dysfunction and death. The primary mechanisms of their neurotoxicity involve mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and disruption of cytoskeletal integrity.[21][22][23]

Biosynthesis of Canonical and Atypical Sphingolipids

The following diagram illustrates the initial steps of sphingolipid synthesis, highlighting the point of divergence in HSAN1.

G Biosynthesis of Sphingolipids in Health and HSAN1 cluster_0 Canonical Pathway cluster_1 HSAN1 Pathological Pathway PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) (Wild-Type) PalmitoylCoA->SPT LSerine L-Serine LSerine->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine ComplexSL Complex Sphingolipids Sphinganine->ComplexSL PalmitoylCoA2 Palmitoyl-CoA MutantSPT Mutant SPT (HSAN1) PalmitoylCoA2->MutantSPT LAlanine L-Alanine LAlanine->MutantSPT Deoxyketosphinganine 3-Keto-1-deoxysphinganine MutantSPT->Deoxyketosphinganine Deoxysphinganine 1-Deoxysphinganine (doxSA) Deoxyketosphinganine->Deoxysphinganine Deoxydihydroceramide 1-Deoxydihydroceramide Deoxysphinganine->Deoxydihydroceramide Accumulation Accumulation & Neurotoxicity Deoxydihydroceramide->Accumulation

Caption: Divergent pathways of sphingolipid synthesis.

Cellular Mechanisms of 1-Deoxysphingolipid-Induced Neurotoxicity

The diagram below outlines the key downstream effects of 1-deoxySL accumulation in neurons.

G Cellular Effects of 1-DeoxySL Accumulation cluster_mito Mitochondrial Dysfunction cluster_er ER Stress cluster_cyto Cytoskeletal Disruption cluster_inflam Inflammasome Activation cluster_autophagy Autophagy Impairment DeoxySL 1-DeoxySL Accumulation MitoMembrane Loss of Mitochondrial Membrane Potential DeoxySL->MitoMembrane ERStress Endoplasmic Reticulum Stress DeoxySL->ERStress CytoDisruption Disruption of Neuronal Cytoskeleton DeoxySL->CytoDisruption NLRP3 NLRP3 Inflammasome Activation DeoxySL->NLRP3 Autophagy Autophagosome & Lysosome Accumulation DeoxySL->Autophagy CaHandling Abnormal Ca2+ Handling MitoMembrane->CaHandling MitoDysfunction Mitochondrial Swelling & Fragmentation CaHandling->MitoDysfunction NeuronDamage Neuronal Damage & Apoptosis MitoDysfunction->NeuronDamage ERStress->NeuronDamage Neurite Impaired Neurite Formation CytoDisruption->Neurite Neurite->NeuronDamage IL1B IL-1β Release NLRP3->IL1B IL1B->NeuronDamage Autophagy->NeuronDamage

Caption: Downstream neurotoxic effects of 1-deoxySLs.

Therapeutic Intervention with L-serine

L-serine supplementation is a promising therapeutic strategy for HSAN1. By increasing the availability of the canonical substrate for SPT, L-serine competitively inhibits the utilization of L-alanine, thereby reducing the production of neurotoxic 1-deoxySLs.[1][5][6]

G Mechanism of L-serine Supplementation MutantSPT Mutant SPT (HSAN1) DeoxySL 1-DeoxySL Production MutantSPT->DeoxySL Reduced CanonicalSL Canonical Sphingolipid Production (restored) MutantSPT->CanonicalSL Increased LAlanine L-Alanine LAlanine->MutantSPT LSerine L-Serine (supplemented) LSerine->MutantSPT Competitive Inhibition Neurotoxicity Neurotoxicity DeoxySL->Neurotoxicity Decreased Neurotoxicity CellularFunction CellularFunction CanonicalSL->CellularFunction Improved Cellular Function

Caption: L-serine competitively inhibits 1-deoxySL production.

Conclusion and Future Directions

The identification of 1-deoxysphingolipids as the primary pathogenic agents in HSAN1 has significantly advanced our understanding of this neurodegenerative disease. The accumulation of these toxic lipids, resulting from mutations in SPT, leads to a cascade of detrimental cellular events, culminating in sensory neuron death. The elucidation of these pathways has paved the way for targeted therapeutic strategies, most notably L-serine supplementation, which has shown promise in reducing 1-deoxySL levels and slowing disease progression.[1][14]

Future research should focus on several key areas:

  • Long-term efficacy and safety of L-serine supplementation: While initial results are promising, longer-term studies are needed to fully establish the clinical benefits and optimal dosing regimens.[1]

  • Development of more potent and specific inhibitors of atypical SPT activity: While L-serine offers a substrate-based therapy, small molecule inhibitors that specifically target the mutant SPT enzyme could offer a more direct therapeutic approach.

  • Elucidation of the complete downstream signaling cascade of 1-deoxySLs: A more comprehensive understanding of the molecular targets of these lipids will be crucial for identifying additional points of therapeutic intervention.[21][23]

  • Investigation of the role of 1-deoxySLs in other neuropathies: Elevated levels of 1-deoxySLs have also been implicated in diabetic neuropathy, suggesting a broader role for these lipids in peripheral nerve disorders.[2][22]

By continuing to unravel the complex biology of 1-deoxysphingolipids, the scientific community can move closer to developing effective treatments for HSAN1 and other related neurological conditions.

References

The Aberrant Sphingolipid: A Technical Guide to 1-Deoxysphingosine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxysphingosine (1-doxoSph) and its related 1-deoxysphingolipids (1-deoxySLs) represent a class of atypical sphingolipids that have garnered significant attention in the scientific community. Unlike canonical sphingolipids, 1-deoxySLs lack the C1 hydroxyl group, a structural feature that renders them resistant to canonical degradation pathways and leads to their accumulation in various pathological conditions. Elevated plasma concentrations of 1-doxoSph have been implicated in the pathogenesis of hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes mellitus (T2DM), and metabolic syndrome. This technical guide provides a comprehensive overview of the physiological concentrations of 1-doxoSph in human plasma, detailed experimental protocols for its quantification, and an exploration of its underlying signaling pathways.

Data Presentation: Quantitative Levels of 1-Deoxysphingolipids in Human Plasma

The following table summarizes the reported concentrations of 1-deoxysphinganine (a precursor to this compound) and this compound in the plasma of healthy individuals and patients with different metabolic disorders.

AnalyteConditionMean Concentration (μmol/L)Standard Deviation (μmol/L)Reference
1-Deoxysphinganine (1-deoxySA)No Incident T2DMNot explicitly stated, but lower than incident T2DM group-[1]
Incident T2DMSignificantly higher than control-[1]
No MetS at baseline0.070.03[2]
MetS at baseline0.090.06[2]
This compound (1-deoxySO)No Incident T2DM0.160.09[3]
Incident T2DM0.180.10[3]
Total 1-DeoxySLsHealthy Persons0.1–0.3-[4]
HSAN1 Patientsup to 1.2-[4]

Signaling Pathways

The formation of 1-deoxysphingolipids is a result of the promiscuous activity of the enzyme serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid synthesis pathway. Under physiological conditions, SPT condenses L-serine and palmitoyl-CoA. However, when the availability of L-serine is limited or when there is an excess of L-alanine, SPT can utilize L-alanine as an alternative substrate, leading to the synthesis of 1-deoxysphinganine. This is then further metabolized to this compound. Mutations in the SPTLC1 and SPTLC2 subunits of SPT, as seen in HSAN1, can also increase the enzyme's affinity for L-alanine.

Once formed, 1-deoxySLs are considered "dead-end" metabolites as they cannot be degraded by the canonical sphingolipid catabolic pathway due to the absence of the C1-hydroxyl group.[5] However, recent evidence suggests that they can be metabolized, albeit slowly, by cytochrome P450 enzymes.[6] The accumulation of 1-deoxySLs is cytotoxic and has been shown to induce mitochondrial dysfunction, endoplasmic reticulum stress, and apoptosis.[5][7]

This compound Signaling Pathway cluster_Synthesis Synthesis of 1-Deoxysphingolipids cluster_Downstream Downstream Effects and Metabolism PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) (SPTLC1/SPTLC2) PalmitoylCoA->SPT L_Alanine L-Alanine L_Alanine->SPT Increased in Metabolic Stress or HSAN1 mutations L_Serine L-Serine L_Serine->SPT Canonical Substrate 1_deoxySA 1-Deoxysphinganine SPT->1_deoxySA 1_deoxySO This compound 1_deoxySA->1_deoxySO Accumulation Accumulation (Resistance to canonical degradation) 1_deoxySO->Accumulation 1_deoxySO->Accumulation Mitochondria Mitochondrial Dysfunction Accumulation->Mitochondria ER_Stress ER Stress Accumulation->ER_Stress Autophagy Altered Autophagy Accumulation->Autophagy CYP450 Cytochrome P450 Metabolism (slow) Accumulation->CYP450 Minor Pathway Cytotoxicity Cytotoxicity & Neurotoxicity Mitochondria->Cytotoxicity ER_Stress->Cytotoxicity Autophagy->Cytotoxicity

Caption: Synthesis and downstream effects of this compound.

Experimental Protocols: Quantification of this compound in Plasma

The quantification of this compound and related sphingolipids in plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Below is a synthesized protocol based on methodologies described in the literature.[3][8]

1. Sample Preparation (Protein Precipitation and Lipid Extraction)

  • Materials:

    • Plasma samples (stored at -80°C)

    • Methanol (B129727) (LC-MS grade)

    • Chloroform (LC-MS grade)

    • Internal Standards (e.g., d7-sphingosine, d7-sphinganine) in methanol

    • 1N Methanolic HCl

    • 10M KOH

    • 2N Ammonium (B1175870) hydroxide

    • Alkaline water (pH 10.3)

    • Nitrogen gas evaporator

    • Centrifuge

  • Procedure:

    • To 100 µL of plasma, add 0.5 mL of methanol containing the internal standards (e.g., 200 pmol each of d7-sphingosine and d7-sphinganine).

    • Vortex thoroughly and incubate for 1 hour at 37°C with agitation to precipitate proteins.

    • Centrifuge at 16,000 x g for 5 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • For hydrolysis of complex sphingolipids to their sphingoid base backbones, add 75 µL of 1N methanolic HCl and incubate at 65°C for 16 hours.

    • Neutralize the reaction by adding 100 µL of 10M KOH.

    • Add 625 µL of chloroform, 100 µL of 2N ammonium hydroxide, and 0.5 mL of alkaline water to induce phase separation.

    • Vortex and centrifuge at 16,000 x g for 5 minutes.

    • Carefully remove and discard the upper aqueous phase.

    • Wash the lower organic phase 2-3 times with alkaline water.

    • Dry the organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 80 µL of 0.2% formic acid and 1 mM ammonium formate (B1220265) in methanol).

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Reversed-phase C18 column (e.g., Uptispere 120 Å, 5 µm, 125x2 mm)

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • LC Parameters (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid

    • Gradient: A linear gradient from 50% B to 100% B over a specified time (e.g., 25 minutes), followed by a hold at 100% B and re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5-10 µL

  • MS/MS Parameters (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound (m/z): Precursor ion > Product ion (specific masses to be determined based on instrumentation and fragmentation patterns)

      • Internal Standards (e.g., d7-sphingosine, d7-sphinganine): Precursor ion > Product ion

    • Source Parameters: Optimize spray voltage, sheath gas, auxiliary gas, and capillary temperature according to the specific instrument.

3. Data Analysis and Quantification

  • Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of this compound standards.

Experimental Workflow for this compound Quantification Start Start: Plasma Sample (100 µL) Add_IS_MeOH Add Internal Standards in Methanol (0.5 mL) Start->Add_IS_MeOH Precipitate Protein Precipitation (1 h, 37°C) Add_IS_MeOH->Precipitate Centrifuge1 Centrifugation (16,000 x g, 5 min) Precipitate->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Hydrolysis Acid Hydrolysis (1N Methanolic HCl, 16 h, 65°C) Collect_Supernatant->Hydrolysis Neutralize Neutralization (10M KOH) Hydrolysis->Neutralize Extraction Liquid-Liquid Extraction (Chloroform, NH4OH, Alkaline Water) Neutralize->Extraction Centrifuge2 Phase Separation (Centrifugation) Extraction->Centrifuge2 Collect_Organic Collect Lower Organic Phase Centrifuge2->Collect_Organic Wash Wash with Alkaline Water (2-3x) Collect_Organic->Wash Dry Dry Down (Nitrogen Stream) Wash->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Workflow for quantifying this compound in plasma.

Conclusion

The quantification of this compound in plasma is a critical tool for research into its role in various metabolic and neurological diseases. The elevated levels of this atypical sphingolipid in conditions such as HSAN1 and T2DM highlight its potential as both a biomarker and a therapeutic target. The methodologies and pathways described in this guide provide a foundation for researchers and drug development professionals to further investigate the pathological implications of this compound and to explore novel therapeutic strategies aimed at mitigating its cytotoxic effects.

References

Enzymatic Regulation of 1-Deoxysphingosine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1-deoxysphingosine (1-doxoSph) and related atypical sphingolipids is a critical area of investigation due to their association with neurotoxic and metabolic pathologies, most notably Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1). Unlike canonical sphingolipids, 1-deoxysphingolipids lack the C1 hydroxyl group, rendering them resistant to canonical degradation pathways and prone to accumulation. The enzymatic regulation of 1-doxoSph synthesis is centered around the enzyme serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in de novo sphingolipid biosynthesis. This guide provides an in-depth technical overview of the enzymatic machinery, regulatory mechanisms, and pathological alterations in 1-doxoSph synthesis. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways and experimental workflows.

Introduction to this compound Synthesis

Canonical sphingolipid synthesis is initiated by the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). However, SPT exhibits a degree of substrate promiscuity and can utilize L-alanine in place of L-serine. This alternative reaction leads to the formation of 1-deoxysphinganine, the precursor of 1-doxoSph. Under normal physiological conditions, the synthesis of 1-doxoSph is minimal. However, certain genetic mutations or metabolic states can significantly enhance the utilization of L-alanine by SPT, leading to the pathological accumulation of 1-deoxysphingolipids.[1][2][3]

The Serine Palmitoyltransferase (SPT) Complex: The Core Machinery

The SPT enzyme is a heteromeric complex localized to the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs).[4][5][6] The core catalytic components and their regulatory partners are crucial for both canonical and atypical sphingolipid synthesis.

Catalytic Subunits: SPTLC1, SPTLC2, and SPTLC3

The catalytic core of human SPT is a heterodimer of SPT Long Chain Base Subunit 1 (SPTLC1) and either SPTLC2 or SPTLC3.[7] These subunits harbor the active site where the condensation reaction occurs.

Small Subunits: SPTSSA and SPTSSB

Two small subunits, SPTSSA and SPTSSB, have been identified as essential for maximal SPT activity. They are thought to influence the acyl-CoA substrate specificity of the enzyme complex.[8][9][10]

Cellular Localization

SPT is primarily located in the ER, the main site of sphingolipid synthesis.[11][12] However, studies have also shown its presence at mitochondria-associated ER membranes (MAMs), suggesting a role in inter-organellar communication and lipid trafficking.[5][6]

Enzymatic Regulation of SPT Activity and Substrate Specificity

The activity of SPT and its preference for L-serine over L-alanine are tightly regulated through multiple mechanisms.

Substrate Availability

The intracellular concentrations of L-serine and L-alanine play a direct role in determining the rate of canonical versus atypical sphingolipid synthesis. Conditions that lead to a decrease in the L-serine to L-alanine ratio can favor the production of 1-doxoSph.[13]

Regulation by ORMDL Proteins

The ORMDL proteins (ORM1 and ORM2 in yeast, ORMDL1-3 in mammals) are key negative regulators of SPT activity.[14][15] They physically interact with the SPT complex and inhibit its activity in response to elevated cellular sphingolipid levels, thus forming a homeostatic feedback loop.[7][11][16] The precise mechanism involves ORMDL sensing ceramide levels and modulating SPT's substrate accessibility.[14]

Pathological Dysregulation in HSAN1

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is an autosomal dominant disorder caused by mutations in the genes encoding SPTLC1 or SPTLC2.[17][18][19] These mutations lead to a conformational change in the enzyme's active site, which alters its substrate specificity, increasing its affinity for L-alanine.[9][20] This shift results in the overproduction and accumulation of neurotoxic 1-deoxysphingolipids.[8][17]

Quantitative Data on this compound Synthesis

The following tables summarize key quantitative data related to the enzymatic synthesis of this compound.

Table 1: Kinetic Parameters of Serine Palmitoyltransferase (SPT)

Enzyme SourceSubstrateKmVmax / kcatReference
MammalianL-serine1.2 mM-[4]
Yeast MicrosomesL-serine1.8 mM1.1 pmol/mg/min[21]
Yeast MicrosomesPalmitoyl-CoA150 µM-[21]

Note: Direct comparative kinetic data for L-alanine with wild-type and mutant SPT is limited and varies between studies. The key finding is the increased catalytic efficiency for L-alanine in HSAN1 mutants.

Table 2: Fold Change of 1-Deoxysphingolipids in HSAN1

Model SystemSPT MutationFold Increase in 1-DeoxysphingolipidsReference
Patient PlasmaSPTLC1 (p.S331F)Significantly elevated[8]
Patient PlasmaSPTLC1 (p.A352V)Significantly elevated[8]
HEK293T CellsSPTLC1 (p.S331F)Accumulation observed[8]
Patient LymphoblastsSPTLC2 mutationsAccumulation observed[17]

Experimental Protocols

Detailed methodologies for key experiments are crucial for studying this compound synthesis.

Measurement of Serine Palmitoyltransferase (SPT) Activity

This protocol is adapted from established methods for measuring SPT activity in cell lysates or microsomes.[4][12]

Materials:

  • Cell lysate or microsomal fraction

  • Assay buffer: 50 mM HEPES (pH 8.0), 25 mM DTT, 2 mM EDTA, 20 µM Pyridoxal 5'-phosphate (PLP)

  • Substrate mix: 2 mM L-serine (or L-alanine), 100 µM palmitoyl-CoA

  • Radiolabeled substrate: [3H]-L-serine or [14C]-L-serine

  • Stop solution: Alkaline methanol (B129727) (e.g., 1 M KOH in methanol)

  • Organic solvent for extraction (e.g., Chloroform (B151607):Methanol 2:1)

  • Scintillation cocktail and counter

Procedure:

  • Prepare the cell lysate or microsomal fraction and determine the protein concentration.

  • In a microcentrifuge tube, combine 50 µg of protein with the assay buffer.

  • To initiate the reaction, add the substrate mix containing the radiolabeled L-serine.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the alkaline methanol stop solution.

  • Extract the lipids by adding chloroform and water, vortexing, and centrifuging to separate the phases.

  • Collect the organic (lower) phase containing the sphingolipid products.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the dried lipids in a suitable solvent.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate SPT activity as the amount of radiolabeled product formed per unit of protein per unit of time.

Quantification of 1-Deoxysphingolipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids.[22][23][24][25]

Materials:

  • Biological sample (plasma, cells, tissues)

  • Internal standards (e.g., deuterated 1-deoxysphinganine)

  • Extraction solvent (e.g., Chloroform:Methanol)

  • LC-MS/MS system with a suitable column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)

Procedure:

  • Sample Preparation: Homogenize tissues or lyse cells. For plasma, protein precipitation may be required.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample to correct for extraction and analytical variability.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform/methanol/water to isolate the lipids.

  • Solvent Evaporation and Reconstitution: Dry the lipid extract under nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

  • LC Separation: Inject the sample onto the LC system. Use a gradient elution to separate the different sphingolipid species.

  • MS/MS Detection: Analyze the eluting compounds using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for 1-doxoSph and the internal standard.

  • Quantification: Create a standard curve using known concentrations of 1-doxoSph. Quantify the amount of 1-doxoSph in the sample by comparing its peak area to that of the internal standard and the standard curve.

Metabolic Labeling with Stable Isotopes

This technique allows for the tracing of de novo synthesized sphingolipids.[1][6]

Materials:

  • Cultured cells

  • Cell culture medium deficient in serine and/or alanine

  • Stable isotope-labeled precursor (e.g., 13C-L-serine or 13C-L-alanine)

  • LC-MS/MS system

Procedure:

  • Culture cells in a medium lacking the amino acid to be labeled.

  • Supplement the medium with the stable isotope-labeled amino acid and incubate for a desired period to allow for metabolic incorporation.

  • Harvest the cells and perform lipid extraction as described in the LC-MS/MS protocol.

  • Analyze the lipid extract by LC-MS/MS, monitoring for the mass shift corresponding to the incorporation of the stable isotope.

  • The amount of labeled 1-doxoSph provides a measure of its de novo synthesis rate.

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz (DOT language) illustrate the key processes in this compound synthesis.

Canonical_vs_Atypical_Sphingolipid_Synthesis cluster_substrates Substrates cluster_enzyme Enzyme Complex cluster_products Products L-Serine L-Serine SPT Serine Palmitoyltransferase (SPT) L-Serine->SPT Canonical Pathway Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT L-Alanine L-Alanine L-Alanine->SPT Atypical Pathway (Elevated in HSAN1) 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine 1-Deoxysphinganine 1-Deoxysphinganine SPT->1-Deoxysphinganine Canonical Sphingolipids Canonical Sphingolipids 3-Ketosphinganine->Canonical Sphingolipids Further Metabolism 1-Deoxysphingolipids 1-Deoxysphingolipids 1-Deoxysphinganine->1-Deoxysphingolipids Further Metabolism

Caption: Canonical vs. Atypical Sphingolipid Synthesis by SPT.

SPT_Complex_Regulation cluster_spt SPT Holoenzyme cluster_regulators Regulatory Factors cluster_substrates Substrates & Products SPT_core SPTLC1 SPTLC2/3 SPTSSA SPTSSB Products Canonical Sphingolipids SPT_core->Products ORMDL ORMDL Proteins ORMDL->SPT_core Inhibition Ceramide Ceramide Ceramide->ORMDL Sensing Substrates L-Serine + Palmitoyl-CoA Substrates->SPT_core Condensation Products->Ceramide Metabolism

Caption: Regulation of the SPT complex by ORMDL proteins.

LC_MS_MS_Workflow start Biological Sample (Plasma, Cells, Tissue) extraction Lipid Extraction (+ Internal Standard) start->extraction separation Liquid Chromatography (LC) (Separation of Lipids) extraction->separation detection Tandem Mass Spectrometry (MS/MS) (Detection & Fragmentation) separation->detection quantification Data Analysis & Quantification (Comparison to Standard Curve) detection->quantification end Concentration of 1-Deoxysphingolipids quantification->end

Caption: Experimental workflow for 1-doxoSph quantification.

Conclusion

The enzymatic regulation of this compound synthesis is a complex process with significant implications for human health. The serine palmitoyltransferase complex, through its subunit composition and interactions with regulatory proteins like the ORMDLs, maintains a delicate balance between canonical and atypical sphingolipid synthesis. Pathological mutations, as seen in HSAN1, disrupt this balance, leading to the production of neurotoxic 1-deoxysphingolipids. A thorough understanding of these regulatory mechanisms, supported by robust experimental methodologies, is essential for the development of therapeutic strategies aimed at mitigating the pathological consequences of aberrant 1-doxoSph synthesis. This guide provides a foundational resource for researchers and professionals dedicated to advancing this critical field of study.

References

Methodological & Application

Application Note: Quantitative Analysis of 1-Deoxysphingosine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxysphingolipids (1-deoxySLs) are a class of atypical sphingolipids that have garnered increasing interest due to their association with various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] Unlike canonical sphingolipids, 1-deoxySLs lack the C1 hydroxyl group, a structural feature that prevents their degradation through the conventional catabolic pathway and conversion into complex sphingolipids.[3][4] This leads to their accumulation and subsequent cellular toxicity.[2][4] The primary 1-deoxysphingoid bases are 1-deoxysphinganine (1-deoxySA) and 1-deoxysphingosine (1-deoxySO).[1] The accurate and sensitive quantification of these biomarkers is crucial for understanding their role in disease pathogenesis and for the development of potential therapeutic interventions. This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[5][6]

Signaling Pathway of this compound Biosynthesis

The biosynthesis of 1-deoxysphingolipids occurs through a side reaction of the enzyme serine palmitoyltransferase (SPT). Under conditions of high L-alanine to L-serine ratios, or in the presence of certain SPT mutations, SPT condenses palmitoyl-CoA with L-alanine instead of L-serine, leading to the formation of 1-deoxysphinganine.[3][4] 1-deoxysphinganine can then be desaturated to form this compound.[7] Due to the absence of the C1-hydroxyl group, these molecules cannot be phosphorylated by sphingosine (B13886) kinases and are thus not substrates for S1P lyase, the enzyme responsible for the degradation of canonical sphingoid bases.[4] This metabolic dead-end leads to their accumulation.

cluster_0 Canonical Sphingolipid Synthesis cluster_1 Atypical 1-Deoxysphingolipid Synthesis Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Sphinganine Sphinganine SPT->Sphinganine Ceramide Ceramides Sphinganine->Ceramide S1P Sphingosine-1-Phosphate (S1P) Sphinganine->S1P via Sphingosine ComplexSL Complex Sphingolipids Ceramide->ComplexSL Degradation Degradation (S1P Lyase) S1P->Degradation Alanine L-Alanine Atypical_SPT Serine Palmitoyltransferase (SPT) Alanine->Atypical_SPT DeoxySA 1-Deoxysphinganine Atypical_SPT->DeoxySA DeoxySO This compound DeoxySA->DeoxySO Desaturation DeoxyCer 1-Deoxyceramides DeoxySA->DeoxyCer N-acylation Accumulation Accumulation & Cellular Toxicity DeoxySO->Accumulation PalmitoylCoA_2 Palmitoyl-CoA PalmitoylCoA_2->Atypical_SPT

Biosynthesis of Canonical and Atypical Sphingolipids.

Quantitative Data Summary

The following table summarizes representative concentrations of 1-deoxysphingolipids in human plasma as reported in the literature. These values can serve as a reference for researchers, but it is important to note that concentrations can vary based on the cohort, analytical methodology, and sample handling procedures.

AnalyteMatrixSubject GroupConcentration RangeReference
This compoundPlasmaHealthy0.5 - 2.0 nM[1]
1-DeoxysphinganinePlasmaHealthy1.0 - 5.0 nM[1]
Total 1-DeoxysphingolipidsPlasmaType 2 DiabetesSignificantly elevated vs. healthy controls[1]
Total 1-DeoxysphingolipidsPlasmaHSAN1 PatientsSignificantly elevated vs. healthy controls[2]

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol outlines a method for the extraction and quantification of this compound from human plasma.

Experimental Workflow

Start Start: Plasma Sample (e.g., 100 µL) Add_IS Add Internal Standard (e.g., D7-1-deoxysphingosine) Start->Add_IS Extraction Liquid-Liquid Extraction (e.g., Methanol/Dichloromethane) Add_IS->Extraction Centrifuge1 Centrifuge to Separate Phases Extraction->Centrifuge1 Collect_Organic Collect Organic Layer Centrifuge1->Collect_Organic Evaporate Evaporate to Dryness (under Nitrogen) Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing End End: Quantitative Results Data_Processing->End

LC-MS/MS Experimental Workflow.
Materials and Reagents

  • This compound analytical standard

  • This compound-d7 (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade methanol, dichloromethane, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Human plasma (collected in EDTA or citrate (B86180) tubes)

Sample Preparation (One-Phase Extraction)
  • To 100 µL of plasma in a glass tube, add 50 µL of the internal standard solution (e.g., 200 ng/mL of this compound-d7 in methanol).

  • Add 950 µL of a methanol/dichloromethane mixture (1:1, v/v).[8]

  • Vortex vigorously for 1 minute.

  • Incubate at 37°C for 1 hour with constant agitation.

  • Centrifuge at 4000 x g for 10 minutes to pellet proteins.

  • Transfer the supernatant to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70% mobile phase A).[5]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[5]

Note: For the analysis of total 1-deoxysphingolipids (including N-acylated forms), an acid or base hydrolysis step is required prior to extraction. A common method involves incubating the sample with methanolic HCl.[7]

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 5 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-12 min: Return to 30% B for re-equilibration

Mass Spectrometry Conditions
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 400°C

  • Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound286.3268.315
This compound-d7 (IS)293.3275.315

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the standard.

  • Perform a linear regression analysis on the calibration curve.

  • Calculate the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The described method is sensitive, specific, and suitable for the analysis of this compound in biological matrices such as plasma. The accurate measurement of this atypical sphingolipid is essential for advancing our understanding of its role in various diseases and for the development of novel diagnostic and therapeutic strategies. It is recommended that each laboratory validates the method according to their specific instrumentation and requirements.

References

Application Note: Synthesis and Purification of 1-Deoxysphingosine Standards for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids.[1][2] They are synthesized when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine as a substrate.[1][3][4] Elevated levels of deoxySLs, including 1-deoxysphinganine (doxSA) and its downstream metabolite 1-deoxysphingosine (1-deoxySO), are associated with several pathological conditions, most notably hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][5] The accumulation of these lipids leads to cellular dysfunction, including mitochondrial and endoplasmic reticulum stress, and has been shown to trigger apoptosis and inflammasome activation.[1] Given their clinical relevance, the availability of high-purity this compound standards is crucial for accurate quantification in biological samples and for advancing research into the pathomechanisms of deoxySL-related diseases.

This application note provides detailed protocols for the chemical synthesis and purification of this compound standards, tailored for researchers, scientists, and professionals in drug development.

Signaling Pathway of 1-Deoxysphingolipids

The biosynthesis of 1-deoxysphingolipids begins with the condensation of palmitoyl-CoA and L-alanine, a reaction catalyzed by serine palmitoyltransferase (SPT).[1][6] This produces 1-deoxysphinganine (doxSA), the precursor to other deoxySLs.[1] Unlike canonical sphingolipids, deoxySLs cannot be degraded through the typical sphingolipid catabolic pathway due to the absence of the C1-hydroxyl group.[2] This leads to their accumulation and subsequent cytotoxic effects. 1-deoxysphingolipids have been shown to interfere with various cellular processes, including endocytosis and anchorage-independent growth of cancer cells.[3][4] Furthermore, they can activate the NLRP3 inflammasome, a key component of the innate immune system.[1]

DeoxySL_Signaling cluster_synthesis Biosynthesis cluster_metabolism Metabolism & Downstream Effects Palmitoyl-CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl-CoA->SPT L-Alanine L-Alanine L-Alanine->SPT doxSA 1-Deoxysphinganine (doxSA) SPT->doxSA deoxySO This compound (1-deoxySO) doxSA->deoxySO Desaturation Deoxyceramides Deoxyceramides doxSA->Deoxyceramides Acylation Cellular_Effects Cellular Dysfunction: - Mitochondrial Stress - ER Stress - Impaired Endocytosis deoxySO->Cellular_Effects Deoxyceramides->Cellular_Effects NLRP3 NLRP3 Inflammasome Activation Cellular_Effects->NLRP3

Caption: Biosynthesis and downstream signaling of 1-deoxysphingolipids.

Synthesis and Purification of this compound Standards

The following sections detail the chemical synthesis and purification of a specific this compound isomer, (2S,3R,14Z)-2-aminooctadec-14-en-3-ol (SPH m18:1(14Z)(3OH)), which has been identified as the native form in cells.[5][7]

Experimental Workflow

The overall workflow for producing high-purity this compound standards involves a multi-step chemical synthesis followed by a rigorous purification and characterization process.

Synthesis_Workflow Start Starting Material: 1,10-decanediol Synthesis Multi-step Chemical Synthesis Start->Synthesis Purification Purification: Reverse-Phase Liquid Chromatography (RPLC) Synthesis->Purification Characterization Characterization: - Mass Spectrometry (MS) - Nuclear Magnetic Resonance (NMR) Purification->Characterization Final_Product High-Purity this compound Standard Characterization->Final_Product

Caption: Workflow for this compound standard synthesis and purification.

Synthesis Protocol: (2S,3R,14Z)-2-aminooctadec-14-en-3-ol

This protocol is adapted from the synthesis of SPH m18:1(14Z)(3OH) as described in the literature.[5][7] The synthesis involves eleven intermediate compounds. The final deprotection step is detailed below.

Final Deprotection Step:

  • A solution of the protected precursor compound (57 mg, 3 mmol) in 1,4-dioxane (B91453) (1 ml) is prepared in a round-bottom flask and cooled to 0°C in an ice bath.

  • A solution of 4 M HCl in 1,4-dioxane (2 ml) is added dropwise to the stirred solution over a period of 10 minutes.

  • The reaction mixture is allowed to stir for 1 hour at 0°C.

  • The reaction is then gradually warmed to ambient temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the crude product is extracted.

Note: The detailed synthesis of the eleven intermediate compounds is described in the supplementary information of the cited reference.[7]

Purification Protocol

Purification of the synthesized this compound is achieved using Reverse-Phase Liquid Chromatography (RPLC).

  • Column: A C18 column (e.g., Uptisphere 120 Å, 5 µm, 125 × 2 mm) is used for separation.[7]

  • Mobile Phase: A gradient of an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol) in water, both containing a suitable modifier like formic acid (e.g., 0.1%), is employed.

  • Detection: The eluent can be monitored using a mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[7]

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Solvent Evaporation: The solvent from the collected fractions is evaporated under a stream of nitrogen or using a rotary evaporator to yield the purified product.

Quantitative Data and Characterization

The identity and purity of the synthesized this compound standard should be confirmed by mass spectrometry and NMR. The retention time of the synthetic standard should be compared with that of the native compound extracted from biological samples.

Parameter Value Reference
Compound This compound (m18:1(14Z))[8]
CAS Number 2190487-94-4[8]
Molecular Formula C₁₈H₃₉NO[2]
Purity (Typical) ≥95%[8]
RPLC Retention Time (Native 1-deoxySO) 12.7 min[5]
RPLC Retention Time (Synthetic SPH m18:1(4E)(3OH)) 14.77 min[5]

Mass Spectrometric Characterization of DMDS Adducts of 1-deoxySO [7]

m/z Fragment Ion
378.3[M+H]⁺
330.3[M+H-CH₃SH]⁺
312.3[M+H-CH₃SH-H₂O]⁺
282.3[M+H-2CH₃SH]⁺
264.3[M+H-2CH₃SH-2H₂O]⁺

Conclusion

This application note provides a framework for the synthesis and purification of this compound standards. The availability of these standards is essential for the accurate quantification of these bioactive lipids in biological systems and for furthering our understanding of their role in health and disease. The detailed protocols and characterization data serve as a valuable resource for researchers in the field of sphingolipid metabolism and drug development.

References

Application Note: Protocol for 1-Deoxysphingosine Extraction from Tissues for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in sphingolipid research and biomarker discovery.

Introduction 1-deoxysphingolipids (1-deoxySLs) are a class of atypical sphingolipids that are implicated in the pathology of several diseases, including the rare inherited neuropathy HSAN1 and type 2 diabetes.[1] They are formed when the enzyme serine palmitoyltransferase (SPT) utilizes alanine (B10760859) instead of its canonical substrate, serine, for condensation with a fatty acyl-CoA, typically palmitoyl-CoA.[2][3] The resulting 1-deoxysphinganine backbone lacks the C1-hydroxyl group characteristic of canonical sphingolipids like sphingosine.[1][2] This structural difference renders them resistant to canonical degradation pathways and leads to their accumulation, causing cellular toxicity.[3] Accurate quantification of 1-deoxysphingosine (1-deoxySO), a key metabolite in this pathway, from tissue samples is crucial for understanding its role in disease pathogenesis and for the development of potential therapeutic interventions.

This document provides a detailed protocol for the extraction of this compound from biological tissues, followed by its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow & Pathways

The overall experimental process involves tissue homogenization, lipid extraction with internal standards, and analysis by LC-MS/MS. The biosynthetic pathway highlights the formation of these atypical lipids.

G cluster_workflow Experimental Workflow for this compound Extraction tissue 1. Tissue Homogenization (e.g., in Tris Buffer) is 2. Internal Standard Spiking (e.g., D7-labeled sphingoid bases) tissue->is extraction 3. Lipid Extraction (e.g., Ethyl Acetate/Isopropanol/Water) is->extraction dry 4. Evaporation (Dry down under Nitrogen) extraction->dry reconstitute 5. Reconstitution (in LC Mobile Phase) dry->reconstitute analysis 6. LC-MS/MS Analysis (MRM Mode) reconstitute->analysis

Figure 1. High-level workflow for this compound extraction and analysis.

G cluster_pathway Biosynthesis of Canonical vs. 1-Deoxysphingolipids palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt palmitoyl_coa->spt serine Serine serine->spt alanine Alanine (Alternate Substrate) alanine->spt keto_sph 3-Ketosphinganine spt->keto_sph Canonical Pathway deoxy_keto_sph 1-deoxy-3-Ketosphinganine spt->deoxy_keto_sph Atypical Pathway canonical_sl Canonical Sphingolipids (with C1-OH group) keto_sph->canonical_sl deoxy_sl 1-Deoxysphingolipids (e.g., this compound) (Lacks C1-OH group) deoxy_keto_sph->deoxy_sl

Figure 2. Divergent synthesis pathways for canonical and 1-deoxysphingolipids.

Detailed Experimental Protocols

Protocol 1: Tissue Preparation and Homogenization

This protocol describes the initial processing of tissue samples to prepare a homogenate suitable for lipid extraction.

  • Sample Collection: Dissect tissues of interest, flash freeze them immediately in liquid nitrogen, and store at -80°C until use.[2]

  • Homogenization:

    • Weigh the frozen tissue (~20-50 mg) in a pre-chilled tube.

    • Add ice-cold homogenization buffer (e.g., 20 mM Tris Buffer, pH 7.8) at a ratio of 10 µL per mg of tissue.[2]

    • Homogenize the tissue on ice using a mechanical homogenizer (e.g., QIAGEN TissueRuptor) until no visible tissue fragments remain.[2]

    • Centrifuge the homogenate at 500 x g for 3 minutes to pellet any large debris.[2]

    • Collect the supernatant for further processing.

  • Protein Quantification: Measure the protein concentration of the homogenate using a standard method (e.g., BCA assay). This is crucial for normalizing the final lipid quantities.[2]

Protocol 2: Lipid Extraction

This protocol employs a robust double-extraction method to efficiently recover sphingolipids from the tissue homogenate. The use of internal standards is mandatory for accurate quantification.[4]

  • Internal Standard Spiking: To an aliquot of tissue homogenate (e.g., corresponding to 100 µg of protein), add a known amount of an internal standard mixture.[2][5] Deuterium-labeled standards such as D7-sphingosine and D7-sphinganine are recommended.[6]

  • First Extraction:

    • Add 2 mL of an extraction solvent mixture of Ethyl Acetate:Isopropanol:Water (60:28:12, v/v/v) to the sample.[2]

    • Vortex vigorously for 2 minutes.

    • Agitate on a shaker at room temperature for 20 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper organic supernatant into a clean glass tube.

  • Second Extraction:

    • Add another 2 mL of the extraction solvent to the remaining lower aqueous phase.[2]

    • Repeat the vortexing, agitation, and centrifugation steps.

    • Combine the second organic supernatant with the first one.

  • Drying: Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen at 30-40°C.[2] The dried lipid film can be stored at -20°C until analysis.

Protocol 3 (Optional): Solid-Phase Extraction (SPE) Cleanup

For complex matrices, an optional SPE cleanup step can be employed to fractionate sphingolipid classes and remove interfering substances.[7]

  • Cartridge: Use an aminopropyl-bonded silica (B1680970) SPE cartridge (e.g., 500 mg).[7][8]

  • Conditioning: Condition the cartridge by washing sequentially with 5 mL of hexane.

  • Loading: Re-dissolve the dried lipid extract in 1 mL of chloroform (B151607) and load it onto the conditioned cartridge.

  • Elution: Elute different lipid classes using a sequence of solvents. A simplified elution could involve:

    • Fraction 1 (Neutral Lipids): Elute with chloroform/methanol (98:2, v/v).

    • Fraction 2 (Free Sphingoid Bases): Elute with methanol. This compound will be in this fraction.

  • Drying: Dry the desired fraction(s) under a stream of nitrogen as described previously.

Protocol 4: LC-MS/MS Analysis

The dried, purified lipid extract is reconstituted and analyzed by LC-MS/MS, typically using Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

  • Reconstitution: Resuspend the dried lipid extract in 150 µL of a suitable solvent, typically the initial mobile phase of the LC gradient (e.g., Methanol containing 1mM Ammonium formate (B1220265) and 0.2% Formic acid).[2]

  • Clarification: Vortex the reconstituted sample and centrifuge at high speed (e.g., 16,000 x g) for 5 minutes to pellet any insoluble material.[9]

  • Injection: Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.[10]

  • Chromatography & Mass Spectrometry: Perform the analysis using optimized LC-MS/MS conditions. Representative parameters are summarized in the tables below.

Data Presentation: System Parameters & Performance

The following tables provide typical parameters for the quantification of this compound and related sphingolipids. Actual values must be optimized for the specific instrumentation used.

Table 1: Typical LC-MS/MS Parameters

Parameter Typical Setting
LC Column C8 or C18 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm)[2][9]
Mobile Phase A Water with 0.1-0.2% Formic Acid and/or 1-5 mM Ammonium Formate[2][11]
Mobile Phase B Methanol with 0.1-0.2% Formic Acid and/or 1-5 mM Ammonium Formate[2][11]
Flow Rate 0.3 - 0.5 mL/min[9][12]
Gradient A suitable gradient from ~50% B to 100% B over several minutes[6]
Ionization Mode Positive Electrospray Ionization (ESI+)[13]
MS Detection Multiple Reaction Monitoring (MRM)
Spray Voltage 3500 - 4500 V[2]
Vaporizer Temp. 400 - 450°C[2][6]
Capillary Temp. 200 - 300°C[2][6]

| MRM Transition (1-deoxySO) | Precursor Ion (m/z): 284.3 → Product Ion (m/z): 266.3 (loss of H₂O) |

Note: The exact m/z values for MRM transitions should be confirmed by infusion of pure standards.

Table 2: Representative Method Performance Characteristics

Parameter Typical Performance Metric
Linearity (r²) > 0.99[14]
Lower Limit of Quantification (LLOQ) 0.05 - 10 ng/mL (Analyte dependent)[15]
Precision (CV%) < 15%[15]

| Accuracy (% Recovery) | 80 - 120%[15] |

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of 1-Deoxysphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxysphingolipids (1-deoxySLs) are a class of atypical sphingolipids that lack the C1-hydroxyl group characteristic of canonical sphingolipids. This structural difference prevents their degradation through the typical sphingolipid catabolic pathway, leading to their accumulation in certain pathological conditions.[1][2] 1-Deoxysphingosine (1-doxSo), a key member of this class, is formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine.[2][3] Elevated levels of 1-deoxySLs are associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[4][5][6] Accurate and robust analytical methods for the identification and quantification of 1-doxSo are crucial for understanding its physiological roles and its implications in disease. Mass spectrometry coupled with liquid chromatography (LC-MS/MS) has emerged as a powerful tool for the sensitive and specific analysis of 1-doxSo. This document provides detailed application notes and protocols for the mass spectrometric analysis of 1-doxSo, with a focus on its fragmentation behavior.

Mass Spectrometry Fragmentation of this compound

The fragmentation of 1-doxSo in mass spectrometry is crucial for its structural elucidation and quantification. The fragmentation pattern can be influenced by the ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and whether the molecule has been derivatized.

Underivatized this compound:

Under APCI, the protonated molecule [M+H]⁺ of 1-doxSo can undergo in-source fragmentation, primarily showing a characteristic neutral loss of water ([M+H-H₂O]⁺).[1][4]

Dimethyl Disulfide (DMDS) Derivatized this compound:

To pinpoint the location of the double bond, 1-doxSo can be derivatized with dimethyl disulfide (DMDS). The resulting adduct, when subjected to collision-induced dissociation (CID), produces diagnostic fragment ions. For native 1-doxSo with a double bond at the Δ14 position, cleavage at the C-C bond between the two methyl sulfide (B99878) moieties yields two structurally diagnostic product ions.[1][4]

Quantitative Fragmentation Data

The following table summarizes the key mass-to-charge ratios (m/z) observed in the mass spectrometric analysis of 1-doxSo and its DMDS adduct.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ions (m/z)Ionization/FragmentationReference
Native this compound284.3Not specified in detailAPCI in-source[1][4]
D₃-labeled this compound287.3Not specified in detailESI[1][4]
DMDS Adduct of Native this compound (Δ14)378.3330.3 ([M+H-CH₃SH]⁺), 312.3 ([M+H-CH₃SH-H₂O]⁺), 282.3 ([M+H-2CH₃SH]⁺), 264.3 ([M+H-2CH₃SH-2H₂O]⁺), 274.2 (diagnostic) , 103.1 (diagnostic) ESI-CID[1]
DMDS Adduct of synthetic SPH m18:1(4E)Not specified243.2 (diagnostic), 134.1 (diagnostic)ESI-CID[4]

Note: The diagnostic ions for the DMDS adduct are crucial for distinguishing between different isomers of 1-doxSo.

Experimental Protocols

Protocol 1: Extraction of Sphingolipids from Biological Samples

This protocol is a general guideline for the extraction of sphingolipids, including 1-doxSo, from cells or tissues.

Materials:

  • Methanol (B129727) (CH₃OH)

  • Chloroform (CHCl₃) or Methylene (B1212753) Chloride (CH₂Cl₂)

  • Internal standards cocktail (e.g., C17-sphingosine)

  • 13 x 100 mm screw-capped glass test tubes with Teflon caps

  • Homogenizer (e.g., sonicator)

  • Centrifuge

Procedure:

  • Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable buffer.

  • Transfer a measured volume of the homogenate to two separate glass test tubes.

  • Add 1 mL of methanol to each tube.

  • To one tube (for high recovery of free sphingoid bases), add 0.5 mL of methylene chloride. To the other tube (for complex sphingolipids), add 0.5 mL of chloroform.

  • Add an appropriate amount of the internal standard cocktail to each tube.

  • Vortex the tubes vigorously for 10 minutes.

  • Centrifuge the tubes to separate the phases.

  • For the analysis of 1-doxSo, carefully transfer the supernatant (for single-phase extraction) or the organic phase to a new tube.[7]

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[7]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of 1-doxSo.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., Peek Scientific C-8CR, 3 μm, 4.6 x 150 mm)[8]

  • Mobile Phase A: Ultra-pure water/methanol (1/1 v/v) with 2.6 mM ammonium (B1175870) acetate[1]

  • Mobile Phase B: Methanol[1]

  • Gradient: 50% B to 100% B over 25 minutes, hold at 100% B for 5 minutes, followed by 5 minutes of re-equilibration.[1]

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 5-20 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Source: ESI or APCI

  • ESI Parameters: [1][4]

    • Spray Voltage: 4.2 kV

    • Vaporizer Temperature: 30°C

    • Sheath Gas Pressure: 5 AU

    • Auxiliary Gas Pressure: 0 AU

    • Capillary Temperature: 320°C

  • APCI Parameters: [1]

    • Discharge Current: 4 μA

    • Vaporizer Temperature: 450°C

    • Sheath Gas Pressure: 20 AU

    • Auxiliary Gas Pressure: 5 AU

    • Capillary Temperature: 200°C

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.[7][9]

  • Collision Energy: Optimized for the specific instrument and analyte (e.g., in-source CID at 30 eV for fragmentation).[1][4]

Visualizations

Biosynthesis of this compound

This compound Biosynthesis PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Alanine L-Alanine Alanine->SPT Deoxysphinganine 1-Deoxysphinganine (doxSA) SPT->Deoxysphinganine Condensation Desaturase Desaturase Deoxysphinganine->Desaturase Deoxysphingosine This compound (1-doxSo) Desaturase->Deoxysphingosine Introduction of Δ14 double bond

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for this compound Analysis

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Cells/Tissue) Homogenization Homogenization Sample->Homogenization Extraction Sphingolipid Extraction (Protocol 1) Homogenization->Extraction Derivatization DMDS Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography (Protocol 2) Derivatization->LC Injection MS Mass Spectrometry (Protocol 2) LC->MS Elution Identification Identification (Fragmentation Pattern) MS->Identification Quantification Quantification (MRM) MS->Quantification

Caption: Workflow for the analysis of this compound.

Fragmentation Pathway of DMDS-Derivatized this compound (Δ14)

Fragmentation Pathway cluster_fragments Product Ions Precursor [M+H]⁺ of DMDS Adduct m/z 378.3 Frag1 [M+H-CH₃SH]⁺ m/z 330.3 Precursor->Frag1 Loss of CH₃SH Frag3 [M+H-2CH₃SH]⁺ m/z 282.3 Precursor->Frag3 Loss of 2CH₃SH DiagFrag1 Diagnostic Fragment A m/z 274.2 Precursor->DiagFrag1 C-C Cleavage DiagFrag2 Diagnostic Fragment B m/z 103.1 Precursor->DiagFrag2 C-C Cleavage Frag2 [M+H-CH₃SH-H₂O]⁺ m/z 312.3 Frag1->Frag2 Loss of H₂O Frag4 [M+H-2CH₃SH-2H₂O]⁺ m/z 264.3 Frag3->Frag4 Loss of H₂O

Caption: Fragmentation of DMDS-derivatized 1-doxSo.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of 1-Deoxysphingosine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxysphingolipids (deoxySLs) are atypical sphingolipids implicated in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes. Unlike canonical sphingolipids, deoxySLs lack a hydroxyl group at the C1 position, rendering them resistant to canonical degradation pathways and leading to their accumulation. The accurate separation and quantification of 1-deoxysphingosine isomers, such as 1-deoxysphinganine (deoxySA) and various positional isomers of this compound (deoxySO), are crucial for understanding their distinct biological roles and for biomarker discovery. This application note provides a detailed protocol for the separation of this compound isomers using reverse-phase high-performance liquid chromatography (RPLC) coupled with mass spectrometry (MS). Additionally, it outlines a sample preparation procedure for plasma and discusses the metabolic pathway of these neurotoxic lipids.

Introduction

Sphingolipids are a class of lipids that play critical roles as structural components of cell membranes and as signaling molecules. The canonical biosynthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which condenses serine and palmitoyl-CoA. However, SPT can also utilize L-alanine as a substrate, leading to the formation of 1-deoxysphingolipids.[1][2] These atypical sphingolipids, including 1-deoxysphinganine (the saturated form) and this compound (the unsaturated form), are cytotoxic and their accumulation is associated with cellular dysfunction.[3] The structural diversity of this compound extends to isomers differing in the position and configuration of the double bond, which may influence their biological activity. Therefore, robust analytical methods are required to resolve and quantify these isomers.

Signaling and Metabolic Pathway

The formation of 1-deoxysphingolipids represents a non-canonical branch of sphingolipid metabolism. The key enzyme, serine palmitoyltransferase (SPT), located in the endoplasmic reticulum, condenses palmitoyl-CoA with L-alanine instead of L-serine. This reaction produces 3-keto-1-deoxysphinganine, which is then reduced to 1-deoxysphinganine (deoxySA). DeoxySA can be subsequently desaturated to form this compound (deoxySO). A key distinguishing feature of native 1-deoxySO is the presence of a cis double bond at the Δ14 position, in contrast to the trans-Δ4 double bond typically found in canonical sphingosines.[4] Due to the absence of the C1-hydroxyl group, 1-deoxysphingolipids cannot be phosphorylated and subsequently degraded by the canonical S1P lyase pathway, leading to their accumulation within cells.[1]

experimental_workflow sample Plasma Sample extraction Lipid Extraction (Methanol) sample->extraction hydrolysis Acid Hydrolysis (Methanolic HCl) extraction->hydrolysis l_l_extraction Liquid-Liquid Extraction (Chloroform) hydrolysis->l_l_extraction drying Drying and Reconstitution l_l_extraction->drying hplc_ms RPLC-MS/MS Analysis drying->hplc_ms data_analysis Data Analysis (Quantification) hplc_ms->data_analysis

References

Commercial Sources and Applications of Stable Isotope-Labeled 1-Deoxysphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for stable isotope-labeled 1-deoxysphingosine and detailed protocols for its application in research and drug development. The use of stable isotope-labeled internal standards is critical for accurate quantification in mass spectrometry-based lipidomics.

Commercial Availability of Stable Isotope-Labeled this compound and Precursors

Several reputable suppliers offer stable isotope-labeled sphingolipids, including precursors to this compound. Researchers can obtain these critical reagents from the following sources.

SupplierProduct Example(s)Isotopic LabelCatalog Number (Example)
Avanti Polar Lipids (dist. by Sigma-Aldrich/Merck) 1-Deoxysphinganine-d3Deuterium (d3)860658
Sphinganine-d7Deuterium (d7)Not specified
Cayman Chemical Sphingosine-d7Deuterium (d7)22786
C18 Ceramide-d3Deuterium (d3)Not specified
BroadPharm This compoundUnlabeledBP-42303
N-C12-deoxysphingosineUnlabeledNot specified
Matreya LLC (part of Cayman Chemical) Various stable isotope-labeled sphingolipidsVariousNot specified

Signaling Pathway of this compound Metabolism

1-Deoxysphingolipids (deoxySLs) are atypical sphingolipids formed when the enzyme serine palmitoyltransferase (SPT) condenses palmitoyl-CoA with alanine (B10760859) instead of serine.[1] Unlike canonical sphingolipids, this compound lacks the C1-hydroxyl group necessary for degradation by the canonical pathway.[2] Instead, it is metabolized by cytochrome P450 (CYP) enzymes, specifically from the CYP4F subfamily.[1] This metabolic route represents a critical pathway for the detoxification of cytotoxic deoxySLs.

DeoxySL_Metabolism cluster_synthesis De novo Synthesis cluster_metabolism Metabolism PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Alanine Alanine Alanine->SPT DeoxySA 1-Deoxysphinganine (deoxySA) SPT->DeoxySA DeoxySO This compound (deoxySO) DeoxySA->DeoxySO Desaturation CYP4F Cytochrome P450 (CYP4F enzymes) DeoxySO->CYP4F Metabolites Hydroxylated Metabolites CYP4F->Metabolites

Caption: Metabolism of 1-deoxysphingolipids.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples using LC-MS/MS

This protocol describes the use of a stable isotope-labeled internal standard for the accurate quantification of this compound in plasma or cell extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (plasma, cell pellet)

  • Stable isotope-labeled 1-deoxysphinganine (e.g., 1-deoxysphinganine-d3) as an internal standard (IS)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Formic acid

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma or cell homogenate, add a known amount of the deuterated internal standard (e.g., 20 pmol of D7-sphinganine).[3]

    • Perform a liquid-liquid extraction using a mixture of chloroform and methanol. A common method is the Bligh-Dyer extraction.

    • Vortex the sample vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the lipids on a C18 reverse-phase column using a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B).

    • The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the endogenous this compound and the stable isotope-labeled internal standard.

Data Analysis:

  • Quantify the amount of endogenous this compound by comparing the peak area of its MRM transition to the peak area of the MRM transition of the known concentration of the internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Cells) Spike Spike with Isotope-Labeled IS Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant

Caption: LC-MS/MS workflow for this compound quantification.

Protocol 2: In Vitro Cell Culture Experiment to Study this compound Metabolism

This protocol outlines a method to trace the metabolism of this compound in cultured cells using a stable isotope-labeled precursor.

Materials:

  • Cultured cells (e.g., HEK293 or neuronal cell lines)

  • Cell culture medium and supplements

  • Stable isotope-labeled 1-deoxysphinganine (e.g., D3-1-deoxysphinganine)[2]

  • Solvents for lipid extraction (as in Protocol 1)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • Supplement the cell culture medium with a known concentration of stable isotope-labeled 1-deoxysphinganine (e.g., 1 µM D3-1-deoxysphinganine).[2]

    • Incubate the cells for a specific time course (e.g., 24 hours) to allow for the uptake and metabolism of the labeled precursor.[2]

  • Sample Harvesting and Lipid Extraction:

    • After the incubation period, wash the cells with phosphate-buffered saline (PBS) to remove any remaining labeled precursor from the medium.

    • Harvest the cells by scraping or trypsinization.

    • Perform lipid extraction on the cell pellet as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Analyze the lipid extract by LC-MS/MS to identify and quantify the labeled this compound and any downstream metabolites.

    • Monitor for the expected mass shift in the metabolites corresponding to the isotopic label.

Data Analysis:

  • Identify peaks in the mass chromatogram that correspond to the labeled this compound and its potential hydroxylated metabolites.

  • The presence of these labeled metabolites confirms the metabolic conversion of 1-deoxysphinganine within the cells.

Cell_Metabolism_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Extraction & Analysis Culture Culture Cells AddLabel Add Stable Isotope-Labeled 1-Deoxysphinganine Culture->AddLabel Incubate Incubate (e.g., 24h) AddLabel->Incubate Harvest Harvest Cells Incubate->Harvest Extract Lipid Extraction Harvest->Extract Analyze LC-MS/MS Analysis Extract->Analyze Identify Identify Labeled Metabolites Analyze->Identify

Caption: Workflow for studying this compound metabolism in vitro.

References

Application Notes and Protocols for the Analytical Detection of 1-Deoxydihydroceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxydihydroceramides (doxDHCer) are atypical sphingolipids that accumulate in certain pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] Unlike canonical sphingolipids, doxDHCer lack the C1-hydroxyl group, a structural feature that prevents their degradation through canonical pathways and leads to their accumulation, causing cellular dysfunction, neurotoxicity, and impaired protein folding.[3][4] The accurate detection and quantification of doxDHCer are crucial for understanding their pathophysiology, developing diagnostic biomarkers, and evaluating the efficacy of therapeutic interventions.

These application notes provide an overview of the analytical techniques for doxDHCer detection, with a focus on liquid chromatography-mass spectrometry (LC-MS). Detailed experimental protocols and quantitative data from relevant studies are presented to guide researchers in establishing reliable analytical workflows.

Signaling Pathways and Experimental Workflows

The biosynthesis of 1-deoxydihydroceramides begins with the condensation of palmitoyl-CoA and L-alanine, a reaction catalyzed by a mutated serine palmitoyltransferase (SPT) in certain genetic disorders, or under conditions of L-serine deficiency.[1][3] This pathway diverges from the canonical sphingolipid synthesis that utilizes L-serine. The resulting 1-deoxysphinganine is then acylated by ceramide synthases to form 1-deoxydihydroceramide (B12091950).

Diagram of the 1-Deoxydihydroceramide Biosynthetic Pathway

Deoxydihydroceramide Biosynthesis cluster_0 Canonical Sphingolipid Synthesis cluster_1 Atypical 1-Deoxysphingolipid Synthesis Serine L-Serine SPT_normal Serine Palmitoyltransferase (SPT) (Normal) Serine->SPT_normal PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT_normal Ketosphinganine 3-Ketosphinganine SPT_normal->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide Alanine L-Alanine SPT_mutated Serine Palmitoyltransferase (SPT) (Mutated or Serine Deficient) Alanine->SPT_mutated PalmitoylCoA2 Palmitoyl-CoA PalmitoylCoA2->SPT_mutated Deoxyketosphinganine 1-Deoxy-3-ketosphinganine SPT_mutated->Deoxyketosphinganine Deoxysphinganine 1-Deoxysphinganine (deoxySA) Deoxyketosphinganine->Deoxysphinganine CerS2 Ceramide Synthase (CerS) Deoxysphinganine->CerS2 DoxDHCer 1-Deoxydihydroceramide (doxDHCer) CerS2->DoxDHCer

Caption: Biosynthesis of 1-deoxydihydroceramides.

A typical experimental workflow for the analysis of doxDHCer from biological samples involves several key steps, from sample preparation to data analysis.

Diagram of the Experimental Workflow for 1-Deoxydihydroceramide Analysis

Experimental Workflow Sample Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization (for tissues) Sample->Homogenization Spike Spike with Internal Standards Homogenization->Spike Extraction Lipid Extraction (e.g., Ethyl acetate (B1210297)/Isopropanol/Water) Spike->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition and Processing LCMS->Data Quantification Quantification Data->Quantification

Caption: General workflow for doxDHCer analysis.

Quantitative Data

The following tables summarize quantitative data for various 1-deoxydihydroceramide species in different biological contexts.

Table 1: Plasma 1-Deoxydihydroceramide Concentrations in Human Cohorts [1]

1-Deoxydihydroceramide SpeciesLean (pmol/100 µL)Obese (pmol/100 µL)Obese/T2D (pmol/100 µL)Obese/T2D/DN (pmol/100 µL)
C16:00.75 ± 0.350.95 ± 0.451.10 ± 0.501.30 ± 0.60
C18:00.30 ± 0.150.40 ± 0.200.50 ± 0.250.60 ± 0.30
C20:00.25 ± 0.100.35 ± 0.150.45 ± 0.200.55 ± 0.25
C22:01.50 ± 0.702.00 ± 0.902.50 ± 1.103.00 ± 1.30
C24:11.20 ± 0.501.60 ± 0.702.00 ± 0.902.40 ± 1.10
C24:01.20 ± 0.501.60 ± 0.702.00 ± 0.902.40 ± 1.10
Total 5.20 ± 2.30 6.90 ± 3.10 8.55 ± 3.85 10.25 ± 4.55

Values are expressed as mean ± standard deviation. T2D: Type 2 Diabetes; DN: Diabetic Neuropathy.

Table 2: 1-Deoxydihydroceramide Levels in Mouse Nervous System Tissue [5][6]

TissueC18-deoxydhCer (pmol/mg protein)C22-deoxydhCer (pmol/mg protein)C24-deoxydhCer (pmol/mg protein)C24:1-deoxydhCer (pmol/mg protein)
Brain~1.0~4.0~2.5~2.0
Spinal Cord~1.5~6.0~3.0~2.5
Sciatic Nerve~2.0~8.0~4.0~3.0

Approximate values derived from graphical data in the cited literature.

Table 3: 1-Deoxysphingolipid Content in RAW 264.7 Cells [7]

Lipid SpeciesConcentration (nmol/mg protein)
1-deoxy-DHCer0.43 ± 0.07
Ceramide1.35 ± 0.26
Other 1-deoxy-SLs< 0.04

Values are expressed as mean ± standard deviation.

Experimental Protocols

Protocol 1: Quantification of 1-Deoxydihydroceramides in Plasma by LC-MS/MS

This protocol is adapted from the methodology described by Othman et al. and others.[1]

1. Sample Preparation and Lipid Extraction: a. To 100 µL of plasma, add an internal standard mix containing deuterated or odd-chain ceramide standards. b. Extract lipids by adding 2 mL of a mixture of ethyl acetate:isopropanol:water (60:28:12, v/v/v).[5] c. Vortex vigorously for 1 minute and centrifuge at 3000 x g for 10 minutes to separate the phases. d. Collect the upper organic phase. e. Repeat the extraction on the lower aqueous phase with another 2 mL of the extraction solvent. f. Combine the organic extracts and dry them under a stream of nitrogen gas.[5] g. Reconstitute the dried lipid extract in 150 µL of the LC-MS/MS mobile phase B (e.g., Methanol with 1mM Ammonium (B1175870) formate (B1220265) and 0.2% Formic acid).[5]

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Column: Use a C18 reversed-phase column (e.g., Acquity BEH C18, 2.1x50 mm, 1.7 µm).[8] ii. Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[8] iii. Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid.[8] iv. Gradient:

  • 0-0.5 min: 85% B
  • 0.5-1.5 min: Gradient to 100% B
  • 1.5-4.0 min: Hold at 100% B
  • 4.0-5.0 min: Re-equilibrate to 85% B[8] v. Flow Rate: 500 µL/min.[8] vi. Injection Volume: 5 µL.[8] b. Mass Spectrometry (MS): i. Ionization Mode: Positive electrospray ionization (ESI+). ii. Analysis Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Monitor the precursor-to-product ion transitions specific for each doxDHCer species and the internal standards. Example transitions are provided in Table 4.

Table 4: Example MRM Transitions for 1-Deoxydihydroceramides [5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C16-deoxydhCer524.5282.325
C18-deoxydhCer552.6282.325
C20-deoxydhCer580.6282.325
C22-deoxydhCer608.7282.325
C24:1-deoxydhCer634.7282.325
C24-deoxydhCer636.7282.325

3. Quantification: a. Generate calibration curves using synthetic 1-deoxydihydroceramide standards of known concentrations. b. Calculate the concentration of each doxDHCer species in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Protocol 2: Analysis of 1-Deoxydihydroceramides in Nervous System Tissue

This protocol is based on the method developed by Clark et al. for mouse nervous system tissue.[5][6]

1. Tissue Homogenization: a. Dissect and flash-freeze brain, spinal cord, or sciatic nerve tissue in liquid nitrogen.[5] b. Homogenize the frozen tissue in an appropriate buffer (e.g., 20 mM Tris Buffer pH 7.8) using a tissue homogenizer.[5] c. Centrifuge the homogenate at 500 x g for 3 minutes and collect the supernatant.[5] d. Determine the protein concentration of the supernatant for normalization of lipid levels.[5]

2. Lipid Extraction and Analysis: a. Follow the lipid extraction procedure as described in Protocol 1 (Section 1), starting with an aliquot of the tissue homogenate supernatant. b. Proceed with LC-MS/MS analysis and quantification as detailed in Protocol 1 (Sections 2 and 3). The LC gradient and MS parameters may need to be optimized for the specific tissue matrix.

Conclusion

The analytical methods outlined in these application notes, particularly LC-MS/MS, provide a robust and sensitive platform for the detection and quantification of 1-deoxydihydroceramides. The provided protocols and quantitative data serve as a valuable resource for researchers investigating the role of these atypical sphingolipids in health and disease. Adherence to rigorous validation procedures, including the use of appropriate internal standards and calibration curves, is essential for generating accurate and reproducible results. The continued development and application of these analytical techniques will undoubtedly advance our understanding of 1-deoxysphingolipid metabolism and its implications for human pathology.

References

Application Notes: Development and Application of a 1-Deoxysphingosine-Specific Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1-hydroxyl group characteristic of canonical sphingolipids.[1][2][3] This structural difference prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation in certain pathological conditions.[3] The biosynthesis of deoxySLs arises from the condensation of palmitoyl-CoA with L-alanine instead of L-serine by the enzyme serine palmitoyltransferase (SPT).[4] Elevated levels of 1-deoxysphingosine (doxSO), the backbone of deoxySLs, are associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2][5] Emerging evidence implicates doxSO in various cellular processes, including the activation of the NLRP3 inflammasome and interaction with COUP-TF nuclear receptors, highlighting its potential as a biomarker and therapeutic target.[4]

This document provides detailed protocols for the development and application of a monoclonal antibody highly specific for this compound. Such an antibody is an invaluable tool for the sensitive and specific detection and quantification of doxSO in various biological samples, facilitating research into its physiological and pathological roles.

Applications

A highly specific anti-1-deoxysphingosine antibody can be utilized in a range of immunoassays to:

  • Quantify this compound levels in plasma, serum, and tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Detect this compound in cell lysates via Western Blotting, although detection of small lipids with this method can be challenging.

  • Visualize the localization of this compound in tissue sections through Immunohistochemistry (IHC).[1][6]

Signaling Pathway of this compound

This compound has been shown to influence cellular signaling through at least two distinct pathways. It can activate the NLRP3 inflammasome, a key component of the innate immune system, leading to the maturation and release of pro-inflammatory cytokines. Additionally, this compound can act as a ligand for the orphan nuclear receptors COUP-TF (NR2F1/2), modulating their transcriptional activity.

1_Deoxysphingosine_Signaling cluster_synthesis Biosynthesis cluster_pathways Downstream Signaling Palmitoyl_CoA Palmitoyl-CoA SPT SPT Palmitoyl_CoA->SPT Alanine Alanine Alanine->SPT doxSA 1-Deoxysphinganine (doxSA) SPT->doxSA Condensation doxSO This compound (doxSO) doxSA->doxSO Desaturation NLRP3 NLRP3 Inflammasome Activation doxSO->NLRP3 Activates COUP_TF COUP-TF (NR2F1/2) Binding doxSO->COUP_TF Binds to Cytokines IL-1β / IL-18 Release NLRP3->Cytokines Transcription Modulation of Gene Transcription COUP_TF->Transcription

Caption: Overview of this compound biosynthesis and signaling pathways.

Data Presentation

Table 1: Representative Performance Characteristics of an Anti-Sphingolipid Antibody*
ParameterValueMethodReference
Binding Affinity (Kd) ~7-10 nMSolution-Phase Assay (KinExA)[7]
ELISA Limit of Detection (LOD) 1-10 pg/mLSandwich ELISA[8]
Intra-Assay Precision (CV%) < 10%ELISA[9]
Inter-Assay Precision (CV%) < 15%ELISA[9]

Note: Data presented are representative values from studies on well-characterized anti-sphingolipid antibodies (e.g., anti-S1P) and serve as a benchmark for the expected performance of a high-quality anti-1-deoxysphingosine antibody.

Table 2: Semi-Quantitative Analysis of this compound Expression in Human Skin by Immunohistochemistry
Sample TypeStaining IntensityCellular LocalizationReference
Normal Skin Low / NegativeEpidermis[6]
Atopic Dermatitis Lesional Skin Moderate to HighEpidermis, Stratum Corneum[1][6]

Experimental Protocols

Protocol 1: Generation of this compound-Specific Monoclonal Antibody

This protocol outlines the key steps from preparing the immunogen to producing the monoclonal antibody.

Antibody_Production_Workflow Hapten 1. Hapten-Carrier Conjugation (doxSO-KLH/OVA) Immunization 2. Immunization of Mice (doxSO-KLH + Adjuvant) Hapten->Immunization Fusion 3. Hybridoma Production (Spleen cells + Myeloma cells) Immunization->Fusion Screening 4. Screening by ELISA (doxSO-BSA coated plates) Fusion->Screening Cloning 5. Subcloning & Expansion (Isolate positive clones) Screening->Cloning Production 6. Antibody Purification (Protein A/G chromatography) Cloning->Production

Caption: Workflow for monoclonal antibody production against this compound.

Part A: Hapten-Carrier Conjugation

Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit a robust immune response.[1][5][10] Keyhole Limpet Hemocyanin (KLH) is recommended for immunization, while Bovine Serum Albumin (BSA) or Ovalbumin (OVA) is used for screening to avoid selecting antibodies against the carrier protein.

Materials:

  • This compound (with a reactive group or a derivative for conjugation)

  • Imject™ Maleimide (B117702) Activated Ovalbumin/BSA and KLH (Thermo Fisher Scientific)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.4)

  • Desalting column

Procedure:

  • Preparation of Hapten: this compound needs to be derivatized to introduce a reactive group, such as a thiol (-SH) or an amine (-NH2), if one is not already present. This may involve chemical synthesis to add a linker arm.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated carrier protein (e.g., OVA) in conjugation buffer.

    • Dissolve the thiol-derivatized this compound in an appropriate solvent (e.g., DMF, if solubility is an issue) and then add to the carrier protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring. The maleimide groups on the carrier protein will react with the sulfhydryl group on the hapten to form a stable thioether bond.

  • Purification: Remove unconjugated hapten by passing the reaction mixture through a desalting column.

  • Confirmation: Confirm conjugation by methods such as MALDI-TOF mass spectrometry or by monitoring the change in absorbance.

Part B: Monoclonal Antibody Production using Hybridoma Technology [1]

  • Immunization:

    • Emulsify the this compound-KLH conjugate with an appropriate adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization, and Incomplete Adjuvant for subsequent boosts).

    • Immunize BALB/c mice subcutaneously at multiple sites with 50 µg of the conjugate.[1]

    • Boost the mice every 2-3 weeks, 3-5 times in total.

  • Monitoring Immune Response:

    • A week after each boost, collect serum and test for the presence of specific antibodies using an indirect ELISA with this compound-OVA as the coating antigen.

  • Hybridoma Fusion:

    • Once a high antibody titer is achieved, sacrifice the mouse and isolate splenocytes.

    • Fuse the splenocytes with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).

    • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

  • Screening and Cloning:

    • Screen the supernatants from the hybridoma cultures by ELISA for the presence of antibodies that bind to this compound-OVA but not to OVA alone.

    • Select positive clones and subclone them by limiting dilution to ensure monoclonality.

  • Antibody Production and Purification:

    • Expand the selected monoclonal hybridoma cells in vitro in cell culture or in vivo as ascites in mice.

    • Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

Protocol 2: Competitive ELISA for this compound Quantification

Principle: This is a competitive immunoassay for the quantification of this compound in a sample. Free doxSO in the sample competes with a fixed amount of doxSO-conjugate coated on the ELISA plate for binding to the primary antibody. The signal is inversely proportional to the amount of doxSO in the sample.

Materials:

  • 96-well microplate

  • This compound-BSA conjugate

  • Anti-1-deoxysphingosine monoclonal antibody

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound standard

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL/well of this compound-BSA conjugate (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer and incubating for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare a standard curve of this compound.

    • Prepare your samples (e.g., diluted serum, plasma, or tissue homogenate).

    • In a separate plate or tubes, pre-incubate 50 µL of the standard or sample with 50 µL of the diluted anti-1-deoxysphingosine primary antibody for 1 hour at 37°C.

    • Wash the coated and blocked ELISA plate three times.

    • Transfer 100 µL of the pre-incubated antibody/sample mixture to each well.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL/well of HRP-conjugated secondary antibody, diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL/well of stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance versus the log of the standard concentration.

    • Determine the concentration of this compound in the samples from the standard curve.

Protocol 3: Western Blotting (for cross-reactivity studies)

While direct detection of free lipids via Western Blot is not standard, this protocol can be adapted to test the antibody's cross-reactivity against various lipid-protein conjugates.

Procedure:

  • Sample Preparation: Run different sphingolipid-BSA conjugates (e.g., sphingosine-BSA, sphinganine-BSA, ceramide-BSA) on an SDS-PAGE gel.

  • Electrophoresis & Transfer: Separate the conjugates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-1-deoxysphingosine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST, then add an ECL substrate and visualize the signal using a chemiluminescence imaging system. The absence of signal for other sphingolipid conjugates indicates high specificity.

Protocol 4: Immunohistochemistry (IHC) for Paraffin-Embedded Tissues[1]

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2x 5 min).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 min each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker. Allow to cool for 20 minutes.

  • Blocking:

    • Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBS.

    • Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 1 hour.

  • Primary Antibody Incubation:

    • Dilute the anti-1-deoxysphingosine antibody in antibody diluent solution.

    • Incubate the slides with the primary antibody in a humidified chamber overnight at 4°C.[1]

  • Detection:

    • Wash slides with PBS.

    • Apply a horseradish peroxidase (HRP)-linked secondary antibody and incubate for 1 hour.[1]

    • Wash slides with PBS.

    • Apply a DAB (3,3′-diaminobenzidine) chromogen system and monitor for color development.[1]

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.[1]

    • Dehydrate the slides through a graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

Protocol 5: Antibody Specificity and Affinity Characterization

A. Specificity Testing (Competitive ELISA):

  • Perform the competitive ELISA described in Protocol 2. In separate wells, use structurally related lipids (e.g., sphingosine, sphinganine, ceramide, dihydroceramide) as competitors instead of the this compound standard.

  • High specificity is demonstrated if these related lipids do not significantly displace the antibody from the this compound-BSA coated plate, even at high concentrations.

B. Affinity Measurement (e.g., Surface Plasmon Resonance - SPR):

  • Immobilize the anti-1-deoxysphingosine antibody on a sensor chip.

  • Flow different concentrations of free this compound (or a soluble derivative) over the chip and measure the association and dissociation rates.

  • Calculate the equilibrium dissociation constant (Kd) from the kinetic data. A lower Kd value indicates higher affinity.

References

In Vitro Assays for Measuring 1-Deoxysphingosine Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Deoxysphingosine (1-doxSL) Toxicity

1-Deoxysphingolipids (1-doxSLs) are atypical sphingolipids that lack the C1-hydroxyl group characteristic of canonical sphingolipids.[1][2] This structural difference prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation and subsequent cellular toxicity.[3] Elevated levels of 1-doxSLs are associated with several pathological conditions, most notably the hereditary sensory and autonomic neuropathy type 1 (HSAN1), as well as type 2 diabetes and diabetic neuropathy.[1][2] The neurotoxic effects of 1-doxSLs are particularly pronounced, leading to neurite retraction, cytoskeleton disruption, and neuronal cell death.[4][5] The underlying mechanisms of 1-doxSL toxicity are multifaceted and involve the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and dysregulation of intracellular calcium homeostasis.[2][3][6]

These application notes provide detailed protocols for a panel of in vitro assays to quantitatively assess the various facets of 1-doxSL-induced toxicity. The assays are designed to be robust and reproducible, providing valuable tools for basic research and drug discovery efforts aimed at mitigating the pathological effects of these lipids.

General Cell Culture and 1-doxSL Treatment

Cell Lines: A variety of cell lines can be used to study 1-doxSL toxicity. Neuronal cell lines such as SH-SY5Y (human neuroblastoma) and primary dorsal root ganglia (DRG) neurons are highly relevant for studying neurotoxicity.[4] Mouse embryonic fibroblasts (MEFs) are also a useful model system and have been shown to have a higher tolerance to 1-doxSLs, which can be advantageous for studying the underlying mechanisms of toxicity.[2]

1-doxSL Preparation: this compound (e.g., 1-deoxysphinganine, doxSA) can be dissolved in an appropriate solvent such as ethanol (B145695) to create a stock solution.[7] The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Cell Viability and Cytotoxicity Assays

A fundamental step in assessing the toxicity of 1-doxSL is to determine its effect on cell viability and cytotoxicity.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 1-doxSL for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the 1-doxSL concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

LDH Assay for Cytotoxicity

Principle: The lactate (B86563) dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Quantitative Data Summary: 1-doxSL Cytotoxicity
Cell LineCompoundIC50/LD50Reference
Mouse Embryonic Fibroblasts (MEFs)1-deoxysphinganine (doxSA)7 µM (LD50)[2]
NIH-3T3 Fibroblasts1-deoxysphinganine (doxSA)2.6 µM (IC50)[8]
NIH-3T3 FibroblastsThis compound (doxSO)4.8 µM (IC50)[8]

Apoptosis Assays

1-doxSLs can induce programmed cell death, or apoptosis.

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a key role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with 1-doxSL as described previously.

  • Reagent Addition: After treatment, add the caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (typically 30-60 minutes).

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

Data Analysis: Normalize the signal to the number of cells (which can be determined in a parallel assay like MTT or by cell counting). Express the results as a fold change in caspase-3/7 activity compared to the vehicle-treated control.

Quantitative Data Summary: 1-doxSL-Induced Apoptosis
Cell LineCompoundConcentrationApoptosis InductionReference
Mouse Embryonic Fibroblasts (MEFs)1-deoxysphinganine (doxSA)1 µMMinor increase from < 0.1% to 3% after 24h and 96h[7]

Mitochondrial Dysfunction Assays

Mitochondria are key targets of 1-doxSL toxicity.

Mitochondrial Membrane Potential Assay

Principle: The mitochondrial membrane potential (ΔΨm) is an indicator of mitochondrial health. In healthy cells, mitochondria maintain a high ΔΨm. A decrease in ΔΨm is an early indicator of apoptosis and mitochondrial dysfunction. Dyes like JC-1 or TMRE can be used to measure ΔΨm. JC-1 is a ratiometric dye that forms red aggregates in healthy mitochondria with high ΔΨm and exists as green monomers in the cytoplasm of cells with depolarized mitochondria.

Protocol:

  • Cell Seeding and Treatment: Seed cells on glass coverslips or in a 96-well plate and treat with 1-doxSL.

  • Dye Loading: After treatment, incubate the cells with the mitochondrial membrane potential dye (e.g., JC-1) according to the manufacturer's protocol.

  • Imaging or Plate Reader Analysis:

    • Microscopy: Visualize the cells using a fluorescence microscope and capture images of both red and green fluorescence.

    • Plate Reader: Measure the fluorescence intensity of both the red and green channels using a multi-well plate reader.

Data Analysis:

  • Microscopy: Quantify the ratio of red to green fluorescence intensity per cell. A decrease in this ratio indicates mitochondrial depolarization.

  • Plate Reader: Calculate the ratio of red to green fluorescence intensity for each well.

Seahorse XF Analyzer for Mitochondrial Respiration

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time. This allows for the assessment of basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Treatment: Treat cells with 1-doxSL for the desired duration.

  • Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Seahorse Assay: Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).

  • Data Acquisition: The Seahorse XF Analyzer will record the OCR at baseline and after each injection.

Data Analysis: The Seahorse software calculates key parameters of mitochondrial function. A significant reduction in basal and maximal respiration indicates mitochondrial dysfunction.

Quantitative Data Summary: 1-doxSL-Induced Mitochondrial Dysfunction
Cell LineCompoundConcentrationEffect on Mitochondrial RespirationReference
Mouse Embryonic Fibroblasts (MEFs)1-deoxysphinganine (doxSA)1 µMApproximately 50% reduction in basal and maximal respiration[6]

Endoplasmic Reticulum (ER) Stress Assay

1-doxSLs are known to induce ER stress.

XBP1 Splicing Assay

Principle: The unfolded protein response (UPR) is a cellular stress response related to the ER. One of the key events in the UPR is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA by the ER stress sensor IRE1. This splicing event removes a 26-nucleotide intron, resulting in a frameshift that produces a potent transcription factor (XBP1s). The ratio of spliced to unspliced XBP1 mRNA is a reliable indicator of ER stress.

Protocol:

  • Cell Seeding and Treatment: Treat cells with 1-doxSL.

  • RNA Extraction: Extract total RNA from the cells.

  • RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

  • Gel Electrophoresis: Separate the PCR products on a high-resolution agarose (B213101) gel. The unspliced and spliced forms of XBP1 will appear as two distinct bands.

  • Quantitative PCR (optional): For a more quantitative analysis, use qPCR with primers specific for the spliced form of XBP1.

Data Analysis:

  • Gel Electrophoresis: Quantify the intensity of the bands corresponding to the spliced and unspliced XBP1 mRNA. Calculate the ratio of spliced to total (spliced + unspliced) XBP1.

  • qPCR: Normalize the expression of spliced XBP1 to a housekeeping gene and express the results as a fold change compared to the vehicle-treated control.

Quantitative Data Summary: 1-doxSL-Induced ER Stress
Cell LineCompoundConcentrationEffect on XBP1 SplicingReference
Human β-cellsTunicamycin (positive control)Not specifiedSuccessfully induced XBP1 mRNA splicing[9]
PEF cellsTunicamycin (positive control)Not specifiedSpliced pXbp1 mRNA detected from 3h and gradually increased until 9h[10]

Note: Specific quantitative data for 1-doxSL-induced XBP1 splicing fold change was not found in the provided search results. The table shows data for a known ER stress inducer as a reference.

Intracellular Calcium Imaging

1-doxSLs can disrupt intracellular calcium signaling.

Fura-2 Calcium Imaging

Principle: Fura-2 is a ratiometric fluorescent dye that binds to free intracellular calcium. When excited at 340 nm and 380 nm, its emission at 510 nm changes depending on the calcium concentration. The ratio of the fluorescence intensities at the two excitation wavelengths provides a quantitative measure of the intracellular calcium concentration.

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes.

  • Dye Loading: Load the cells with Fura-2 AM, the membrane-permeant form of the dye.

  • Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Baseline Measurement: Record the baseline Fura-2 ratio before adding 1-doxSL.

  • 1-doxSL Addition: Add 1-doxSL to the cells and continuously record the Fura-2 ratio.

  • Calibration: At the end of the experiment, perform a calibration to convert the fluorescence ratios to calcium concentrations.

Data Analysis: Plot the change in intracellular calcium concentration over time. Analyze parameters such as the peak calcium concentration and the duration of the calcium transient.

Neurite Outgrowth Assay

For studying the neurotoxic effects of 1-doxSLs, a neurite outgrowth assay is highly relevant.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or primary neurons) at a low density in a multi-well plate.

  • Differentiation and Treatment: Induce differentiation to promote neurite outgrowth (e.g., by serum starvation or addition of differentiation factors). Treat the cells with different concentrations of 1-doxSL.

  • Fixation and Staining: After the desired incubation period, fix the cells and stain them with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

  • Imaging: Capture images of the cells using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Use image analysis software to quantify various parameters of neurite outgrowth, such as the total neurite length per neuron, the number of neurites per neuron, and the percentage of cells with neurites.

Data Analysis: Compare the neurite outgrowth parameters in 1-doxSL-treated cells to those in vehicle-treated control cells.

Quantitative Data Summary: 1-doxSL Effect on Neurite Outgrowth
Cell LineCompoundConcentrationEffect on Neurite OutgrowthReference
Primary DRG culturesThis compoundNot specifiedProduced neurite swellings[4]
Mouse neuroblastoma NS-20Y cellsSphingosine (B13886) (related compound)1-2 µMMaximal inhibition of neuritogenesis[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in 1-doxSL toxicity and the general workflow for assessing this toxicity in vitro.

G Signaling Pathways of this compound (1-doxSL) Toxicity cluster_spt Synthesis cluster_doxsl Atypical Sphingolipid cluster_toxicity Cellular Toxicity SPT Serine Palmitoyltransferase (SPT) doxSL 1-Deoxysphingolipids (1-doxSLs) SPT->doxSL Alanine Alanine Alanine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT ER_Stress ER Stress (XBP1 Splicing) doxSL->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction (Reduced OCR, Decreased ΔΨm) doxSL->Mito_Dysfunction Ca_Dysregulation Calcium Dysregulation doxSL->Ca_Dysregulation Neurite_Retraction Neurite Retraction doxSL->Neurite_Retraction Apoptosis Apoptosis (Caspase Activation) ER_Stress->Apoptosis Mito_Dysfunction->Apoptosis Ca_Dysregulation->Apoptosis

Caption: Key signaling pathways activated by 1-doxSL leading to cellular toxicity.

G General Workflow for In Vitro Assessment of 1-doxSL Toxicity cluster_setup Experimental Setup cluster_assays Toxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., SH-SY5Y, MEFs) Treatment 2. Treatment with 1-doxSL (Dose-response and time-course) Cell_Culture->Treatment Viability_Cytotoxicity 3a. Viability/Cytotoxicity (MTT, LDH) Treatment->Viability_Cytotoxicity Apoptosis 3b. Apoptosis (Caspase-3/7) Treatment->Apoptosis Mitochondria 3c. Mitochondrial Function (ΔΨm, Seahorse) Treatment->Mitochondria ER_Stress 3d. ER Stress (XBP1 Splicing) Treatment->ER_Stress Calcium 3e. Calcium Imaging (Fura-2) Treatment->Calcium Neurite 3f. Neurite Outgrowth Treatment->Neurite Data_Quantification 4. Data Quantification (IC50, Fold Change, etc.) Viability_Cytotoxicity->Data_Quantification Apoptosis->Data_Quantification Mitochondria->Data_Quantification ER_Stress->Data_Quantification Calcium->Data_Quantification Neurite->Data_Quantification Interpretation 5. Interpretation of Results Data_Quantification->Interpretation

Caption: A general experimental workflow for assessing 1-doxSL toxicity in vitro.

References

Application of 1-Deoxysphingosine in Lipidomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids. This structural difference prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation in various pathological conditions. 1-Deoxysphingosine (1-doxSO) and its precursor, 1-deoxysphinganine (doxSA), are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine. Elevated levels of these neurotoxic lipids have been implicated in hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2][3] Their cytotoxic effects are linked to the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and inflammation, making them critical areas of study in lipidomics and drug development.[1][4]

Applications in Lipidomics

The study of 1-doxSO and related deoxySLs in lipidomics provides valuable insights into disease mechanisms and potential therapeutic targets. Key applications include:

  • Biomarker Discovery: Elevated plasma levels of 1-doxSO serve as diagnostic and prognostic biomarkers for HSAN1 and are associated with an increased risk of developing type 2 diabetes.[2][5]

  • Pathophysiological Research: Investigating the mechanisms of 1-doxSO-induced cytotoxicity helps to understand the progression of neurodegenerative and metabolic diseases.[1][4]

  • Therapeutic Development: Monitoring 1-doxSO levels can be used to evaluate the efficacy of therapeutic interventions aimed at reducing their production, such as L-serine supplementation.[3]

  • Drug Toxicity Screening: As some therapeutic agents can alter sphingolipid metabolism, monitoring 1-doxSO levels can be a part of safety assessments in drug development.

Data Presentation: Quantitative Levels of 1-Deoxysphingolipids

The following tables summarize the reported concentrations of 1-deoxysphingolipids in human plasma, providing a reference for clinical and research applications.

Table 1: Plasma 1-Deoxysphingolipid Concentrations in Healthy Individuals and HSAN1 Patients

AnalyteHealthy Individuals (µM)HSAN1 Patients (µM)
Total 1-Deoxysphingolipids0.1 - 0.3Up to 1.2

Data sourced from multiple studies.[6]

Table 2: Reference Values for Deoxysphingolipids in Serum

AnalyteReference Value (ng/mL)
1-Deoxysphinganine≤ 0.25
1-Deoxymethylsphinganine≤ 0.04
This compound≤ 0.05
1-Deoxymethylsphingosine≤ 0.09

Source: Mayo Clinic Laboratories.[5]

Experimental Protocols

Protocol 1: Extraction of 1-Deoxysphingolipids from Cultured Cells

This protocol is adapted from a method used for the analysis of sphingoid bases in HEK293 cells.[7]

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Internal Standards (e.g., D7-sphingosine, D7-sphinganine) in methanol

  • Methanolic HCl (1 N HCl in methanol with 10 M water)

  • 10 M Potassium hydroxide (B78521) (KOH)

  • Chloroform

  • 2 N Ammonium (B1175870) hydroxide

  • Alkaline water (water adjusted to a basic pH)

Procedure:

  • Cell Harvesting: Harvest cultured cells and wash with PBS.

  • Cell Lysis: Resuspend the cell pellet in 100 µL of PBS.

  • Lipid Extraction:

    • Add 500 µL of methanol containing internal standards.

    • Agitate for 1 hour at 37°C.

    • Centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Hydrolysis:

    • Add 75 µL of methanolic HCl to the supernatant.

    • Incubate for 16 hours at 65°C to hydrolyze complex sphingolipids to their sphingoid base backbones.

  • Neutralization: Add 100 µL of 10 M KOH to neutralize the HCl.

  • Phase Separation:

    • Add 625 µL of chloroform, 100 µL of 2 N ammonium hydroxide, and 0.5 mL of alkaline water.

    • Vortex and centrifuge at 16,000 x g for 5 minutes.

  • Collection of Organic Phase:

    • Carefully collect the lower organic phase.

    • Wash the organic phase three times with alkaline water.

  • Drying and Storage: Dry the organic phase under a stream of nitrogen and store at -20°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of 1-doxSO and related compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Parameters should be optimized for the specific instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 3.0 mm, 3 µm).

  • Mobile Phase A: Water/Methanol/Formic Acid (97/2/1, v/v/v).[8]

  • Mobile Phase B: Methanol/Acetone/Water/Formic Acid (68/29/2/1, v/v/v/v).[8]

  • Flow Rate: 0.4 mL/min.[8]

  • Gradient:

    • 0.00 min: 50% B

    • 5.40 min: 100% B

    • 5.40–8.90 min: 100% B

    • 9.00–10.00 min: 50% B

  • Column Temperature: 60°C.[9]

  • Injection Volume: 5 µL.[8]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 284.3 → [Product Ions to be optimized, e.g., fragment ions corresponding to the loss of water or other characteristic fragments].

    • Internal Standard (e.g., D7-S1P dephosphorylated): [Precursor Ion] → [Product Ion].

  • Optimization: Optimize collision energy and other MS parameters for each analyte and internal standard.

Signaling Pathways and Experimental Workflows

1-Deoxysphingolipid-Induced Cytotoxicity Pathway

Elevated levels of 1-deoxysphingolipids trigger a cascade of cellular stress responses, leading to cytotoxicity, particularly in neuronal cells. The pathway involves the accumulation of N-acylated deoxySL metabolites in mitochondria, leading to mitochondrial dysfunction and the induction of ER stress.[1][10]

DeoxySL_Cytotoxicity DeoxySL Elevated 1-Deoxysphingolipids CerS Ceramide Synthase (CerS) DeoxySL->CerS N-acylation DeoxyCer N-acylated DeoxySLs (e.g., Deoxyceramide) CerS->DeoxyCer Mito Mitochondria DeoxyCer->Mito Accumulation ER Endoplasmic Reticulum (ER) DeoxyCer->ER Accumulation MitoDys Mitochondrial Dysfunction (Fragmentation, Swelling) Mito->MitoDys ERStress ER Stress (XBP1 splicing) ER->ERStress Apoptosis Apoptosis MitoDys->Apoptosis ERStress->Apoptosis

Caption: 1-Deoxysphingolipid-induced cytotoxicity pathway.

NLRP3 Inflammasome Activation by 1-Deoxysphingolipids

1-Deoxysphingolipids can induce the formation of intracellular lipid aggregates and crystals. These structures, particularly when taken up by lysosomes, can trigger the activation of the NLRP3 inflammasome in immune cells like macrophages, leading to the release of pro-inflammatory cytokines.[4][6]

NLRP3_Activation DoxSA 1-Deoxysphinganine (doxSA) LipidAgg Intracellular Lipid Aggregates/Crystals DoxSA->LipidAgg N-acylation & Aggregation Lysosome Lysosome LipidAgg->Lysosome Phagocytosis NLRP3 NLRP3 Inflammasome Activation Lysosome->NLRP3 Lysosomal Rupture Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Mature IL-1β (Secretion) Casp1->IL1B Cleavage ProIL1B Pro-IL-1β ProIL1B->Casp1 Inflammation Inflammation IL1B->Inflammation

Caption: NLRP3 inflammasome activation by 1-deoxysphingolipids.

Experimental Workflow for Lipidomics Analysis of this compound

This workflow outlines the key steps from sample collection to data analysis in a typical lipidomics study focusing on 1-doxSO.

Lipidomics_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (Protocol 1) Sample->Extraction Analysis LC-MS/MS Analysis (Protocol 2) Extraction->Analysis DataProc Data Processing (Peak Integration, Quantification) Analysis->DataProc Stats Statistical Analysis & Interpretation DataProc->Stats Result Biological Insights Stats->Result

Caption: Experimental workflow for this compound analysis.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Derivatization of 1-Deoxysphingosine for GC-MS Analysis

Introduction

1-Deoxysphingolipids (1-deoxySLs) are atypical sphingolipids that lack the C1 hydroxyl group.[1] Their accumulation has been associated with sensory neuropathies and type 2 diabetes.[2] this compound (1-doxSa), a key intermediate in their metabolism, is an important biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of small molecules. However, due to the polar nature and low volatility of 1-doxSa, direct GC-MS analysis is challenging.[3] Derivatization is a crucial step to chemically modify the analyte, increasing its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[4]

This application note provides a detailed protocol for the two-step derivatization of this compound for subsequent quantitative analysis by GC-MS. The procedure involves an initial methoximation followed by silylation to block the active amine and hydroxyl groups.

Principle of the Method

The protocol employs a two-step derivatization process to prepare this compound for GC-MS analysis.

  • Methoximation: The sample is first treated with methoxyamine hydrochloride in pyridine. This step is primarily for converting any keto-groups into methoxime derivatives to prevent tautomerization and stabilize the molecule. While 1-doxSa does not have a keto group, this step is often included in protocols for broader sphingolipid or metabolite profiling to ensure consistency and is crucial for the analysis of related keto-containing species.

  • Silylation: The hydroxyl and primary amine groups of 1-doxSa are then converted to their trimethylsilyl (B98337) (TMS) ethers and amines, respectively. This is achieved using a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). This reaction replaces the active hydrogen atoms with non-polar TMS groups, which significantly increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[3][5]

The resulting derivatized 1-doxSa can be readily separated by gas chromatography and detected with high sensitivity and specificity by mass spectrometry.

Experimental Protocol

Materials and Reagents
  • This compound (1-doxSa) standard

  • Internal Standard (e.g., C17-1-deoxysphingosine)

  • Methoxyamine hydrochloride

  • Pyridine (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)

  • Hexane (B92381) or Isooctane (GC grade)

  • Nitrogen gas supply for drying

  • Conical glass reaction vials (1.5 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Autosampler vials with inserts

Sample Preparation (from Biological Matrix)

This protocol assumes the 1-doxSa has been extracted from a biological matrix (e.g., plasma, cells, tissue) and the lipid extract has been dried. A typical lipid extraction involves homogenization in a chloroform/methanol mixture followed by phase separation.

  • Transfer the dried lipid extract containing 1-doxSa to a 1.5 mL conical glass reaction vial.

  • Ensure the sample is completely dry by placing it under a gentle stream of nitrogen gas. The absence of water is critical for efficient silylation.[3]

Derivatization Procedure

Step 1: Methoximation

  • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 60°C for 60 minutes in a heating block.[6]

  • After incubation, allow the vial to cool to room temperature.

Step 2: Silylation

  • Add 50 µL of MSTFA (or BSTFA + 1% TMCS) to the reaction vial containing the methoximated sample.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 60°C for 30-60 minutes.[6]

  • After incubation, allow the vial to cool to room temperature.

  • The sample is now derivatized. If the sample is highly concentrated, it can be diluted with hexane or isooctane.

  • Transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters and should be optimized for the specific instrument used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: DB-35MS or similar mid-polarity column (30 m x 0.25 mm i.d. x 0.25 µm)[6]

  • Injection Volume: 1 µL (Splitless mode)

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp: 15°C/min to 300°C

    • Hold: 10 min at 300°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer: Agilent 5977 MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for derivatized 1-doxSa.

Data Presentation

Quantitative performance of the method should be evaluated. The following table presents typical performance metrics that can be achieved with derivatization-based GC-MS methods for sphingolipid analysis. Actual values must be determined during method validation.

ParameterTypical Performance
Analytedi-TMS-1-Deoxysphingosine
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ)0.5 - 5.0 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for the derivatization of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Steps cluster_analysis Analysis start Dried Lipid Extract (containing 1-doxSa) methox Step 1: Methoximation (Methoxyamine HCl in Pyridine) 60°C for 60 min start->methox Add Reagent 1 silylation Step 2: Silylation (MSTFA) 60°C for 30-60 min methox->silylation Cool, Add Reagent 2 gcms GC-MS Analysis (SIM Mode) silylation->gcms Inject into GC data Data Processing & Quantification gcms->data

Caption: Experimental workflow for 1-doxSa derivatization and GC-MS analysis.

Derivatization_Reaction This compound Derivatization Reaction cluster_product Product doxSa This compound (-OH, -NH2 groups) product di-TMS-1-Deoxysphingosine (Volatile & Thermally Stable) doxSa->product + Heat mstfa Silylating Agent (MSTFA) mstfa->product

Caption: Logical diagram of the silylation reaction for 1-doxSa.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in 1-Deoxysphingosine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of 1-deoxysphingosine (1-doxSL) and related lipids.

Troubleshooting Guide

This guide addresses common issues encountered during 1-doxSL analysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS).

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the LC system: Secondary interactions between the analyte and components like the injector or column can cause peak tailing.[1] - Column contamination: Buildup of matrix components can degrade column performance.[1] - Inappropriate sample solvent: Injecting a sample in a solvent stronger than the initial mobile phase can lead to distorted peaks.[1]- Use a column specifically designed for lipid analysis with low silanol (B1196071) activity to minimize secondary interactions.[1] - Implement a regular column flushing protocol. If performance does not improve, consider replacing the column.[1] - Ensure the sample is dissolved in a solvent that is weaker than or has a similar strength to the initial mobile phase.[1]
Low Signal Intensity or Poor Sensitivity - Matrix effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of 1-doxSL.[2] - Inefficient extraction: The chosen extraction method may not be optimal for recovering 1-doxSL from the sample matrix. - Suboptimal MS parameters: Ion source and collision energy settings may not be optimized for 1-doxSL.- Address matrix effects: Dilute the sample, or improve sample clean-up using techniques like solid-phase extraction (SPE).[3] The use of a suitable internal standard is crucial to compensate for matrix effects. - Optimize extraction: Test different solvent systems and extraction conditions. A common method involves a two-step extraction with a mixture of ethyl acetate, isopropanol, and water.[4] - Optimize MS parameters: Perform tuning and optimization using a 1-doxSL standard to determine the best precursor and product ions, as well as collision energy.
Inconsistent Retention Times - Mobile phase instability: Changes in the mobile phase composition due to the evaporation of a more volatile solvent can lead to shifts in retention time.[1] - Temperature fluctuations: Variations in the column oven or ambient laboratory temperature can affect chromatographic separation.[1] - Column degradation: Over time, the stationary phase of the column can degrade, leading to inconsistent performance.- Prepare fresh mobile phase daily and keep solvent bottles capped. - Ensure the column oven is functioning correctly and the laboratory temperature is stable.[1] - Monitor column performance with regular quality control (QC) samples. A significant shift in retention time may indicate the need for column replacement.
Co-elution of Isomers - Structural isomers: Native this compound may exist as different structural isomers (e.g., with the double bond at a different position) which can be difficult to separate from commercially available standards.[5][6]- High-resolution chromatography: Employ a high-efficiency column and optimize the chromatographic gradient to improve the separation of isomers. - Differential mobility spectrometry: This technique can be combined with mass spectrometry to separate isomers in the gas phase.[5][6]
Sample Carryover - Adsorption of analyte: 1-doxSL can adsorb to surfaces in the autosampler and LC system, leading to its appearance in subsequent blank injections.- Optimize wash solvent: Use a strong wash solvent in the autosampler wash protocol. A mixture of isopropanol, acetonitrile, and acetone (B3395972) is often effective. - Injector cleaning: If carryover persists, perform a manual cleaning of the injector needle and seat.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of this compound important?

A1: 1-deoxysphingolipids (1-deoxySLs), including this compound, are atypical sphingolipids.[7] Elevated levels of 1-deoxySLs are associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1) and are considered predictive biomarkers for type 2 diabetes.[7][8][9][10] Their accurate quantification is crucial for understanding disease mechanisms, patient diagnosis, and monitoring therapeutic interventions.

Q2: What is the biosynthetic origin of this compound?

A2: 1-deoxysphingolipids are formed when the enzyme serine palmitoyltransferase (SPT) uses L-alanine instead of its usual substrate, L-serine, in the condensation reaction with palmitoyl-CoA.[7] This results in the formation of 1-deoxysphinganine, the precursor to other 1-deoxysphingolipids like this compound.[4]

Q3: What type of internal standard should be used for 1-doxSL quantification?

A3: An ideal internal standard is a stable isotope-labeled version of the analyte, such as D3-1-deoxysphinganine.[5] If a stable isotope-labeled standard for 1-doxSL is not available, a structurally similar lipid that is not endogenously present in the sample can be used. It is critical that the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency and matrix effects.

Q4: How can I confirm the identity of the 1-doxSL peak in my chromatogram?

A4: Peak identity can be confirmed by comparing the retention time and the mass-to-charge ratio (m/z) of the precursor and product ions with those of a certified reference standard.[4] For unambiguous identification, especially when dealing with potential isomers, high-resolution mass spectrometry and techniques like dimethyl disulfide (DMDS) derivatization followed by MS/MS can be used to determine the double bond position.[5][6]

Q5: What are the key considerations for sample preparation when analyzing 1-doxSL?

A5: Key considerations include:

  • Extraction Efficiency: The chosen method should provide high and reproducible recovery of 1-doxSL. A common approach is a two-step liquid-liquid extraction.[4]

  • Minimizing Matrix Effects: Biological samples contain numerous compounds that can interfere with the analysis.[2] Sample clean-up steps, such as solid-phase extraction, can help to remove these interferences.[3]

  • Stability: Ensure that 1-doxSL is stable throughout the sample preparation process. This may involve keeping samples on ice and avoiding prolonged exposure to harsh conditions.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma for 1-doxSL Analysis

This protocol is adapted from methods described for the extraction of sphingolipids from plasma.[11]

  • Sample Preparation: To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., D7-sphingosine and D7-sphinganine in methanol).[5]

  • Protein Precipitation and Lipid Extraction: Add 500 µL of methanol (B129727) and vortex thoroughly.[5] Incubate the mixture for 1 hour at 37°C with constant agitation to facilitate lipid extraction.[5]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the lipids to a new tube.

  • Hydrolysis (Optional, to measure total sphingoid bases): Add 75 µL of 1 N methanolic HCl and incubate for 16 hours at 65°C to hydrolyze complex sphingolipids to their sphingoid base backbones.[5]

  • Neutralization: Neutralize the reaction by adding 100 µL of 10 M KOH.[5]

  • Phase Separation: Add 625 µL of chloroform (B151607) followed by 100 µL of 2 N ammonium (B1175870) hydroxide (B78521) and 0.5 mL of alkaline water to induce phase separation.[5]

  • Collection of Organic Phase: Centrifuge the sample and carefully collect the lower organic phase.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

Protocol 2: LC-MS/MS Parameters for 1-doxSL Quantification

The following are example parameters and should be optimized for the specific instrument and column used.

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 1 mM ammonium formate
Mobile Phase BMethanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate
GradientStart at 50% B, increase to 100% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Gas Temperature300°C
Gas Flow10 L/min
Nebulizer Pressure40 psi
MS/MS TransitionsMonitor the specific precursor to product ion transitions for 1-doxSL and the internal standard. For this compound (m/z 284.3), a common product ion is m/z 266.3.[12] These should be empirically determined.

Visualizations

Caption: Biosynthesis of canonical and atypical 1-deoxysphingolipids.

experimental_workflow Biological_Sample Biological Sample (e.g., Plasma, Cells) Internal_Standard_Spiking Internal Standard Spiking Biological_Sample->Internal_Standard_Spiking Lipid_Extraction Lipid Extraction (e.g., LLE) Internal_Standard_Spiking->Lipid_Extraction Sample_Cleanup Sample Cleanup (e.g., SPE) Lipid_Extraction->Sample_Cleanup Solvent_Evaporation Solvent Evaporation Sample_Cleanup->Solvent_Evaporation Reconstitution Reconstitution in LC-MS compatible solvent Solvent_Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing (Integration, Quantification) LC_MS_MS_Analysis->Data_Processing Results Results Data_Processing->Results

Caption: General experimental workflow for 1-doxSL quantification.

troubleshooting_logic Problem_Identified Problem Identified (e.g., Low Signal) Check_Sample_Prep Review Sample Preparation Problem_Identified->Check_Sample_Prep Check_LC_Conditions Review LC Conditions Problem_Identified->Check_LC_Conditions Check_MS_Parameters Review MS Parameters Problem_Identified->Check_MS_Parameters Extraction_Efficiency Assess Extraction Efficiency Check_Sample_Prep->Extraction_Efficiency Matrix_Effects Evaluate Matrix Effects Check_Sample_Prep->Matrix_Effects Column_Integrity Check Column Integrity Check_LC_Conditions->Column_Integrity Mobile_Phase Verify Mobile Phase Check_LC_Conditions->Mobile_Phase Ion_Source_Tuning Check Ion Source Tuning Check_MS_Parameters->Ion_Source_Tuning MS_MS_Transitions Verify MS/MS Transitions Check_MS_Parameters->MS_MS_Transitions Solution_A Optimize Extraction Protocol Extraction_Efficiency->Solution_A Solution_B Improve Sample Cleanup Matrix_Effects->Solution_B Solution_C Replace Column Column_Integrity->Solution_C Solution_D Prepare Fresh Mobile Phase Mobile_Phase->Solution_D Solution_E Optimize MS Parameters Ion_Source_Tuning->Solution_E MS_MS_Transitions->Solution_E

Caption: Logical troubleshooting flow for 1-doxSL quantification issues.

References

Technical Support Center: Optimizing 1-Deoxysphingosine Peak Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-deoxysphingosine (doxSO) by High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak resolution for this atypical sphingolipid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound in reversed-phase HPLC?

Poor peak resolution for this compound typically manifests as peak tailing, peak fronting, or co-elution with other lipids. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the primary amine group of this compound, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of this compound. A pH close to the pKa of the analyte can result in a mixed population of ionized and non-ionized forms, causing peak broadening or splitting.[3][4]

  • Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent (e.g., acetonitrile (B52724) vs. methanol) to the aqueous phase can significantly impact selectivity and resolution.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to distorted peak shapes.

  • Co-elution with Isomers or Structurally Similar Lipids: Biological samples may contain isomers or other sphingolipids that are not adequately separated from this compound under the current chromatographic conditions.

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[4] For basic compounds, operating at a low pH (typically pH 2-4) protonates the residual silanol groups on the column, minimizing their interaction with the positively charged amine group of the analyte.[4] This suppression of secondary interactions results in more symmetrical, sharper peaks. Conversely, at a neutral or higher pH, the silanol groups are more likely to be deprotonated and can interact with the protonated analyte, causing peak tailing.[1] It is generally recommended to work at a pH at least one to two units away from the analyte's pKa to ensure a single ionic form is present.[3][4]

Q3: Should I use acetonitrile or methanol (B129727) as the organic modifier for this compound analysis?

Both acetonitrile and methanol can be used for the analysis of this compound, and the optimal choice depends on the specific separation goals.

  • Acetonitrile is a polar aprotic solvent and generally has a stronger elution strength in reversed-phase HPLC, which can lead to shorter retention times.[5] It also has lower viscosity, resulting in lower backpressure.

  • Methanol is a polar protic solvent and can engage in hydrogen bonding interactions.[5] This can sometimes offer different selectivity compared to acetonitrile, which may be advantageous for resolving this compound from closely eluting compounds. However, methanol has a higher viscosity, which can lead to higher backpressure.[6]

When using a phenyl-based column, methanol may be preferred as it can enhance the π-π interactions between the analyte and the stationary phase, leading to improved selectivity for aromatic or unsaturated compounds.[7]

Q4: When should I consider using a phenyl-hexyl column instead of a standard C18 column for this compound separation?

A standard C18 column is often the first choice for reversed-phase separation of lipids like this compound due to its strong hydrophobic retention. However, if you are experiencing co-elution with other sphingolipids or matrix components, a phenyl-hexyl column can provide alternative selectivity.[8] The phenyl ring in the stationary phase can induce π-π interactions with unsaturated compounds.[8] Since this compound contains a double bond, a phenyl-hexyl column may offer improved resolution from saturated sphingoid bases or other interfering compounds that do not have this feature.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

Peak tailing is a common issue in the analysis of basic compounds like this compound. Follow this step-by-step guide to diagnose and resolve the problem.

Experimental Protocol: Troubleshooting Peak Tailing

  • Initial Assessment:

    • Calculate the asymmetry factor (As) or tailing factor (Tf) of the this compound peak. A value greater than 1.2 indicates significant tailing.

    • Inject a standard solution of this compound to confirm the issue is not sample matrix-related.

  • Mobile Phase pH Optimization:

    • Prepare a mobile phase with a lower pH. For example, if your current mobile phase is at a neutral pH, prepare a new mobile phase with the aqueous component adjusted to pH 3 using an appropriate acid (e.g., formic acid or trifluoroacetic acid).

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the this compound standard and re-evaluate the peak shape.

  • Use of an End-Capped Column:

    • If peak tailing persists at low pH, consider switching to a high-quality, end-capped C18 column. End-capping minimizes the number of accessible free silanol groups, reducing secondary interactions.

  • Column Flushing and Regeneration:

    • If the column has been used extensively, it may be contaminated. Flush the column with a series of strong solvents. A typical sequence for a C18 column is:

      • Water (20 column volumes)

      • Methanol (20 column volumes)

      • Acetonitrile (20 column volumes)

      • Isopropanol (20 column volumes)

      • Hexane (for highly non-polar contaminants, if compatible with your HPLC system)

      • Isopropanol (20 column volumes)

      • Acetonitrile (20 column volumes)

      • Methanol (20 column volumes)

      • Re-equilibrate with your mobile phase.

    • Always check the column manufacturer's instructions for recommended cleaning procedures.

  • Sample Solvent Compatibility:

    • Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

dot

Troubleshooting_Peak_Tailing start Poor Peak Resolution (Peak Tailing) assess_peak Assess Peak Shape (Asymmetry Factor > 1.2) start->assess_peak check_standard Inject Standard Is tailing still present? assess_peak->check_standard yes_standard Yes check_standard->yes_standard no_standard No (Matrix Effect) check_standard->no_standard optimize_ph Optimize Mobile Phase Lower pH (e.g., pH 3) yes_standard->optimize_ph further_investigation Further Investigation Needed (e.g., method redevelopment) no_standard->further_investigation check_ph_effect Is peak shape improved? optimize_ph->check_ph_effect yes_ph Yes check_ph_effect->yes_ph no_ph No check_ph_effect->no_ph solution_found Problem Resolved yes_ph->solution_found use_endcapped Use End-Capped Column no_ph->use_endcapped check_endcapped Is peak shape improved? use_endcapped->check_endcapped yes_endcapped Yes check_endcapped->yes_endcapped no_endcapped No check_endcapped->no_endcapped yes_endcapped->solution_found flush_column Flush and Regenerate Column no_endcapped->flush_column check_flush Is peak shape improved? flush_column->check_flush yes_flush Yes check_flush->yes_flush no_flush No check_flush->no_flush yes_flush->solution_found check_sample_solvent Check Sample Solvent Compatibility no_flush->check_sample_solvent check_sample_solvent->further_investigation

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

Guide 2: Improving Separation from Co-eluting Peaks

If this compound is co-eluting with another compound, adjustments to the mobile phase, stationary phase, or gradient profile are necessary.

Experimental Protocol: Resolving Co-eluting Peaks

  • Initial Assessment:

    • Confirm co-elution by observing a broad or shouldered peak. If using mass spectrometry, check for multiple m/z values across the peak.

  • Mobile Phase Solvent Selectivity:

    • If using acetonitrile, switch to methanol as the organic modifier (or vice versa). Prepare a mobile phase with an equivalent elution strength. Note that the selectivity may change, potentially resolving the co-eluting peaks.[5]

  • Stationary Phase Selectivity:

    • If using a C18 column, consider switching to a phenyl-hexyl column to introduce different retention mechanisms (π-π interactions) that may resolve the analytes.

  • Gradient Optimization:

    • If using a gradient, a shallower gradient can improve the resolution of closely eluting compounds.

    • Scouting Gradient: Run a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the elution profile.

    • Gradient Refinement: Based on the scouting run, create a shallower gradient around the elution time of this compound. For example, if it elutes at 40% organic, try a gradient segment from 30% to 50% over a longer period.

  • Temperature Optimization:

    • Varying the column temperature can alter selectivity. Try decreasing or increasing the temperature in 5-10 °C increments and observe the effect on resolution.

dot

Resolve_Coelution start Poor Resolution (Co-eluting Peaks) change_solvent Change Organic Solvent (Acetonitrile <=> Methanol) start->change_solvent check_solvent Is resolution improved? change_solvent->check_solvent yes_solvent Yes check_solvent->yes_solvent no_solvent No check_solvent->no_solvent solution_found Problem Resolved yes_solvent->solution_found change_column Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) no_solvent->change_column check_column Is resolution improved? change_column->check_column yes_column Yes check_column->yes_column no_column No check_column->no_column yes_column->solution_found optimize_gradient Optimize Gradient Profile (Shallower Gradient) no_column->optimize_gradient check_gradient Is resolution improved? optimize_gradient->check_gradient yes_gradient Yes check_gradient->yes_gradient no_gradient No check_gradient->no_gradient yes_gradient->solution_found optimize_temp Optimize Column Temperature no_gradient->optimize_temp further_method_dev Further Method Development Required optimize_temp->further_method_dev

Caption: Workflow for improving the separation of co-eluting peaks.

Quantitative Data Summary

The following tables provide a summary of expected changes in chromatographic parameters when adjusting HPLC conditions for this compound analysis. The exact values will vary depending on the specific HPLC system, column, and other experimental conditions.

Table 1: Effect of Mobile Phase pH on this compound Peak Shape (C18 Column)

Mobile Phase pHExpected Asymmetry Factor (As)Expected Peak WidthRationale
7.0> 1.5BroadSignificant interaction between ionized doxSO and deprotonated silanols.
4.51.2 - 1.5ModerateReduced silanol interactions, but some may still occur.
3.01.0 - 1.2NarrowProtonated silanols minimize secondary interactions, leading to a more symmetrical peak.

Table 2: Comparison of C18 and Phenyl-Hexyl Columns for this compound Separation

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Difference
Retention Time Generally longerMay be shorter or longer depending on mobile phaseC18 has stronger hydrophobic interactions. Phenyl-hexyl retention is a mix of hydrophobic and π-π interactions.
Selectivity vs. Saturated Analogs ModeratePotentially higherPhenyl-hexyl can differentiate based on the double bond in doxSO.
Peak Shape (at low pH) Good (As ~1.0-1.2)Good (As ~1.0-1.2)Both columns can provide good peak shape if silanol interactions are minimized.

Table 3: Impact of Organic Modifier on this compound Retention Time

Organic Modifier (in Mobile Phase)Relative Elution StrengthExpected Retention Time
AcetonitrileStrongerShorter
MethanolWeakerLonger

References

Technical Support Center: Mass Spectrometry Analysis of 1-Deoxysphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of 1-deoxysphingosine, particularly concerning poor ionization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low signal or no signal at all for this compound in my LC-MS analysis. What are the potential causes and how can I improve the signal intensity?

A1: Poor signal intensity for this compound can stem from several factors related to sample preparation, chromatography, and mass spectrometer settings. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Steps:

  • Optimize Ionization Source: this compound can be ionized using either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique that typically yields intact molecular ions[1][2]. APCI has also been shown to be effective[3][4][5]. If you are experiencing low signal with one, consider trying the other.

  • Check Mobile Phase Composition: The composition of your mobile phase significantly impacts ionization efficiency.

    • Additives: Ensure your mobile phase contains an appropriate additive to promote protonation in positive ion mode. Formic acid (typically 0.1-0.2%) or ammonium (B1175870) formate (B1220265) (around 1-2 mM) are commonly used to enhance the formation of the [M+H]⁺ ion[6].

    • Solvents: A typical mobile phase for reversed-phase liquid chromatography (RPLC) of sphingolipids consists of a gradient of methanol (B129727) and water[3][5]. Ensure high-purity, LC-MS grade solvents are used to minimize background noise and ion suppression.

  • Review Sample Preparation:

    • Extraction: Inefficient extraction from your sample matrix can lead to low analyte concentration. Ensure your lipid extraction protocol is validated for sphingoid bases.

    • Concentration: If the analyte concentration is inherently low in your samples, consider a sample concentration step prior to LC-MS analysis.

  • Mass Spectrometer Parameters:

    • Ionization Mode: this compound readily forms a positive ion, [M+H]⁺ (m/z 284.3)[3][4]. Ensure your mass spectrometer is operating in positive ion mode.

    • Source Parameters: Optimize the ion source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas). These parameters can significantly influence desolvation and ionization. Refer to the manufacturer's guidelines for your specific instrument and perform tuning with a this compound standard if available.

Q2: I see a signal at the correct m/z for this compound, but the peak shape is poor and shows significant tailing. What could be the cause?

A2: Poor peak shape, particularly tailing, is often a chromatographic issue, though it can be influenced by the analyte's properties.

Troubleshooting Steps:

  • Column Choice: A C18 reversed-phase column is commonly used for the separation of sphingoid bases[3]. Ensure your column is in good condition and appropriate for lipid analysis.

  • Mobile Phase pH: The amine group in this compound can interact with residual silanols on the silica-based column packing, leading to peak tailing. The addition of a small amount of a weak acid like formic acid to the mobile phase can help to protonate the amine group and reduce these secondary interactions.

  • Isomer Co-elution: Be aware that structural isomers of this compound exist and may have different chromatographic behaviors. For instance, the native form of this compound has been identified as having a Δ14 double bond, which has a different retention time than the commercially available standard with a Δ4 double bond[3][4][7]. What appears as peak tailing could, in some cases, be the co-elution of closely related isomers.

Q3: My mass spectrum shows multiple peaks, and I am unsure which one corresponds to this compound. How can I confirm the identity of the peak?

A3: Peak identification can be challenging due to adduct formation and in-source fragmentation.

Troubleshooting Steps:

  • Adduct Formation: In addition to the protonated molecule [M+H]⁺, other adducts can form depending on the mobile phase and sample matrix. Common adducts include sodium [M+Na]⁺ and potassium [M+K]⁺. Look for ions with the expected mass differences from the [M+H]⁺ ion.

  • In-Source Fragmentation: Even with soft ionization techniques, some in-source fragmentation can occur. For this compound, a common in-source fragment corresponds to the neutral loss of a water molecule [M+H-H₂O]⁺[3][4]. The degree of in-source fragmentation can differ between isomers[3][5].

  • Tandem Mass Spectrometry (MS/MS): The most definitive way to confirm the identity of your analyte is through tandem mass spectrometry. By isolating the putative [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), you can generate a characteristic fragmentation pattern. For many sphingolipids, a common product ion is observed at m/z 264, corresponding to the dehydrated sphingosine (B13886) backbone[1].

Q4: I suspect my sample contains different isomers of this compound. How can I differentiate them?

A4: Differentiating isomers of this compound can be complex as they have the same mass.

Troubleshooting Steps:

  • Chromatographic Separation: As mentioned, different isomers may have distinct retention times on a reversed-phase column[3][4]. Careful optimization of your LC gradient may allow for their separation.

  • Derivatization: Chemical derivatization can be a powerful tool to locate the position of the double bond. Derivatization with dimethyl disulfide (DMDS) followed by MS/MS analysis can yield fragment ions that are diagnostic of the double bond position[3][4][7].

  • Advanced MS Techniques: Techniques like ion mobility spectrometry (IMS) can separate ions in the gas phase based on their size and shape, potentially resolving isomers[8][9][10][11]. Ozone-induced dissociation (OzID) is another mass spectrometry-based technique that can be used to pinpoint the location of double bonds[8][9].

Data Summary Tables

Table 1: Common Adducts and Fragments of this compound in Positive Ion Mode

Ion SpeciesFormulaCalculated m/zNotes
Protonated Molecule[M+H]⁺284.3The primary ion of interest for quantification.
Sodium Adduct[M+Na]⁺306.3Frequently observed, especially with glass vials.
Potassium Adduct[M+K]⁺322.4Less common than sodium but possible.
Water Loss Fragment[M+H-H₂O]⁺266.3A common in-source fragment.
DMDS Adduct[M+H]⁺378.3After derivatization with dimethyl disulfide.[3][4]

Table 2: Recommended Starting Parameters for LC-MS Analysis of this compound

ParameterRecommendation
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 125 x 2 mm, 5 µm)[3]
Mobile Phase AWater/Methanol (1:1, v/v) with 2.6 mM ammonium acetate[3][5]
Mobile Phase BMethanol[3][5]
Gradient50% B to 100% B over 25 minutes[4]
Flow Rate0.3 mL/min[4]
Mass Spectrometry (APCI)
Ionization ModePositive
Discharge Current4 µA[4]
Vaporizer Temperature450°C[4]
Sheath Gas Pressure20 AU[4]
Auxiliary Gas Pressure5 AU[4]
Capillary Temperature200°C[4]
Mass Spectrometry (ESI)
Ionization ModePositive
Spray Voltage4.2 kV[3][4]
Vaporizer Temperature30°C[3][4]
Sheath Gas Pressure5 AU[3][4]
Auxiliary Gas Pressure0 AU[3][4]
Capillary Temperature320°C[3][4]

Experimental Protocols

Protocol 1: Dimethyl Disulfide (DMDS) Derivatization for Double Bond Localization

This protocol is adapted from the method described by Dunkelblum, Tan, and Silk, and has been applied to this compound[3][4].

Materials:

Procedure:

  • To the dried lipid extract, add 100 µL of DMDS and 20 µL of the iodine solution.

  • Agitate the mixture for 16 hours in a thermo shaker at 35°C and 1400 rpm.

  • Quench the reaction by adding 100 µL of 5% aqueous Na₂S₂O₃.

  • Extract the derivatized lipids with 200 µL of hexane.

  • Dry the hexane extract under a stream of nitrogen.

  • Reconstitute the sample in 200 µL of isopropanol for direct infusion or LC-MS analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor this compound Ionization start Start: Poor or No Signal check_ms_settings 1. Check MS Settings - Positive Ion Mode? - Source Parameters Optimized? start->check_ms_settings check_mobile_phase 2. Evaluate Mobile Phase - Acid/Ammonium Salt Present? - LC-MS Grade Solvents? check_ms_settings->check_mobile_phase Settings OK review_sample_prep 3. Review Sample Prep - Efficient Extraction? - Sample Concentrated? check_mobile_phase->review_sample_prep Mobile Phase OK consider_alt_ionization 4. Alternative Ionization - Switch between ESI and APCI review_sample_prep->consider_alt_ionization Sample Prep OK solution Problem Resolved consider_alt_ionization->solution Signal Improved l_start Issue l_step Troubleshooting Step l_solution Resolution

Caption: A logical workflow for troubleshooting poor ionization of this compound.

Isomer_Differentiation_Workflow Workflow for Differentiating this compound Isomers start Suspected Isomers Present lc_optimization 1. Optimize LC Separation - Gradient Modification - Different Stationary Phase? start->lc_optimization derivatization 2. Chemical Derivatization - DMDS for Double Bond Location lc_optimization->derivatization Co-elution Persists isomers_identified Isomers Differentiated lc_optimization->isomers_identified Separation Achieved msms_analysis 3. MS/MS Analysis - Characteristic Fragments derivatization->msms_analysis advanced_ms 4. Advanced Techniques - Ion Mobility Spectrometry (IMS) - Ozone-Induced Dissociation (OzID) msms_analysis->advanced_ms Ambiguity Remains msms_analysis->isomers_identified Clear Differentiation advanced_ms->isomers_identified

Caption: A workflow for the differentiation of this compound isomers.

References

minimizing sample degradation during 1-Deoxysphingosine extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing sample degradation during 1-deoxysphingosine (1-doxSL) extraction. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the 1-doxSL extraction process.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Detectable 1-doxSL in Final Extract Incomplete Cell Lysis: Insufficient disruption of cell membranes to release intracellular 1-doxSL.Ensure thorough homogenization or sonication of the sample. For tissue samples, consider mechanical disruption (e.g., bead beating) on ice.
Suboptimal Solvent Extraction: The solvent system used may not efficiently extract 1-doxSL.For plasma, a single-phase extraction with a methanol/chloroform (2:1, v/v) mixture has been shown to be effective.[1] For tissues, consider a robust method like a modified Bligh and Dyer extraction.
Analyte Degradation: 1-doxSL may have degraded during sample collection, storage, or extraction.Minimize time between sample collection and extraction. Always process samples on ice. Add antioxidants (e.g., butylated hydroxytoluene, BHT) to the extraction solvent to prevent oxidation.[2]
Loss During Phase Separation: In biphasic extractions (e.g., Folch, Bligh and Dyer), 1-doxSL may be lost at the interface or in the aqueous phase.Carefully collect the lower organic phase without disturbing the protein interface. To maximize recovery, the aqueous phase can be re-extracted with the organic solvent.[2]
High Variability Between Replicates Inconsistent Sample Homogenization: Non-uniform homogenization leads to variable extraction efficiency.Standardize the homogenization procedure for all samples, ensuring the same duration and intensity.
Solvent Evaporation Inconsistencies: Uneven drying of samples can lead to variability.Evaporate the solvent under a gentle stream of nitrogen at a consistent, low temperature (e.g., 30-37°C).[2]
Matrix Effects in LC-MS/MS Analysis: Co-eluting substances from the sample matrix can suppress or enhance the 1-doxSL signal.Incorporate a solid-phase extraction (SPE) clean-up step after the initial liquid-liquid extraction. If sensitivity allows, dilute the final extract to minimize matrix effects.[2]
Presence of Interfering Peaks in Chromatogram Contamination from Plasticware: Phthalates and other plasticizers can leach from tubes and tips.Use glass or polypropylene (B1209903) labware whenever possible. Rinse all labware with a high-purity solvent before use.
Co-extraction of Other Lipids: The extraction method is not specific for 1-doxSL.Optimize the chromatographic separation to resolve 1-doxSL from other sphingolipid isomers.[3][4] Consider derivatization to increase specificity and sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for preventing 1-doxSL degradation during extraction?

A1: The most critical step is minimizing enzymatic activity immediately after sample collection and throughout the extraction process. This is best achieved by keeping the samples on ice at all times and adding antioxidants to the extraction solvents.[2][5] For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[2]

Q2: What are the recommended storage conditions for 1-doxSL extracts?

A2: For short-term storage, extracts should be kept at -20°C.[3] For long-term stability (up to 2 years), storage at -20°C is recommended, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]

Q3: How do repeated freeze-thaw cycles affect 1-doxSL concentrations?

A3: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of lipids, including 1-doxSL.[2][7] If a sample must be analyzed at multiple time points, it is best to divide it into smaller aliquots before the initial freezing.

Q4: Which extraction method provides the best recovery for 1-doxSL?

A4: The optimal extraction method can depend on the sample matrix. For plasma, a single-phase extraction using a methanol/chloroform (2:1, v/v) mixture has been shown to be effective and reproducible for a broad range of sphingolipids.[1] For tissues, a more rigorous biphasic method like the Bligh and Dyer extraction is often preferred to ensure complete lipid recovery.[8]

Q5: Is an internal standard necessary for accurate 1-doxSL quantification?

A5: Yes, using a stable isotope-labeled internal standard (e.g., d7-1-deoxysphingosine) is crucial for accurate quantification. The internal standard is added at the beginning of the extraction process and corrects for any sample loss during preparation and for variations in instrument response.[9]

Quantitative Data Summary

The following table summarizes key quantitative data related to 1-doxSL stability and extraction. Please note that specific quantitative data on 1-doxSL degradation under various conditions is limited in the literature. The information provided is based on general lipid stability and recommendations from manufacturers and research articles.

ParameterConditionObservation/RecommendationSource(s)
Long-Term Stability (Solid) -20°CStable for ≥ 2 years[6]
Long-Term Stability (in Ethanol) -20°CStable for ≥ 2 years[6]
Storage of Biological Samples -80°CRecommended for long-term storage to prevent degradation.[2]
Freeze-Thaw Cycles Multiple cyclesShould be avoided to prevent analyte degradation.[2][7]
Extraction Temperature On ice/4°CRecommended to minimize enzymatic degradation.[2]
Extraction Solvent Recovery Methanol/Chloroform (2:1, v/v)Effective for plasma sphingolipid extraction.[1]
Butanol/Methanol (1:1, v/v)High recovery (>90%) for major lipid classes from plasma.[10]

Experimental Protocols

Protocol 1: this compound Extraction from Plasma

This protocol is adapted from a single-phase extraction method proven effective for sphingolipids in plasma.[1]

Materials:

  • Plasma sample

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Internal Standard (e.g., d7-1-deoxysphingosine) in methanol

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • To a glass centrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 1 mL of a pre-chilled (-20°C) methanol/chloroform (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Incubate on a shaker at 4°C for 1 hour.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30-37°C.

  • Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

ExtractionWorkflow This compound Extraction Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Sample Plasma or Homogenized Tissue Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Chilled Extraction Solvent (e.g., Methanol/Chloroform) Add_IS->Add_Solvent Vortex Vortex/Incubate Add_Solvent->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate Solvent (Nitrogen Stream) Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS

Caption: Workflow for 1-doxSL extraction.

Troubleshooting Troubleshooting Low 1-doxSL Recovery cluster_causes Potential Causes cluster_solutions Solutions Low_Recovery Low 1-doxSL Recovery Degradation Sample Degradation Low_Recovery->Degradation Incomplete_Extraction Incomplete Extraction Low_Recovery->Incomplete_Extraction Loss_During_Prep Loss During Prep Low_Recovery->Loss_During_Prep Keep_Cold Process on Ice Degradation->Keep_Cold Use_Antioxidants Use Antioxidants Degradation->Use_Antioxidants Optimize_Solvent Optimize Solvent System Incomplete_Extraction->Optimize_Solvent Thorough_Homogenization Ensure Thorough Homogenization Incomplete_Extraction->Thorough_Homogenization Careful_Phase_Transfer Careful Phase Transfer Loss_During_Prep->Careful_Phase_Transfer Re_extract Re-extract Aqueous Phase Loss_During_Prep->Re_extract

Caption: Troubleshooting low 1-doxSL recovery.

References

Technical Support Center: Optimizing Cell Lysis for 1-Deoxysphingolipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell lysis for 1-deoxysphingolipid (1-dSL) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are 1-deoxysphingolipids (1-dSLs) and why are they difficult to analyze?

A1: 1-Deoxysphingolipids are a class of atypical sphingolipids that lack the C1 hydroxyl group.[1] This structural difference prevents them from being converted into complex sphingolipids or degraded by the canonical catabolic pathways.[1][2] As a result, they can accumulate in cells and have been implicated in various diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][3][4] Their analysis is challenging because they are often low in abundance compared to canonical sphingolipids and require specific, optimized extraction and analytical methods to ensure accurate quantification and avoid degradation.

Q2: Which cell lysis method is best for 1-dSL analysis?

A2: There is no single "best" method, as the optimal choice depends on the cell type, available equipment, and downstream analytical technique (e.g., LC-MS/MS). The primary goal is to achieve complete cell disruption while preserving the integrity of the 1-dSLs. Common methods include solvent-based lysis, sonication, and detergent lysis. For cultured cells, direct lysis and extraction with a chloroform (B151607)/methanol (B129727) solvent mixture is a widely used and effective approach.[5][6][7] This method efficiently disrupts membranes and solubilizes lipids in a single step. However, for tougher tissues or cells, mechanical methods like sonication or homogenization may be necessary.[8][9] It is crucial to control temperature during mechanical lysis to prevent heat-induced degradation.[10]

Q3: Can I use a detergent-based lysis buffer (e.g., RIPA buffer) for 1-dSL analysis?

A3: While detergent-based buffers like RIPA are excellent for protein extraction, they can interfere with downstream lipid analysis, particularly mass spectrometry.[7] Detergents can cause ion suppression in the mass spectrometer, leading to inaccurate quantification. If protein analysis from the same sample is required, a sequential extraction is recommended. Alternatively, a mild detergent like SDS (0.2%) has been used for cell lysis prior to a butanolic extraction for sphingolipid analysis, but it's important to ensure the detergent is sufficiently removed or diluted to avoid interference.[8]

Q4: How can I prevent the degradation of 1-dSLs during sample preparation?

A4: 1-dSLs can be susceptible to degradation. To minimize this, always work quickly and keep samples on ice or at 4°C throughout the lysis and extraction process.[10][11] Use pre-chilled solvents and tubes.[7] It is also advisable to process samples immediately after harvesting. If storage is necessary, flash-freeze cell pellets in liquid nitrogen and store them at -80°C until you are ready for extraction.[8] Adding an internal standard containing deuterated 1-dSLs at the very beginning of the lysis process can help to account for any sample loss during preparation.[12][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the cell lysis and extraction process for 1-dSL analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Detectable 1-dSL Signal 1. Incomplete Cell Lysis: The chosen method may be insufficient for the cell type, leaving many cells intact. 2. Analyte Degradation: Samples may have been processed at room temperature for too long, or mechanical methods may have generated excessive heat.[10] 3. Inefficient Extraction: The solvent system used may not be optimal for extracting 1-dSLs.1. Optimize Lysis: If using a gentle method, try a more rigorous one (e.g., switch from solvent-only to sonication-assisted solvent extraction).[14] Confirm lysis efficiency by microscopy. 2. Control Temperature: Ensure all steps are performed on ice or at 4°C.[10] Use pre-chilled solvents and centrifuge at 4°C.[7] For sonication, use short bursts on ice.[10] 3. Use Appropriate Solvents: A mixture of a polar and non-polar solvent, such as chloroform:methanol (2:1), is highly effective for extracting a broad range of lipids, including sphingolipids.[5][15]
High Variability Between Replicates 1. Inconsistent Lysis: Variation in the application of mechanical lysis (e.g., sonicator probe depth, power) between samples. 2. Inaccurate Normalization: Normalizing to total protein or cell count can be variable. 3. Phase Separation Issues: Inconsistent partitioning of lipids into the organic phase during liquid-liquid extraction.1. Standardize Protocol: Ensure consistent timing, power settings, and sample handling for all replicates. For homogenization, ensure a consistent number of passes.[5] 2. Use Internal Standards: The most reliable method for normalization is to spike a known amount of a stable isotope-labeled internal standard (e.g., d7-sphinganine, d3-deoxysphinganine) into each sample at the beginning of the lysis procedure.[12][13] 3. Ensure Complete Phase Separation: After adding all solvents and water, vortex thoroughly and centrifuge adequately to achieve a sharp interface between the aqueous and organic layers.
Mass Spectrometry Signal Suppression 1. Interfering Substances: Presence of detergents, salts, or high-abundance lipids (e.g., phospholipids) in the final extract. 2. Sample Overload: The extract is too concentrated, leading to saturation of the detector.1. Alkaline Methanolysis: To remove interfering glycerophospholipids, an alkaline methanolysis step (e.g., using 1M KOH in methanol) can be performed after the initial extraction.[6] This hydrolyzes the ester bonds in phospholipids, while the amide bond in sphingolipids remains intact. 2. Dilute the Sample: Analyze a dilution series of your final extract to find the optimal concentration for your instrument.
Comparison of Common Lysis Methods for Lipid Extraction

The following table summarizes data from studies comparing different cell disruption methods for general lipid extraction. While not specific to 1-dSLs, these results provide a useful starting point for method selection.

Lysis Method Principle Lipid Yield (% of Total Lipids) Advantages Disadvantages Reference
Osmotic Shock Cells are suspended in a hypotonic solution, causing them to swell and burst.~48.7%Gentle, requires no special equipment.Ineffective for cells with strong cell walls.
Grinding (Liquid N2) Cells are flash-frozen and physically ground to a fine powder.~44.6%Effective for tough tissues and cells with walls.Can be labor-intensive.[15]
Sonication High-frequency sound waves create cavitation bubbles that disrupt cell membranes.~34.5%Fast and efficient for many cell types.Can generate heat, potentially degrading analytes; requires optimization.[14]
French Press Cells are forced through a small orifice under high pressure, causing them to shear apart.~32.0%Highly efficient and reproducible.Requires specialized, expensive equipment.[14]
Bead Vortexing Agitation with small beads physically breaks open cells.-Effective for microorganisms and tough cells.Can generate heat; bead material can sometimes interfere with analysis.
Detergent Lysis Detergents solubilize cell membranes, leading to lysis.-Simple and effective for cultured cells.Detergents can interfere with downstream mass spectrometry.[8]

Note: Lipid yields are from a study on Thraustochytrid strains and may vary significantly based on the organism and protocol used.[14][15]

Protocols and Visualizations

Recommended Protocol: Solvent Lysis & Extraction for Cultured Cells

This protocol is adapted from methods used for the analysis of sphingolipids, including 1-dSLs, from cultured cell pellets.[7][12][13]

Materials:

  • Cell pellet (e.g., 1-10 million cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade), pre-chilled to -20°C

  • Chloroform (HPLC grade), pre-chilled to -20°C

  • Internal Standard (IS) solution (e.g., d3-deoxysphinganine (B11942403) in methanol)

  • Vortex mixer

  • Refrigerated centrifuge (4°C)

Procedure:

  • Wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 100 µL of water or PBS.

  • Add 250 µL of pre-chilled methanol containing the internal standard.

  • Add 250 µL of pre-chilled chloroform.

  • Vortex the mixture vigorously for 10 minutes at 4°C to lyse the cells and extract the lipids.

  • Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Carefully collect the supernatant (the single-phase extract) and transfer it to a new tube.

  • To induce phase separation, add 100 µL of water to the extract.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Two distinct phases will form: an upper aqueous/methanol phase and a lower chloroform phase. Carefully collect the lower organic phase, which contains the lipids.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

Experimental Workflow

Lysis_Workflow cluster_prep Sample Preparation cluster_lysis Lysis & Extraction cluster_separation Phase Separation cluster_analysis Analysis Harvest Harvest & Wash Cells Pellet Cell Pellet Harvest->Pellet Add_Solvents Add Internal Standard & Chloroform/Methanol Pellet->Add_Solvents Vortex Vortex to Lyse & Extract Lipids Add_Solvents->Vortex Centrifuge1 Centrifuge to Pellet Debris Vortex->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Add_Water Add Water to Induce Phase Separation Collect_Supernatant->Add_Water Centrifuge2 Centrifuge Add_Water->Centrifuge2 Collect_Organic Collect Lower Organic Phase Centrifuge2->Collect_Organic Dry Dry Under Nitrogen Collect_Organic->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for solvent-based cell lysis and 1-dSL extraction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Low 1-dSL Signal CheckLysis Was lysis confirmed by microscopy? Start->CheckLysis CheckTemp Were samples kept cold (<4°C)? CheckLysis->CheckTemp Yes IncreaseMethod Action: Use a more rigorous lysis method (e.g., sonication). CheckLysis->IncreaseMethod No CheckIS Is the Internal Standard signal also low? CheckTemp->CheckIS Yes ControlTemp Action: Repeat with strict temperature control. CheckTemp->ControlTemp No CheckExtraction Problem is likely in the extraction or downstream steps. CheckIS->CheckExtraction No CheckInstrument Problem is likely with MS instrument sensitivity or sample injection. CheckIS->CheckInstrument Yes ProblemSolved Problem Solved IncreaseMethod->ProblemSolved ControlTemp->ProblemSolved

Caption: Decision tree for troubleshooting low 1-dSL signal.

References

Technical Support Center: 1-Deoxysphingosine Synthesis & Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-deoxysphingosine (1-doxSL) research. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, handling, and analysis of 1-deoxysphingolipids.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Suboptimal Serine Palmitoyltransferase (SPT) Activity: The enzyme may be inactive or functioning poorly. 2. Insufficient Substrate Availability: Low concentrations of L-alanine or palmitoyl-CoA. 3. Incorrect Reaction Conditions: pH, temperature, or buffer composition may not be optimal for SPT-mediated synthesis of 1-doxSLs.1. Verify Enzyme Activity: Use a positive control with L-serine to confirm SPT is active. Consider using a mutant form of SPT known to have a higher affinity for L-alanine if available.[1][2] 2. Optimize Substrate Concentrations: Increase the concentration of L-alanine relative to L-serine to favor 1-doxSL production.[3][4] Ensure palmitoyl-CoA is fresh and not degraded. 3. Review and Optimize Protocol: Refer to established protocols for 1-doxSL synthesis and systematically optimize reaction conditions.
Contamination with Canonical Sphingolipids 1. SPT Substrate Promiscuity: Wild-type SPT will still preferentially use L-serine if it is present, leading to the synthesis of sphinganine.[1][3] 2. Contaminated Reagents: L-alanine may be contaminated with L-serine.1. Minimize L-serine: Use highly purified L-alanine. In cellular systems, consider using serine-free media or inhibitors of serine synthesis.[4] 2. Purification: Employ chromatographic techniques (e.g., HPLC) to separate 1-deoxysphinganine from sphinganine. Their structural similarity can make this challenging.
Inconsistent or Non-Reproducible Analytical Results 1. Incorrect Analytical Standards: The native form of this compound has a double bond at the (14Z) position, not the more commonly synthesized (4E) isomer.[5][6][7] Using the wrong standard will lead to incorrect quantification. 2. Isomer Co-elution: Different isomers of this compound may not be separated by standard liquid chromatography methods.[6][8] 3. Sample Degradation: 1-doxSLs can be metabolized by cells, albeit slowly, via cytochrome P450-dependent pathways.[9][10]1. Use Correct Standards: Whenever possible, use a certified reference standard of (14Z)-1-deoxysphingosine for quantification.[5][10] 2. Advanced Analytical Techniques: Consider using differential-mobility spectrometry or ozone-induced dissociation mass spectrometry to differentiate between isomers.[6][7][8] 3. Proper Sample Handling: Store samples at -80°C and minimize freeze-thaw cycles. For cellular experiments, consider time-course studies to understand metabolic conversion.
Unexpected Cellular Toxicity 1. High Concentrations of 1-doxSLs: 1-deoxysphingolipids are known to be cytotoxic, inducing mitochondrial dysfunction, ER stress, and apoptosis.[2][5][11] 2. Formation of Downstream Metabolites: 1-doxSLs can be acylated to form 1-deoxyceramides, which also have distinct biological activities.[2]1. Dose-Response Studies: Perform dose-response experiments to determine the optimal non-toxic concentration for your specific cell type and experimental endpoint. 2. Metabolic Profiling: Analyze for the presence of 1-deoxyceramides and other downstream metabolites to fully understand the cellular response.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound synthesis in biological systems?

A1: The synthesis of this compound is primarily due to the substrate promiscuity of the enzyme serine palmitoyltransferase (SPT).[1][3] While SPT preferentially uses L-serine to produce canonical sphingolipids, it can also mistakenly use L-alanine, leading to the formation of 1-deoxysphinganine, the precursor to this compound.[1][2] This is particularly pronounced in certain genetic disorders like hereditary sensory and autonomic neuropathy type 1 (HSAN1), where mutations in SPT increase its affinity for L-alanine.[1][2] However, even the wild-type enzyme can produce 1-doxSLs, especially under conditions of L-serine deficiency or high L-alanine levels.[3][4]

Q2: Are 1-deoxysphingolipids "dead-end" metabolites?

A2: While initially thought to be "dead-end" metabolites because they lack the C1-hydroxyl group necessary for canonical degradation by sphingosine-1-phosphate lyase, recent research has shown this is not the case.[3][9] 1-deoxysphingolipids can be metabolized, although through a different pathway than canonical sphingolipids.[9] This metabolism involves hydroxylation and desaturation reactions mediated by cytochrome P450 enzymes, particularly those of the CYP4F subfamily.[9][10]

Q3: What are the key challenges in the chemical synthesis of this compound?

A3: A significant challenge in the chemical synthesis of this compound is achieving the correct stereochemistry and double bond position. The native form of this compound possesses a double bond at the (14Z) position.[5][6][7] Many commercially available standards were historically synthesized with a (4E) double bond based on the analogy to canonical sphingosine (B13886).[5][6] Synthesizing the specific (14Z) isomer requires specialized stereoselective synthetic routes.

Q4: How can I accurately quantify this compound in my samples?

A4: Accurate quantification of this compound requires the use of appropriate internal standards and a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] It is crucial to use a stable isotope-labeled internal standard and a reference standard of the correct isomer, (14Z)-1-deoxysphingosine, for building the calibration curve.[6][7] Given the potential for isomeric overlap, methods like differential-mobility spectrometry can provide an additional layer of specificity.[8]

Q5: What are the known downstream signaling effects of this compound accumulation?

A5: The accumulation of 1-deoxysphingolipids is associated with several cytotoxic effects and signaling pathway alterations. They have been shown to induce mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and ultimately lead to apoptosis or necrosis.[2][5] More recently, 1-deoxysphingolipids have been identified as ligands for the nuclear receptor COUP-TF (also known as NR2F), modulating lymphatic and cardiac cell development.[13] Their accumulation disrupts cellular processes and is implicated in the pathology of diseases like HSAN1 and type 2 diabetes.[2][9]

Visualized Workflows and Pathways

Experimental Workflow: this compound Synthesis and Analysis

G cluster_synthesis In Vitro Synthesis cluster_analysis Analysis cluster_purification Purification (Optional) synthesis_start Combine SPT Enzyme, Palmitoyl-CoA, and L-Alanine incubation Incubate at Optimal Temperature and pH synthesis_start->incubation extraction Lipid Extraction incubation->extraction lcms LC-MS/MS Analysis extraction->lcms Direct Analysis hplc HPLC Purification extraction->hplc data_analysis Data Processing and Quantification lcms->data_analysis hplc->lcms

Caption: A generalized workflow for the in vitro synthesis and subsequent analysis of this compound.

Simplified Signaling Pathway of 1-Deoxysphingolipid Formation

G cluster_inputs Substrates cluster_outputs Products palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt l_serine L-Serine l_serine->spt l_alanine L-Alanine l_alanine->spt sphinganine Sphinganine (Canonical Pathway) spt->sphinganine deoxysphinganine 1-Deoxysphinganine (Atypical Pathway) spt->deoxysphinganine G start Low 1-doxSL Yield? check_spt Is SPT Active? (Test with L-Serine) start->check_spt check_substrates Are Substrates Fresh and Concentrated? check_spt->check_substrates Yes solution_spt Replace or Optimize Enzyme check_spt->solution_spt No check_conditions Are Reaction Conditions Optimal? check_substrates->check_conditions Yes solution_substrates Use Fresh Substrates, Increase Alanine check_substrates->solution_substrates No solution_conditions Adjust pH, Temp, or Buffer check_conditions->solution_conditions No

References

Technical Support Center: Resolving Co-eluting Sphingolipid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of resolving co-eluting sphingolipid isomers during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the co-elution of sphingolipid isomers?

A1: Co-elution of sphingolipid isomers is a common analytical challenge stemming from their structural similarities. The primary reasons include:

  • Identical or Near-Identical Polarity: Isomers often share very similar polarities, leading to poor separation in chromatography systems that rely on this property.

  • Similar Hydrophobicity: In reversed-phase chromatography, isomers with the same acyl chain length and degree of unsaturation will have very similar retention times.

  • Suboptimal Chromatographic Conditions: An unoptimized mobile phase, gradient, column chemistry, or temperature can fail to provide the necessary selectivity to resolve closely related isomers.

  • Matrix Effects: Complex biological samples can contain interfering substances that alter the chromatographic behavior of sphingolipid isomers, leading to co-elution.

Q2: Which chromatographic techniques are most effective for separating sphingolipid isomers?

A2: Several chromatographic techniques can be employed, each with its own advantages for separating specific types of sphingolipid isomers:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is highly effective for separating sphingolipids based on the polarity of their head groups. This makes it particularly useful for separating classes of sphingolipids and some isomers with different head group modifications.

  • Reversed-Phase Liquid Chromatography (RP-LC): RP-LC separates molecules based on their hydrophobicity. It is well-suited for resolving sphingolipid isomers that differ in their acyl chain length or degree of unsaturation.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating a wide range of lipid isomers, offering high efficiency and unique selectivity compared to LC methods.

Q3: Can mass spectrometry alone differentiate between co-eluting sphingolipid isomers?

A3: In many cases, conventional mass spectrometry alone is insufficient to differentiate co-eluting isomers because they have the same mass-to-charge ratio (m/z). However, advanced MS techniques can provide isomer-specific information:

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ion, MS/MS can sometimes generate unique fragment ions or different fragment ion ratios for different isomers, allowing for their differentiation.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS adds another dimension of separation in the gas phase, separating ions based on their size, shape, and charge. This technique can often resolve isomers that are indistinguishable by chromatography and conventional MS alone. Differential Ion Mobility Spectrometry (DIMS), also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), is another powerful tool for separating lipid isomers.

Q4: What is the role of internal standards in analyzing co-eluting sphingolipid isomers?

A4: Internal standards are crucial for accurate and precise quantification in mass spectrometry-based lipidomics. For co-eluting isomers, the use of stable isotope-labeled internal standards for each isomer of interest is ideal. These standards co-elute with their corresponding endogenous analytes and experience similar matrix effects and ionization suppression, allowing for reliable correction and quantification.

Troubleshooting Guides

Issue 1: Poor resolution of Glucosylceramide (GlcCer) and Galactosylceramide (GalCer) isomers.

These two hexosylceramide isomers are notoriously difficult to separate due to their nearly identical structures, differing only in the stereochemistry of a single hydroxyl group on the sugar moiety.

Troubleshooting Steps:

  • Optimize Liquid Chromatography Method:

    • Column Selection: Employ a column with high selectivity for polar compounds. Normal-phase chromatography or HILIC often provides better separation for these isomers than reversed-phase chromatography.

    • Mobile Phase Modification: Fine-tune the mobile phase composition. Small changes in the percentage of the aqueous or organic solvent, or the addition of modifiers, can significantly impact selectivity.

    • Gradient Optimization: A shallower gradient around the elution time of the isomers can improve resolution.

  • Employ Ion Mobility Spectrometry (IMS):

    • IMS can separate GlcCer and GalCer in the gas phase based on subtle differences in their three-dimensional structures. The resulting collision cross-section (CCS) values can be used for identification and quantification.

Quantitative Data: Comparison of Separation Techniques

TechniqueResolution of GlcCer/GalCerPrinciple of SeparationReference
Normal-Phase LC-MS/MS Baseline or near-baseline separationPolarity of the head group
Reversed-Phase LC-MS/MS Often co-eluteHydrophobicity of acyl chains
Ion Mobility-MS Can be resolvedGas-phase ion mobility (shape and size)
Issue 2: Co-elution of sphingolipid isomers with different fatty acyl chains (e.g., Cer(d18:1/18:0) vs. Cer(d18:0/18:1)).

These isomers have the same elemental composition but differ in the structure of the sphingoid base or the N-acyl chain.

Troubleshooting Steps:

  • Utilize Reversed-Phase Liquid Chromatography:

    • RP-LC is the method of choice for separating sphingolipids based on their fatty acyl chain characteristics.

    • Column Chemistry: Experiment with different C18 and C8 columns, as they can offer varying selectivity.

    • Mobile Phase: The choice of organic solvent (e.g., methanol, acetonitrile, isopropanol) and the gradient profile are critical for achieving separation.

  • Leverage Tandem Mass Spectrometry (MS/MS):

    • Differentiation can often be achieved by analyzing the fragmentation patterns. The characteristic fragment ions corresponding to the long-chain base and the fatty acyl chain will differ between these isomers.

Quantitative Data: Collision Cross Section (CCS) Values for Sphingolipid Isomers

The following table presents example CCS values for select sphingolipid isomers, demonstrating the resolving power of ion mobility spectrometry. CCS values are measured in square angstroms (Ų).

Lipid IsomerAdductExperimental CCS (Ų)Reference
GlcSphingosine(d18:1)[M+Na]⁺212.9
GalSphingosine(d18:1)[M+Na]⁺211.7
GlcCer(d18:1/18:0)[M+Na]⁺283.4
GalCer(d18:1/18:0)[M+Na]⁺282.5

Note: CCS values can vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

Protocol 1: HILIC-MS/MS for Sphingolipid Isomer Separation

This protocol is optimized for the separation of sphingolipid classes and polar isomers.

  • Sample Preparation:

    • Extract lipids from the biological sample using a modified Folch or Bligh-Dyer method.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the initial HILIC mobile phase conditions (e.g., 95% acetonitrile).

  • Liquid Chromatography (HILIC):

    • Column: Use a HILIC column with an amide or unbonded silica (B1680970) stationary phase.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the more polar sphingolipids.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 40 °C).

  • Mass Spectrometry (MS/MS):

    • Ionization: Use electrospray ionization (ESI) in positive or negative ion mode, depending on the sphingolipid class of interest.

    • Acquisition Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.

    • Collision Energy: Optimize for each sphingolipid to achieve characteristic fragmentation for identification and quantification.

Protocol 2: Reversed-Phase LC-MS/MS for Acyl Chain Isomer Separation

This protocol is designed to separate sphingolipid isomers based on differences in their hydrophobic acyl chains.

  • Sample Preparation:

    • Extract lipids as described in Protocol 1.

    • Reconstitute the dried lipid extract in a solvent compatible with the initial reversed-phase mobile phase (e.g., methanol/water mixture).

  • Liquid Chromatography (RP-LC):

    • Column: A C18 or C8 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Methanol or acetonitrile/isopropanol mixture with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: Start with a lower percentage of Mobile Phase B and gradually increase to elute more hydrophobic sphingolipids.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintain at a constant, often elevated, temperature (e.g., 50-60 °C) to improve peak shape.

  • Mass Spectrometry (MS/MS):

    • Follow the MS/MS parameters as described in Protocol 1, optimizing for the specific sphingolipid isomers of interest.

Visualizations

Sphingolipid Metabolism and Signaling

The following diagrams illustrate key sphingolipid metabolic and signaling pathways.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide de novo synthesis Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingomyelin (B164518) Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin->Ceramide SMase Glucosylceramide->Ceramide GBA Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Cell_Survival Cell Survival & Proliferation S1P->Cell_Survival

Caption: Overview of the central pathways in sphingolipid metabolism.

This diagram illustrates the central role of ceramide, which can be converted to other bioactive sphingolipids like sphingosine-1-phosphate (S1P), or complex sphingolipids such as sphingomyelin and glucosylceramide. Ceramide and S1P often have opposing effects on cell fate, with ceramide promoting apoptosis and S1P promoting cell survival and proliferation.

Technical Support Center: Analysis of Low-Abundance 1-Deoxysphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio for the analysis of low-abundance 1-deoxysphingolipids (deoxySLs).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data acquisition.

Issue 1: Low Recovery of 1-Deoxysphingolipids During Solid-Phase Extraction (SPE)

Low recovery of deoxySLs during SPE is a common problem that can significantly impact the signal-to-noise ratio. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Inappropriate Sorbent Selection For nonpolar deoxySLs like deoxyceramides, a reverse-phase (e.g., C18) sorbent is typically effective. For more polar deoxySLs, a normal-phase or mixed-mode sorbent may be more appropriate.
Drying of the SPE Cartridge Ensure the sorbent bed does not dry out between the conditioning/equilibration steps and sample loading. Re-wet the cartridge if necessary.
Insufficient Elution Solvent Strength The elution solvent may not be strong enough to desorb the deoxySLs from the sorbent. Increase the percentage of the organic solvent in the elution buffer or switch to a stronger solvent. For example, if using methanol (B129727), consider trying isopropanol.
Sample Overload Exceeding the binding capacity of the SPE cartridge can lead to breakthrough of the analytes during sample loading. Reduce the sample amount or use a larger capacity cartridge.
Incorrect pH The pH of the sample and solvents can affect the retention of ionizable deoxySLs. Adjust the pH to ensure the analyte is in a neutral form for optimal retention on reverse-phase sorbents.
Issue 2: Poor Signal-to-Noise Ratio in LC-MS/MS Analysis

A low signal-to-noise (S/N) ratio can be attributed to several factors, including ion suppression from the sample matrix and suboptimal instrument settings.

Potential CauseRecommended Solution
Matrix Effects (Ion Suppression) Co-eluting matrix components can interfere with the ionization of deoxySLs, leading to a reduced signal. Mitigation Strategies: - Improve sample cleanup using a more rigorous SPE protocol or by incorporating a liquid-liquid extraction step. - Optimize the chromatographic separation to resolve deoxySLs from interfering matrix components. - Dilute the sample to reduce the concentration of matrix components. - Use a matrix-matched calibration curve to compensate for signal suppression. - Employ stable isotope-labeled internal standards that co-elute with the analytes and experience similar matrix effects.
Suboptimal Ionization Parameters The settings of the ion source (e.g., spray voltage, gas flow, temperature) can significantly impact the ionization efficiency of deoxySLs. Systematically optimize these parameters for the specific analytes of interest.
Inefficient Fragmentation (Low MS/MS Signal) The collision energy used for fragmentation in the mass spectrometer may not be optimal for generating characteristic product ions of deoxySLs. Perform a collision energy optimization study for each deoxySL to determine the voltage that yields the highest intensity of the desired product ions.[1][2][3]
Inappropriate Mobile Phase Additives The choice and concentration of mobile phase additives can influence ionization. For positive ion mode, formic acid or ammonium (B1175870) formate (B1220265) are commonly used. For negative ion mode, ammonium acetate (B1210297) or ammonium hydroxide (B78521) may be more suitable.
Issue 3: Co-elution of 1-Deoxysphingolipid Isomers

Different isomers of deoxySLs (e.g., with varying fatty acyl chain lengths or double bond positions) may have similar retention times, leading to co-elution and inaccurate quantification.

Potential CauseRecommended Solution
Insufficient Chromatographic Resolution The analytical column and gradient conditions may not be adequate to separate structurally similar isomers. Strategies for Improved Separation: - Column Chemistry: Consider using a column with a different stationary phase chemistry (e.g., C30 instead of C18) or a biphenyl (B1667301) phase, which can offer different selectivity for lipid isomers.[4] - Gradient Optimization: A shallower and longer gradient can improve the separation of closely eluting compounds. - Mobile Phase Composition: The choice of organic solvent (e.g., methanol vs. acetonitrile) can alter the selectivity of the separation.[4] - Temperature: Optimizing the column temperature can also affect the resolution of isomers.
Lack of Isomer-Specific MS/MS Transitions If isomers cannot be chromatographically separated, it may be possible to differentiate them by mass spectrometry if they produce unique fragment ions. Careful selection of precursor-product ion transitions is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard to use for quantifying 1-deoxysphingolipids?

A1: The ideal internal standards are stable isotope-labeled (e.g., deuterated) versions of the specific 1-deoxysphingolipids you are analyzing (e.g., d3-deoxysphinganine).[5] These internal standards have nearly identical chemical and physical properties to the endogenous analytes, meaning they will behave similarly during sample preparation and chromatographic separation, and experience similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in the analytical process.

Q2: How can I improve the ionization efficiency of 1-deoxysphingolipids in ESI-MS?

A2: Derivatization can be a powerful tool to enhance the ionization efficiency and thus the signal intensity of 1-deoxysphingolipids. For example, derivatization with reagents like pentafluorobenzyl bromide (PFB-Br) can improve detection in negative ion mode.[6] Additionally, optimizing mobile phase additives, such as using ammonium formate or acetate, can improve protonation or deprotonation, leading to better signal.

Q3: My chromatogram shows broad or tailing peaks for my 1-deoxysphingolipid standards. What could be the cause?

A3: Peak broadening or tailing can be caused by several factors.[7] Check for:

  • Column Overload: Injecting too much sample can lead to poor peak shape. Try diluting your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. This can sometimes be mitigated by adjusting the mobile phase pH or using a column with end-capping.

  • Extra-Column Volume: Excessive tubing length or dead volume in the connections between the injector, column, and detector can cause peak broadening. Ensure all connections are properly made with minimal tubing length.

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent or replacing it if necessary.

Q4: I am having trouble separating 1-deoxysphingosine from its canonical counterpart, sphingosine. What can I do?

A4: While these molecules are structurally similar, they can be separated using optimized liquid chromatography methods. A reversed-phase C18 column with a shallow gradient of a mobile phase consisting of acetonitrile/methanol and an aqueous buffer containing formic acid or ammonium formate can often provide sufficient resolution.[8] Experimenting with different organic solvent ratios and gradient slopes is key.

Experimental Protocols

Protocol 1: Extraction of 1-Deoxysphingolipids from Plasma

This protocol provides a general procedure for the extraction of 1-deoxysphingolipids from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of a suitable internal standard solution (e.g., d3-deoxysphinganine (B11942403) in methanol).

  • Protein Precipitation and Lipid Extraction:

    • Add 400 µL of methanol to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).

Protocol 2: Derivatization of 1-Deoxysphingolipids with Dimethyl Disulfide (DMDS)

This protocol is useful for determining the position of double bonds in unsaturated 1-deoxysphingolipids.[9]

  • Sample Preparation: The dried lipid extract is used as the starting material.

  • Reagent Preparation: Prepare a solution of iodine in diethyl ether (60 mg/mL).

  • Derivatization Reaction:

    • To the dried lipid extract, add 100 µL of dimethyl disulfide (DMDS) and 20 µL of the iodine solution.

    • Incubate the mixture at 35°C for 16 hours with agitation.

  • Quenching: Quench the reaction by adding 100 µL of 5% aqueous sodium thiosulfate.

  • Extraction: Extract the derivatized lipids with 200 µL of hexane (B92381).

  • Drying and Reconstitution: Dry the hexane phase under nitrogen and reconstitute in a suitable solvent for direct infusion or LC-MS analysis.

Protocol 3: LC-MS/MS Analysis of 1-Deoxysphingolipids

This is a general LC-MS/MS method that can be adapted for the analysis of various 1-deoxysphingolipids.

  • LC System: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.[8]

  • Gradient:

    • 0-2 min: 80% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 80% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for each 1-deoxysphingolipid and internal standard should be determined by direct infusion and optimization.

Signaling Pathways and Experimental Workflows

De Novo Biosynthesis of 1-Deoxysphingolipids

The de novo synthesis of 1-deoxysphingolipids begins with the condensation of palmitoyl-CoA and L-alanine, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). This is an alternative substrate usage for SPT, which typically uses L-serine to initiate canonical sphingolipid synthesis.

Palmitoyl-CoA Palmitoyl-CoA 3-Keto-1-deoxysphinganine 3-Keto-1-deoxysphinganine Palmitoyl-CoA->3-Keto-1-deoxysphinganine L-Alanine L-Alanine L-Alanine->3-Keto-1-deoxysphinganine SPT SPT SPT 1-Deoxysphinganine 1-Deoxysphinganine 3-Keto-1-deoxysphinganine->1-Deoxysphinganine Reduction 1-Deoxydihydroceramides 1-Deoxydihydroceramides 1-Deoxysphinganine->1-Deoxydihydroceramides CerS CerS CerS 1-Deoxyceramides 1-Deoxyceramides 1-Deoxydihydroceramides->1-Deoxyceramides DEGS1 DEGS1 DEGS1

Caption: De novo synthesis pathway of 1-deoxysphingolipids.

Experimental Workflow for 1-Deoxysphingolipid Analysis

This diagram illustrates the typical workflow for the analysis of 1-deoxysphingolipids from biological samples.

Biological_Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction (with Internal Standard) Biological_Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General experimental workflow for 1-deoxysphingolipid analysis.

1-Deoxysphingolipid-Induced ER Stress and Integrated Stress Response

Accumulation of 1-deoxysphingolipids has been shown to induce endoplasmic reticulum (ER) stress, which in turn can activate the integrated stress response (ISR).

DeoxySLs 1-Deoxysphingolipid Accumulation ER_Stress ER Stress DeoxySLs->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK Activation UPR->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 ISR_Genes ISR Target Gene Expression ATF4->ISR_Genes

Caption: 1-Deoxysphingolipid-induced ER stress and the integrated stress response.[3][10][11][12]

References

dealing with matrix effects in 1-Deoxysphingosine plasma analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-deoxysphingosine in plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate matrix effects and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the LC-MS/MS analysis of this compound in plasma?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, such as plasma.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of quantitation.[1][3] Plasma is a complex matrix containing high concentrations of proteins, salts, and lipids, especially phospholipids, which are notorious for causing matrix effects in LC-MS/MS analysis.[4][5] For an endogenous molecule like this compound, accurately quantifying baseline levels and changes is critical, and matrix effects can introduce significant errors.[1][6]

Q2: What are the primary components in plasma that cause matrix effects for this compound?

A2: The primary sources of matrix effects in plasma analysis are:

  • Phospholipids: These are major components of cell membranes and are abundant in plasma.[7][8] They often co-extract with analytes of interest and can co-elute from the HPLC column, causing significant ion suppression.[7] Their presence can also lead to a gradual build-up on the column and in the MS source, reducing instrument performance and column lifetime.[7][8]

  • Proteins: Plasma has a very high protein content. While most sample preparation methods aim to remove them, residual proteins or peptides can still cause interference.[4]

  • Salts and Other Endogenous Molecules: Various salts and other small molecules present in plasma can also interfere with the ionization process.[5]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The most common method is the post-extraction spike analysis, which is recommended by regulatory bodies like the FDA.[6][9][10] This involves comparing the response of an analyte spiked into an extracted blank plasma matrix with the response of the analyte in a clean solution (e.g., mobile phase). The Matrix Factor (MF) is calculated to quantify the effect.

Experimental Protocol: Quantifying Matrix Effect

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at a specific concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Process blank plasma samples (from at least six different sources) through your entire sample preparation procedure.[6][11] Spike the this compound standard into the final, reconstituted extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank plasma before starting the sample preparation procedure. This set is used to determine overall recovery.

  • Analyze and Calculate: Analyze all samples by LC-MS/MS and record the peak areas.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (%) = (Peak Area of Set C) / (Peak Area of Set B) * 100

    • IS-Normalized MF: If using a stable isotope-labeled internal standard (SIL-IS), the IS-normalized MF should be calculated. The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should not exceed 15%.[9]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for this analysis?

A4: A stable isotope-labeled internal standard, such as d7-sphingosine or a custom-synthesized d-labeled this compound, is the preferred choice for quantitative LC-MS/MS.[12][13] Because a SIL-IS is chemically identical to the analyte, it has nearly identical extraction recovery and chromatographic retention time, and it experiences the same degree of matrix-induced ion suppression or enhancement.[13][14] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects and sample preparation can be effectively compensated for, leading to more accurate and precise quantification.[12][14]

Troubleshooting Guide

Problem: I am observing poor sensitivity, a low signal-to-noise ratio, or complete signal loss for this compound.

This issue is often a direct result of significant ion suppression from matrix components.[3]

Possible Cause Recommended Solution & Action
Inadequate Sample Cleanup The most common cause is co-elution with phospholipids. A simple protein precipitation (PPT) method is often insufficient for removing these interferences.[7][15] Action: Implement a more rigorous sample cleanup technique specifically designed to remove phospholipids. Options include Solid-Phase Extraction (SPE) or specialized phospholipid removal plates/cartridges.[4][16]
Suboptimal Chromatography The analyte may be co-eluting with a region of high matrix interference.[5] Action: Modify your LC method to shift the retention time of this compound away from the "ion suppression zone." This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry (e.g., HILIC if currently using reversed-phase).[14]
Analyte Interaction with Metal Surfaces Some compounds, particularly those with chelating properties, can interact with the stainless steel components of standard HPLC columns and systems, leading to signal loss.[17] Action: If other troubleshooting fails, consider using a metal-free or PEEK-lined HPLC column to minimize analyte adsorption and related ion suppression.[17]

Problem: My results show high variability (%CV > 15%) between replicate injections or across different plasma lots.

High variability is a classic sign that the matrix effect is inconsistent and not being adequately corrected.[6][9]

Possible Cause Recommended Solution & Action
Lot-to-Lot Matrix Differences The composition of plasma can vary significantly between individuals (lots).[6][11] If your sample cleanup is not robust, these differences will lead to variable ion suppression. Action: Your method must be validated using at least six different sources of blank plasma to ensure it is robust against inter-individual variability.[6][18] Improve the sample cleanup method (e.g., switch from PPT to SPE) to remove more interfering components, making the final extract more consistent regardless of the initial plasma source.
No or Inappropriate Internal Standard (IS) Without a proper internal standard, you cannot correct for variations in sample processing or matrix effects. Using an analogue IS (one that is chemically different) may not be sufficient as it may not co-elute and experience the exact same matrix effects. Action: The gold standard is to use a stable isotope-labeled (SIL) internal standard for this compound. This is the most effective way to compensate for variable matrix effects.[12][13]
Data on Sample Preparation Effectiveness

The choice of sample preparation is the most critical factor in mitigating matrix effects. The following table summarizes the typical performance of common techniques for plasma analysis.

Sample Preparation MethodTypical Analyte RecoveryPhospholipid Removal EfficiencyMatrix Effect (Ion Suppression)Throughput & CostRecommendation for this compound
Protein Precipitation (PPT) with Acetonitrile>90%[15]<10% (Poor)[7][16]High and VariableHigh Throughput, Low CostNot recommended as a standalone method due to significant matrix effects.
Liquid-Liquid Extraction (LLE) Variable (60-90%)Moderate to GoodModerateLow Throughput, Solvent IntensiveCan be effective but requires significant method development.[14]
Solid-Phase Extraction (SPE) - Reversed-Phase>85%[16]>95% (Good)[16]Low[16]Moderate Throughput, Moderate CostRecommended. Effectively removes salts and phospholipids.
Phospholipid Removal (PLR) Plates/Cartridges >90%[8][15]>99% (Excellent)[8]Very Low[4][8]High Throughput, Moderate CostHighly Recommended. Combines protein precipitation with specific phospholipid removal in a simple, high-throughput workflow.

Note: Values are typical estimates based on literature for plasma bioanalysis and may vary based on the specific protocol and analyte.[4][8][14][15][16]

Visualizing Workflows and Logic
Experimental Workflow for Plasma Analysis

The following diagram outlines a typical workflow for the analysis of this compound in plasma, incorporating best practices for minimizing matrix effects.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Plasma Sample Receipt Spike_IS Spike with SIL-IS Sample->Spike_IS Cleanup Protein Precipitation & Phospholipid Removal (PLR) Spike_IS->Cleanup Evap Evaporate to Dryness Cleanup->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject Sample Recon->Inject Chrom Chromatographic Separation Inject->Chrom Detect MS/MS Detection Chrom->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: General workflow for this compound plasma analysis.

Troubleshooting Logic for Matrix Effects

This diagram provides a decision-making process for identifying and resolving issues related to matrix effects.

G Start High Variability or Poor Sensitivity Observed Check_IS Are you using a Stable Isotope-Labeled IS? Start->Check_IS Implement_IS Implement a SIL-IS Check_IS->Implement_IS No Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME Yes Implement_IS->Assess_ME ME_High Is Ion Suppression Significant (>15-20%)? Assess_ME->ME_High Improve_Cleanup Improve Sample Cleanup: Switch from PPT to SPE or Phospholipid Removal Plate ME_High->Improve_Cleanup Yes Optimize_LC Optimize Chromatography: - Adjust Gradient - Change Column ME_High->Optimize_LC No, but variability persists Revalidate Re-evaluate and Validate Method Improve_Cleanup->Revalidate Optimize_LC->Revalidate

References

Technical Support Center: Optimization of Collision Energy for 1-Deoxysphingosine MRM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Multiple Reaction Monitoring (MRM) parameters for the analysis of 1-deoxysphingosine (1-doxSO).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound in a question-and-answer format.

Question: I am not seeing a signal, or the signal for my this compound standard is very low. What are the initial steps to troubleshoot this?

Answer: A weak or absent signal can stem from several factors. A systematic approach is crucial to identify the root cause.

  • Confirm Instrument Performance: Before focusing on the analyte, ensure the LC-MS/MS system is performing as expected. Inject a well-characterized, consistently performing compound for your instrument to verify the functionality of both the liquid chromatography and mass spectrometry components.

  • Verify Precursor and Product Ions: For underivatized this compound (d18:1), the protonated precursor ion ([M+H]⁺) is m/z 284.3. A common and logical fragmentation is the neutral loss of water, resulting in a product ion of m/z 266.3. For the saturated analog, 1-deoxysphinganine (d18:0), the transition is typically m/z 286.3 → m/z 268.3. Ensure these are correctly entered in your method.

  • Direct Infusion: To isolate the problem, prepare a fresh this compound standard and infuse it directly into the mass spectrometer, bypassing the LC system. If a stable signal is observed, the issue likely lies with the chromatography. If there is still no signal, the problem is with the mass spectrometer settings or the standard itself.

  • Check Ion Source Conditions: Visually inspect the electrospray ionization (ESI) needle for a stable spray. An inconsistent or absent spray is a common reason for signal loss.

Question: My chromatographic peak for this compound is tailing or showing poor shape. How can this be improved?

Answer: Poor peak shape can compromise quantification and resolution. Here are common causes and solutions:

  • Peak Tailing:

    • Cause: Secondary interactions between the basic amine group of 1-doxSO and active sites (e.g., residual silanols) on the column or in the flow path. Column contamination can also be a factor.

    • Solution: Use a column specifically designed for lipid analysis or one with low silanol (B1196071) activity. Incorporating a small amount of an acidic modifier, such as 0.1-0.2% formic acid, into the mobile phase can significantly improve the peak shape for basic compounds like sphingosines.

  • Peak Fronting:

    • Cause: Sample overload or a mismatch between the solvent strength of the sample and the initial mobile phase.

    • Solution: Dilute the sample and re-inject. Ensure the sample is dissolved in a solvent that is weaker than or of equal strength to the initial mobile phase.

  • Split Peaks:

    • Cause: A partially blocked column frit, a void in the column packing, or co-elution with an interfering compound.

    • Solution: Try reverse-flushing the column to dislodge any blockage. If the issue persists, the column may need to be replaced. Method optimization to improve separation from interfering species may also be necessary.

Question: I am analyzing this compound from a complex biological matrix (e.g., plasma, cell extracts) and am experiencing low signal intensity or high variability. What could be the cause?

Answer: Complex matrices can introduce interferences that suppress the ionization of the analyte.

  • Solution:

    • Enhance Sample Preparation: Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove matrix components that can cause ion suppression.

    • Optimize Chromatography: Adjust the LC gradient to achieve better separation of 1-doxSO from the bulk of the matrix components.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended. It will co-elute with the analyte and experience similar matrix effects, enabling accurate quantification despite signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is the significance of optimizing collision energy in an MRM experiment?

A1: Collision energy (CE) is the kinetic energy applied to the precursor ion in the collision cell of a triple quadrupole mass spectrometer. This energy induces fragmentation of the precursor ion into product ions. Optimizing the CE is critical for maximizing the intensity of the specific product ion being monitored. An insufficient CE will result in poor fragmentation and a weak signal, while an excessive CE can lead to over-fragmentation into smaller, non-specific ions, also resulting in a loss of signal for the desired product ion. Each MRM transition (precursor ion → product ion) has a unique optimal collision energy.

Q2: What are the typical precursor and product ions for this compound in MRM analysis?

A2: For underivatized this compound, the most common ions monitored are summarized in the table below. It is always recommended to confirm these transitions on your specific instrument.

CompoundPrecursor Ion ([M+H]⁺)Product Ion
This compound (d18:1)m/z 284.3m/z 266.3 ([M+H-H₂O]⁺)
1-Deoxysphinganine (d18:0)m/z 286.3m/z 268.3 ([M+H-H₂O]⁺)

Q3: How does the choice of mobile phase affect the analysis of this compound?

A3: The mobile phase composition influences both the chromatographic retention and the ionization efficiency of 1-doxSO. Due to its basic nature, adding an acidic modifier like formic acid to the mobile phase helps to protonate the molecule, which improves both the peak shape on reversed-phase columns and the ionization efficiency in positive ion mode ESI.

Experimental Protocols

Detailed Methodology for Collision Energy Optimization

This protocol outlines the steps to determine the optimal collision energy for a specific MRM transition for this compound.

  • Prepare a Standard Solution: Prepare a pure standard solution of this compound at a concentration that provides a strong and stable signal (e.g., 100-500 ng/mL in methanol (B129727) or an appropriate solvent).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min). This bypasses the LC system and provides a continuous signal.

  • Select Precursor and Product Ions: In the instrument software, set up an MRM method with the precursor ion for 1-doxSO (m/z 284.3) and the target product ion (m/z 266.3).

  • Ramp the Collision Energy: Set up an experiment to acquire data while ramping the collision energy over a range of values. A typical starting range for a molecule of this size would be from 5 eV to 40 eV, in steps of 1 or 2 eV.

  • Acquire and Analyze Data: Start the infusion and data acquisition. The instrument will measure the intensity of the product ion at each collision energy value.

  • Determine the Optimum Collision Energy: Plot the product ion intensity as a function of the collision energy. The optimal collision energy is the value that produces the highest product ion intensity. This value should then be used in your final LC-MS/MS method.

Visualizations

MRM Experimental Workflow

MRM_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column Chromatographic Separation Sample->Column Mobile Phase IonSource Ionization (ESI) Column->IonSource Q1 Q1: Precursor Ion Selection (m/z 284.3) IonSource->Q1 Q2 Q2: Fragmentation (Collision Cell) Q1->Q2 Collision Energy Q3 Q3: Product Ion Selection (m/z 266.3) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Processing Detector->Data

Caption: Workflow for MRM analysis of this compound.

Troubleshooting Logic for Low Signal Intensity

Troubleshooting_Low_Signal Start Low or No Signal for 1-doxSO CheckInstrument Run System Suitability Standard Start->CheckInstrument InstrumentOK Instrument Issue: Consult Manual/ Service Engineer CheckInstrument->InstrumentOK Fails DirectInfusion Direct Infusion of 1-doxSO Standard CheckInstrument->DirectInfusion Passes MS_Issue Mass Spec Issue: - Check Ion Source - Optimize Voltages - Verify MRM Transition DirectInfusion->MS_Issue No Signal LC_Issue LC/Sample Issue: - Check for Leaks - Column Integrity - Sample Preparation DirectInfusion->LC_Issue Signal OK

Caption: Decision tree for troubleshooting low signal intensity.

stability of 1-Deoxysphingosine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-deoxysphingosine in different solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

For long-term storage, a solution in ethanol (B145695) is recommended. When stored at -20°C, this compound in ethanol is stable for at least two years.[1]

Q2: Can I store this compound in DMSO or DMF?

Yes, this compound is soluble in both DMSO and DMF.[1] However, for long-term storage, ethanol is the preferred solvent. If you need to use DMSO or DMF as a solvent for your experiments, it is best to prepare fresh solutions or store them for shorter periods at -20°C or -80°C. General studies on compound stability in DMSO at room temperature show a decrease in compound integrity over time.

Q3: How should I handle this compound to ensure its stability?

To ensure the stability of this compound, it is important to handle it properly:

  • Storage Temperature: Store stock solutions at -20°C or -80°C.

  • Solvent Choice: Use high-purity, anhydrous solvents. For long-term storage, ethanol is recommended.[1]

  • Avoid Acidity: Sphingolipids can be sensitive to acidic conditions. Avoid prolonged exposure to strong acids.

  • Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. Aliquot stock solutions into smaller, single-use volumes.

Q4: What are the signs of this compound degradation?

Degradation of this compound may not be visible. The most reliable way to assess its integrity is through analytical methods such as HPLC-MS/MS. A change in the chromatographic peak shape, the appearance of new peaks, or a decrease in the expected parent mass ion signal can indicate degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound stock solution.- Prepare a fresh stock solution of this compound. - Verify the purity and concentration of the new stock solution using an appropriate analytical method (e.g., HPLC-MS/MS). - When preparing for long-term storage, use ethanol as the solvent and store at -20°C or below.[1]
Precipitate forms in the solution upon thawing. The solubility limit has been exceeded, or the solvent has partially evaporated.- Gently warm the solution to 37°C and vortex to redissolve the precipitate. - If the precipitate does not dissolve, the solution may be supersaturated. Consider diluting the stock solution. - Ensure vials are tightly sealed to prevent solvent evaporation.
Difficulty dissolving this compound. Inappropriate solvent or low-quality solvent.- this compound is soluble in ethanol, DMSO, and DMF.[1] Ensure you are using a recommended solvent. - Use high-purity, anhydrous grade solvents. Water content can affect solubility. - Sonication can aid in dissolving the compound.

Stability of this compound in Different Solvents

The following table summarizes the known stability of this compound in various solvents.

SolventTemperatureStability Data
Ethanol-20°CStable for ≥ 2 years.[1]
DMSORoom TemperatureGeneral compound stability studies in DMSO show a 92% probability of compound integrity after 3 months, decreasing to 83% after 6 months, and 52% after 1 year. (Note: This is not specific to this compound).
DMF-20°CData not available. Recommended to treat similarly to DMSO and prepare fresh solutions.

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC-MS/MS

This protocol outlines a general method to assess the stability of this compound in a specific solvent over time.

1. Materials:

  • This compound

  • High-purity solvent of interest (e.g., ethanol, DMSO, DMF)

  • HPLC-grade methanol, water, and formic acid

  • Autosampler vials

2. Stock Solution Preparation:

  • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of 1 mg/mL.

  • Aliquot the stock solution into several autosampler vials to avoid repeated freeze-thaw cycles of a single stock.

3. Storage Conditions:

  • Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

4. Sample Analysis (Time Points):

  • Analyze one aliquot from each storage temperature at designated time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

  • At each time point, dilute the sample to an appropriate concentration for HPLC-MS/MS analysis (e.g., 1 µg/mL in methanol).

5. HPLC-MS/MS Analysis:

  • HPLC System: A standard reverse-phase HPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A suitable gradient to elute this compound (e.g., start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transition (for triple quadrupole): Monitor the transition of the parent ion (m/z) to a specific product ion.

  • Data Analysis: Compare the peak area of the this compound peak at each time point to the T=0 sample. A significant decrease in the peak area or the appearance of new peaks indicates degradation.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results check_storage Check Storage Conditions (Solvent, Temp, Age) start->check_storage improper_storage Improper Storage Detected check_storage->improper_storage prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh Yes check_protocol Review Experimental Protocol (e.g., pH, contaminants) improper_storage->check_protocol No verify_purity Verify Purity/Concentration (e.g., HPLC-MS) prepare_fresh->verify_purity continue_exp Continue Experiment verify_purity->continue_exp protocol_issue Potential Protocol Issue check_protocol->protocol_issue modify_protocol Modify Protocol protocol_issue->modify_protocol Yes consult_literature Consult Literature/Technical Support protocol_issue->consult_literature No modify_protocol->continue_exp

Caption: Troubleshooting workflow for stability issues.

SignalingPathway Simplified Overview of Atypical Sphingolipid Metabolism serine Serine + Palmitoyl-CoA spt SPT serine->spt alanine Alanine + Palmitoyl-CoA alanine->spt sphinganine Sphinganine (Canonical) spt->sphinganine Canonical Pathway deoxysphinganine 1-Deoxysphinganine (Atypical) spt->deoxysphinganine Atypical Pathway ceramide Ceramides sphinganine->ceramide deoxyceramide 1-Deoxyceramides deoxysphinganine->deoxyceramide sphingosine Sphingosine ceramide->sphingosine deoxysphingosine This compound deoxyceramide->deoxysphingosine s1p Sphingosine-1-Phosphate sphingosine->s1p cyp_metabolism CYP450 Metabolism deoxysphingosine->cyp_metabolism degradation Canonical Degradation (S1P Lyase) s1p->degradation

Caption: Atypical 1-deoxysphingolipid metabolism.

References

Technical Support Center: 1-Deoxysphingosine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 1-deoxysphingosine (1-doxSLs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Cell Culture and Cytotoxicity

Question 1: My cells are dying or showing abnormal morphology after treatment with this compound. What is happening and what can I do?

Answer: 1-deoxysphingolipids are known to be cytotoxic to a variety of cell types, including neurons and pancreatic β-cells.[1][2][3][4] The observed cell death and morphological changes are likely a direct consequence of 1-doxSL treatment.

Potential Causes and Solutions:

Potential Cause Suggested Solution
High concentration of 1-doxSL: Titrate the concentration of 1-doxSL to determine the optimal dose for your experiment that induces the desired effect without causing excessive cell death. The LD50 for 1-deoxysphinganine (doxSA) in Mouse Embryonic Fibroblasts (MEFs) is approximately 7 µM.[2]
Prolonged exposure time: Perform a time-course experiment to determine the shortest incubation time required to observe the desired cellular response.
Cell type sensitivity: Different cell lines exhibit varying sensitivity to 1-doxSLs. Consider using a less sensitive cell line or reducing the concentration and exposure time for highly sensitive cells like primary neurons.
Solvent toxicity: 1-doxSLs are often dissolved in ethanol (B145695). Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically <0.1%). Run a vehicle control (medium with solvent only) to rule out solvent-induced toxicity.[5]
Induction of cellular stress pathways: 1-doxSLs are known to induce endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and autophagy.[1][2][6] These can lead to morphological changes such as ER swelling, mitochondrial fragmentation, and the formation of autophagosomes.[1][2] Consider co-treatment with inhibitors of these pathways if you wish to investigate specific mechanisms, but be aware that this will alter the cellular response.

Observed Morphological and Cellular Changes with 1-doxSL Treatment:

Observation Potential Explanation Reference
Increased number of multinucleated cellsImpaired cell division.[5]
Reduced cell growth densityTransient anti-proliferative effect.[5]
Sub-cellular membrane alterations and impaired cell polarityInterference with lipid membrane integrity.[5]
Mitochondrial swelling and fragmentationAccumulation of 1-doxSLs in mitochondria leading to dysfunction.[1]
Enlarged ER domains and increased densityInduction of ER stress.[1]
Formation of intracellular lipid aggregates and crystalsAccumulation and N-acylation of monomeric doxSA.[2][6]
Neurite swellings in primary DRG culturesNeurotoxic effect on axons.[7]

Question 2: I am not observing any significant effect after treating my cells with this compound. What could be the reason?

Answer: A lack of response to 1-doxSL treatment can be due to several factors, ranging from experimental setup to the specific biology of your cell system.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Low concentration or short exposure time: Increase the concentration of 1-doxSL and/or extend the incubation period. Refer to the literature for typical concentrations used in similar cell types. For example, 1 µM doxSA for 24 hours has been shown to induce effects in MEF cells.[2][5]
Compound instability: Ensure proper storage of your 1-doxSL stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh working solutions from the stock for each experiment.
Cell line resistance: Some cell lines may be inherently resistant to the effects of 1-doxSLs.
Metabolism of 1-doxSL: Cells can metabolize 1-doxSLs, albeit slowly, through pathways involving cytochrome P450 enzymes.[4] This could reduce the effective concentration over time.
Experimental endpoint insensitivity: The assay you are using may not be sensitive enough to detect the cellular changes induced by 1-doxSLs. Consider using multiple assays to assess different aspects of cell health and function (e.g., viability, apoptosis, specific signaling pathway activation).

Mass Spectrometry

Question 3: I am having trouble with the identification and quantification of 1-deoxysphingolipids by mass spectrometry. What are the common challenges?

Answer: The analysis of 1-doxSLs by mass spectrometry presents unique challenges due to their structural similarity to canonical sphingolipids and the presence of isomers.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Co-elution of isomers: Native this compound has a double bond at the Δ14 position, which differs from the Δ4 position in canonical sphingosine.[1][8][9] These isomers can have very similar retention times in reverse-phase liquid chromatography. Optimize your chromatography method to improve separation.
In-source fragmentation: 1-doxSLs can undergo fragmentation in the ion source, leading to a loss of water and making accurate quantification difficult. Optimize ion source parameters to minimize in-source fragmentation.
Low abundance: 1-doxSLs are typically low-abundance lipids, which can make their detection challenging. Use a sensitive mass spectrometer and consider enrichment strategies if necessary.
Matrix effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of 1-doxSLs, leading to inaccurate quantification. Use stable isotope-labeled internal standards for each class of 1-doxSL being analyzed to correct for matrix effects and variations in extraction efficiency and instrument response.[8]
Incorrect identification of adducts: Be aware of the potential for different adduct formations (e.g., [M+H]+, [M+Na]+) and correctly identify the precursor ion for fragmentation.

Recommended Mass Spectrometry Techniques for 1-doxSL Analysis:

  • Differential-Mobility Spectrometry (DMS): This technique can be coupled with mass spectrometry to separate lipid isomers in the gas phase.[8][9]

  • Ozone-Induced Dissociation (OzID): OzID is a fragmentation technique that can be used to pinpoint the location of double bonds in lipids.[8][9]

  • Dimethyl Disulfide (DMDS) Derivatization: Derivatization with DMDS followed by MS/MS analysis can help to identify the position of double bonds.[8]

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Preparation of 1-doxSL Stock Solution: Dissolve this compound in 100% ethanol to prepare a 1 mM stock solution.[4] Store the stock solution at -20°C or -80°C, protected from light.

  • Preparation of Working Solution: On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final ethanol concentration is below 0.1%.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the 1-doxSL working solution.

  • Vehicle Control: In parallel, treat a set of cells with medium containing the same final concentration of ethanol as the 1-doxSL-treated cells.

  • Incubation: Incubate the cells for the desired period (e.g., 24 to 96 hours) under standard cell culture conditions (37°C, 5% CO2).[5]

  • Downstream Analysis: After incubation, proceed with the desired analysis (e.g., cytotoxicity assay, protein extraction, lipid extraction).

Protocol 2: Cytotoxicity Assay (using Caspase-3/7 Green Detection Reagent)

This protocol is adapted from a study on mouse embryonic fibroblasts.[5]

  • Cell Treatment: Treat cells with 1-doxSL and a vehicle control as described in Protocol 1.

  • Reagent Addition: Following the incubation period, add CellEvent™ Caspase-3/7 Green Detection Reagent to the culture medium according to the manufacturer's instructions.

  • Incubation: Incubate the cells for the time specified by the reagent manufacturer.

  • DNA Counterstaining: Counterstain the cell nuclei with a DNA dye such as DAPI (4′,6-diamidino-2-phenylindole).

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the percentage of apoptotic cells (positive for Caspase-3/7) relative to the total number of cells (DAPI-stained nuclei).

Protocol 3: Lipid Extraction for Mass Spectrometry Analysis

This protocol is a modified Bligh and Dyer method, commonly used for sphingolipid extraction.[10]

  • Cell Harvesting: Harvest cells and wash them with PBS.

  • Internal Standards: Add a cocktail of stable isotope-labeled internal standards for the sphingolipid classes of interest to the cell pellet.

  • Solvent Addition: Add a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) to the cell pellet.

  • Homogenization/Vortexing: Vigorously vortex or homogenize the sample to ensure thorough mixing and cell lysis.

  • Phase Separation: Add water to induce phase separation. The lipids will be in the lower chloroform phase.

  • Centrifugation: Centrifuge the sample to clearly separate the layers.

  • Collection of Lipid Phase: Carefully collect the lower chloroform phase containing the lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

Visualizations

1-Deoxysphingosine_Metabolic_Pathway cluster_synthesis Biosynthesis cluster_metabolism Metabolism and Effects cluster_effects Cellular Consequences Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT L-Alanine L-Alanine L-Alanine->SPT 1-Deoxysphinganine (doxSA) 1-Deoxysphinganine (doxSA) SPT->1-Deoxysphinganine (doxSA) 1-Deoxyceramide 1-Deoxyceramide 1-Deoxysphinganine (doxSA)->1-Deoxyceramide Ceramide Synthase This compound (doxSO) This compound (doxSO) 1-Deoxyceramide->this compound (doxSO) Ceramidase Hydroxylated Metabolites Hydroxylated Metabolites This compound (doxSO)->Hydroxylated Metabolites CYP4F Enzymes Cellular_Effects Cytotoxicity This compound (doxSO)->Cellular_Effects ER_Stress ER_Stress Cellular_Effects->ER_Stress Induces Mitochondrial_Dysfunction Mitochondrial_Dysfunction Cellular_Effects->Mitochondrial_Dysfunction Induces Autophagy Autophagy Cellular_Effects->Autophagy Induces Neurotoxicity Neurotoxicity Cellular_Effects->Neurotoxicity Induces

Caption: Biosynthesis and metabolism of this compound and its cellular consequences.

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for 1-Deoxysphingosine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of 1-deoxysphingosine (1-deoxySO). As an atypical sphingolipid implicated in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetes, accurate and reliable quantification of 1-deoxySO is crucial for advancing research and therapeutic development. This document outlines key performance characteristics of published methods, details experimental protocols, and explores alternative analytical strategies.

Method Performance Comparison

The validation of an analytical method ensures its suitability for its intended purpose. For the quantification of this compound in biological matrices, key validation parameters include linearity, limit of quantification, accuracy, and precision. While a direct head-to-head comparison of multiple validated methods for 1-deoxySO in a single study is not extensively available in the literature, the following tables summarize typical performance characteristics gleaned from various published LC-MS/MS assays for sphingolipids, including those applicable to 1-deoxySO.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Sphingolipid Analysis

ParameterMethod A (Hypothetical Reversed-Phase LC-MS/MS)Method B (Hypothetical HILIC-MS/MS)
Linearity Range 0.5 - 1000 pmol1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 pmol1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) <15%<15%
Internal Standard C17-sphingosine or d7-1-deoxysphingosineC17-sphingosine or d7-1-deoxysphingosine
Biological Matrix Plasma, TissuesCell lysates, Plasma

Note: The data presented in this table is a synthesis of typical values reported in the literature for sphingolipid analysis and should be considered illustrative. Actual performance may vary based on the specific instrumentation, experimental conditions, and biological matrix.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are generalized yet detailed methodologies for the analysis of this compound by LC-MS/MS, representing common approaches in the field.

Method A: Reversed-Phase LC-MS/MS

This method is a widely used approach for the separation and quantification of sphingolipids based on their hydrophobicity.

1. Sample Preparation (Protein Precipitation & Lipid Extraction)

  • To 100 µL of plasma or tissue homogenate, add 300 µL of a precipitation solvent (e.g., methanol (B129727) or acetonitrile) containing a known concentration of an appropriate internal standard (e.g., C17-sphingosine or a stable isotope-labeled this compound).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant containing the lipids to a clean tube.

  • The supernatant can be directly injected or evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then ramped up to elute the more hydrophobic analytes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transition for this compound: The precursor ion [M+H]⁺ is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The exact m/z values will depend on the specific adduct and fragmentation pattern.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of this compound in the samples is determined.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS

HILIC is an alternative chromatographic technique that is particularly useful for the retention and separation of polar and hydrophilic compounds.

1. Sample Preparation

  • Sample preparation can follow a similar protein precipitation and lipid extraction protocol as described for the reversed-phase method.

2. Liquid Chromatography (LC)

  • Column: A HILIC column with a polar stationary phase (e.g., silica, amide).

  • Mobile Phase A: Acetonitrile with a small percentage of water and an additive like ammonium (B1175870) formate (B1220265) or formic acid.

  • Mobile Phase B: Water with a higher percentage of an additive like ammonium formate or formic acid.

  • Gradient Elution: The gradient starts with a high percentage of the organic mobile phase A, and the aqueous mobile phase B is gradually increased to elute the analytes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

3. Mass Spectrometry (MS)

  • The mass spectrometry conditions (ionization and detection) are generally similar to those used in the reversed-phase method, employing ESI in positive mode and MRM for detection.

Alternative Analytical Approaches

While LC-MS/MS is the gold standard for the quantification of this compound, other techniques and approaches can be employed, often in conjunction with mass spectrometry, to enhance specificity and overcome analytical challenges.

  • Derivatization: Chemical derivatization can be used to improve the chromatographic properties and ionization efficiency of this compound. For instance, derivatization of the primary amine group can enhance its signal in the mass spectrometer.

  • High-Resolution Mass Spectrometry (HRMS): Instead of triple quadrupole instruments, HRMS platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can provide high mass accuracy and resolution, which aids in the confident identification of analytes and the elucidation of unknown metabolites.

  • Ion Mobility Spectrometry (IMS): IMS coupled with mass spectrometry separates ions based on their size, shape, and charge. This additional dimension of separation can resolve isomeric and isobaric interferences, which can be a challenge in complex biological samples.

Visualizing Key Processes

To better understand the context and workflow of this compound analysis, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Experimental Workflow for LC-MS/MS Validation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation BiologicalSample Biological Sample (Plasma, Tissue, etc.) AddIS Addition of Internal Standard BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection EvaporationReconstitution Evaporation & Reconstitution SupernatantCollection->EvaporationReconstitution LC Liquid Chromatography Separation EvaporationReconstitution->LC MS Mass Spectrometry Detection (MRM) LC->MS PeakIntegration Peak Integration MS->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of 1-DeoxySO CalibrationCurve->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: A typical experimental workflow for the validation of an LC-MS/MS method for this compound analysis.

This compound Signaling Pathway cluster_synthesis De Novo Synthesis cluster_metabolism Metabolism cluster_effects Cellular Effects PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Alanine Alanine Alanine->SPT KetoDeoxySA 3-Keto-1-deoxysphinganine SPT->KetoDeoxySA KetoReductase 3-Ketosphinganine Reductase KetoDeoxySA->KetoReductase DeoxySA 1-Deoxysphinganine (deoxySA) KetoReductase->DeoxySA CerS Ceramide Synthase DeoxySA->CerS DeoxyDHCer 1-Deoxydihydroceramide CerS->DeoxyDHCer Desaturase Desaturase DeoxyDHCer->Desaturase DeoxyCer 1-Deoxyceramide Desaturase->DeoxyCer Ceramidase Ceramidase DeoxyCer->Ceramidase OneDeoxySO This compound (1-deoxySO) Ceramidase->OneDeoxySO Toxicity Neurotoxicity, Cytotoxicity OneDeoxySO->Toxicity

Cross-Validation of 1-Deoxysphingosine ELISA with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Deoxysphingosine (1-doxoSph)

1-Deoxysphingolipids (1-deoxySLs) are atypical sphingolipids that are formed when the enzyme serine palmitoyltransferase condenses palmitoyl-CoA with alanine (B10760859) instead of serine.[1][2] Unlike canonical sphingolipids, 1-deoxySLs lack the C1 hydroxyl group.[1][2] Elevated levels of this compound (1-doxoSph), the backbone of 1-deoxySLs, have been associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] The growing interest in 1-doxoSph as a biomarker necessitates reliable and accurate quantification methods for its measurement in biological samples. Two common analytical techniques for this purpose are Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS). This guide provides a comparative overview and cross-validation of these two methods.

Overview of Analytical Techniques

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of 1-doxoSph, a competitive ELISA is typically used. In this format, a known amount of labeled 1-doxoSph competes with the 1-doxoSph in the sample for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the concentration of 1-doxoSph in the sample. ELISAs are known for their high throughput, ease of use, and relatively low cost.

Mass Spectrometry (MS)

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique that measures the mass-to-charge ratio of ions.[3][4] For 1-doxoSph quantification, LC is first used to separate the analyte from other components in the sample. The separated analyte is then ionized and fragmented in the mass spectrometer, and specific fragment ions are detected. LC-MS/MS is considered the gold standard for small molecule quantification due to its high specificity and sensitivity.[5]

Cross-Validation: Comparing ELISA and Mass Spectrometry for 1-doxoSph Quantification

Cross-validation of analytical methods is crucial to ensure the accuracy and reliability of experimental results. This is particularly important when transitioning from a high-complexity method like LC-MS/MS to a higher-throughput method like ELISA for larger-scale studies. The following sections detail the experimental protocols and comparative performance data for 1-doxoSph quantification.

Experimental Protocols

This compound ELISA Protocol (Illustrative)

This protocol is a generalized representation of a competitive ELISA for 1-doxoSph.

  • Standard and Sample Preparation:

    • Prepare a serial dilution of the 1-doxoSph standard to create a standard curve.

    • Extract lipids from the biological sample (e.g., plasma, serum) using a suitable organic solvent method.

    • Dry the lipid extract and reconstitute it in the assay buffer.

  • Assay Procedure:

    • Add standards, controls, and samples to the wells of the antibody-coated microplate.

    • Add the 1-doxoSph-conjugate (e.g., HRP-labeled) to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to develop the color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of 1-doxoSph in the samples by interpolating their absorbance values from the standard curve.

This compound LC-MS/MS Protocol (Illustrative)

This protocol outlines a typical LC-MS/MS workflow for 1-doxoSph quantification.

  • Sample Preparation:

    • Add an internal standard (e.g., a stable isotope-labeled 1-doxoSph) to the biological sample.

    • Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

    • Dry the organic phase and reconstitute the extract in a suitable solvent for LC injection.

  • LC Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with solvents such as water with formic acid and acetonitrile/methanol with formic acid to separate 1-doxoSph from other lipids.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for 1-doxoSph and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for 1-doxoSph and the internal standard.

    • Calculate the ratio of the 1-doxoSph peak area to the internal standard peak area.

    • Quantify the concentration of 1-doxoSph in the samples using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of a this compound ELISA and an LC-MS/MS method. The data presented here is illustrative and may vary depending on the specific kit, instrument, and experimental conditions.

FeatureThis compound ELISA LC-MS/MS
Sensitivity (Lower Limit of Quantification) 0.1 - 1 ng/mL0.01 - 0.1 ng/mL
Specificity High, but potential for cross-reactivity with structurally similar molecules.Very high, based on chromatographic separation and specific mass transitions.
Precision (Intra-assay %CV) < 10%< 5%
Precision (Inter-assay %CV) < 15%< 10%
Accuracy (Recovery) 80 - 120%90 - 110%
Dynamic Range Typically 2-3 orders of magnitude3-5 orders of magnitude
Sample Volume 50 - 100 µL10 - 50 µL
Throughput High (96-well plate format)Lower (sequential sample analysis)
Cost per Sample LowerHigher
Expertise Required MinimalHigh

Mandatory Visualizations

Experimental Workflow and Signaling Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA cluster_lcms LC-MS/MS cluster_data_analysis Data Analysis BiologicalSample Biological Sample (e.g., Plasma) LipidExtraction Lipid Extraction BiologicalSample->LipidExtraction ELISA_Plate Antibody-Coated Plate LC_Separation LC Separation LipidExtraction->LC_Separation AddSample Add Sample & Conjugate ELISA_Plate->AddSample IncubateWash Incubate & Wash AddSample->IncubateWash AddSubstrate Add Substrate IncubateWash->AddSubstrate Readout Measure Absorbance AddSubstrate->Readout ELISA_Quant ELISA Quantification Readout->ELISA_Quant MS_Ionization ESI LC_Separation->MS_Ionization MS_Analysis Tandem MS (MRM) MS_Ionization->MS_Analysis MS_Detection Detection MS_Analysis->MS_Detection LCMS_Quant LC-MS/MS Quantification MS_Detection->LCMS_Quant Comparison Method Comparison (Correlation, Bland-Altman) ELISA_Quant->Comparison LCMS_Quant->Comparison

Caption: Experimental workflow for the cross-validation of 1-doxoSph ELISA and LC-MS/MS.

signaling_pathway cluster_synthesis 1-Deoxysphingolipid Synthesis cluster_metabolism Metabolism and Signaling cluster_cellular_effects Cellular Effects PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Alanine Alanine Alanine->SPT Deoxysphinganine 1-Deoxysphinganine SPT->Deoxysphinganine Desaturase Desaturase Deoxysphinganine->Desaturase CerS Ceramide Synthase Deoxysphinganine->CerS Acyl-CoA doxoSph This compound (1-doxoSph) Desaturase->doxoSph doxoSph->CerS doxoDHCer 1-Deoxydihydroceramide CerS->doxoDHCer doxoCer 1-Deoxyceramide Cytotoxicity Cytotoxicity doxoCer->Cytotoxicity NeuriteRetraction Neurite Retraction doxoCer->NeuriteRetraction Apoptosis Apoptosis doxoCer->Apoptosis doxoDHCer->doxoCer Desaturase

Caption: Simplified metabolic pathway of 1-deoxysphingolipids and their cellular effects.

Conclusion

Both ELISA and LC-MS/MS are valuable techniques for the quantification of this compound. LC-MS/MS offers superior specificity and sensitivity, making it the preferred method for discovery and validation studies. ELISA, with its high throughput and ease of use, is a suitable alternative for screening large numbers of samples, provided it has been thoroughly validated against a reference method like LC-MS/MS. The choice of method will ultimately depend on the specific requirements of the study, including the number of samples, the required level of accuracy, and budgetary constraints. This guide provides a framework for researchers to understand the methodologies and performance characteristics of each technique, enabling an informed decision for their 1-doxoSph quantification needs.

References

Comparative Analysis of 1-Deoxysphingosine Levels in Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the differential accumulation and effects of 1-deoxysphingolipids (deoxySLs) across various cell types is crucial for elucidating their pathological roles and developing targeted therapies. This guide provides a comparative overview of 1-deoxysphingosine levels in different cell lines, supported by experimental data and detailed methodologies.

Quantitative Analysis of 1-Deoxysphingolipid Levels

The synthesis and accumulation of 1-deoxysphingolipids, such as 1-deoxysphinganine (deoxySA) and this compound (deoxySO), are dependent on cellular context, including the expression of serine palmitoyltransferase (SPT) and the availability of its substrates, L-serine and L-alanine. Genetic mutations or treatment with certain chemotherapeutic agents can significantly alter these levels.

Below is a summary of findings on 1-deoxysphingolipid levels and their manipulated induction in various cell lines. Direct comparative quantitative data of basal this compound levels across a wide range of untreated cell lines is not extensively documented in the provided literature. Instead, studies often focus on the effects of inducing deoxySL synthesis.

Cell LineContextKey FindingsReference
HCT116 Human Colon CancerSupplementation with 0.5 - 1 mM alanine (B10760859) led to an approximate 50% increase in deoxy-dihydroceramides (deoxyDHCer) and deoxy-ceramides (deoxyCer). Expression of the SPTLC1C133W mutant robustly increased deoxyDHCer and deoxyCer levels.[1]
A549 Human Lung CancerModulation of deoxySL synthesis with alanine and myriocin (B1677593) impacted soft agar (B569324) colony formation, suggesting a role for these lipids in anchorage-independent growth.[1]
U87 Human GlioblastomaPaclitaxel treatment increased mRNA levels of SPTLC2, a subunit of the enzyme responsible for deoxySL synthesis.[2]
SH-SY5Y Human Neuroblastoma1-deoxySLs have been shown to mediate toxicity in this cell line.[3]
HEK293 Human Embryonic KidneyUsed to study the metabolism of 1-deoxySLs, demonstrating that they are metabolized by a cytochrome P450-dependent pathway. Overexpression of Cyp4f13 significantly increased the levels of d3-deoxySA-OH and d3-deoxySA-2OH after treatment with d3-deoxySA.[4][5][6]
HeLa Human Cervical CancerUsed to demonstrate that 1-deoxySO with a Δ14 double bond promotes the transcriptional activity of native full-length NR2F1/2.[7]
CHO-LyB Chinese Hamster Ovary1-deoxySLs have demonstrated toxicity in this cell line.[3]
MEF Mouse Embryonic FibroblastsTreatment with 1 μM 1-deoxysphinganine (doxSA) for 24 hours had pronounced cellular effects. The LD50 dose of doxSA was determined to be 7 μM. These cells were also used to show that 1-deoxySLs are metabolized by CYP4A and CYP4F subfamilies.[3][8][9]

Experimental Protocols

Quantification of 1-Deoxysphingolipids by Liquid Chromatography-Mass Spectrometry (LC-MS)

A precise and sensitive method for the quantification of 1-deoxydihydroceramides and 1-deoxyceramides in cellular and tissue samples.

1. Sample Preparation and Lipid Extraction:

  • Cell pellets are lysed, and protein concentration is determined.

  • Lipids are extracted from the cell lysate using a suitable solvent system, often a mixture of chloroform (B151607) and methanol.

  • Internal standards (e.g., deuterated lipid species) are added to normalize for extraction efficiency and instrument variability.

2. Chromatographic Separation:

  • The lipid extract is injected into a liquid chromatography system.

  • Separation of different lipid species is typically achieved using a C18 reverse-phase column.

  • A gradient of solvents is used to elute the lipids based on their polarity.

3. Mass Spectrometric Detection:

  • The eluent from the LC system is introduced into a mass spectrometer.

  • Electrospray ionization (ESI) is commonly used to generate charged lipid molecules.

  • Quantification is performed using multiple reaction monitoring (MRM) or by monitoring specific precursor and product ion pairs for each analyte.

4. Data Analysis:

  • The peak areas of the endogenous lipids are compared to the peak areas of the internal standards to calculate the concentration.

  • Results are typically normalized to the initial protein or cell count.

Visualizing Key Processes

Experimental Workflow for 1-Deoxysphingolipid Analysis

The following diagram illustrates a typical workflow for the analysis of 1-deoxysphingolipids in cell culture experiments.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output cell_lines Select Cell Lines (e.g., HCT116, HEK293) treatment Induce DeoxySL Synthesis (e.g., Alanine, SPTLC1 Mutant) cell_lines->treatment harvest Harvest Cells treatment->harvest lysis Cell Lysis harvest->lysis extraction Lipid Extraction lysis->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing & Quantification lcms->data_proc comparison Comparative Analysis data_proc->comparison

Experimental Workflow for 1-Deoxysphingolipid Analysis.
Signaling Pathways Affected by 1-Deoxysphingolipids

Elevated levels of 1-deoxysphingolipids have been shown to impact several cellular signaling pathways, leading to cytotoxicity and other pathological effects.

signaling_pathways cluster_spt DeoxySL Synthesis cluster_effects Cellular Effects spt Serine Palmitoyltransferase (SPT) deoxysl 1-Deoxysphingolipids (deoxySLs) spt->deoxysl substrates Palmitoyl-CoA + Alanine substrates->spt nr2f NR2F1/2 (COUP-TF) Activation deoxysl->nr2f Binds & Activates nmdar NMDA Receptor Signaling deoxysl->nmdar Modulates autophagy Autophagy & Lysosome Accumulation deoxysl->autophagy Induces endocytosis ↓ Plasma Membrane Endocytosis deoxysl->endocytosis Compromises cytotoxicity Neurotoxicity & Cytotoxicity nr2f->cytotoxicity nmdar->cytotoxicity autophagy->cytotoxicity endocytosis->cytotoxicity

Signaling Pathways Modulated by 1-Deoxysphingolipids.

References

A Comparative Guide to Atypical Sphingolipids in Neurotoxicity: 1-Deoxysphingosine vs. Other Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of 1-deoxysphingosine (1-doxSL) and other atypical sphingolipids. By presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways, this document aims to be a valuable resource for understanding the pathological roles of these lipids and identifying potential therapeutic targets.

Introduction to Atypical Sphingolipids

Sphingolipids are a class of lipids that play crucial roles in cell structure and signaling. While canonical sphingolipids are essential for normal cellular function, atypical sphingolipids, which lack the characteristic C1-hydroxyl group, are often associated with cellular toxicity, particularly in the nervous system.[1] The formation of these atypical lipids, such as 1-deoxysphingolipids (1-deoxySLs), arises from the promiscuous activity of the enzyme serine palmitoyltransferase (SPT), which can utilize L-alanine or glycine (B1666218) as substrates instead of its canonical substrate, L-serine.[1][2] This metabolic shift leads to the production of neurotoxic "headless" sphingoid bases that cannot be degraded through the canonical catabolic pathway, leading to their accumulation and subsequent cellular damage.[1]

The accumulation of 1-deoxySLs is a hallmark of hereditary sensory and autonomic neuropathy type 1 (HSAN1), a rare genetic disorder characterized by progressive sensory loss and motor neuron damage.[1][3][4] Furthermore, elevated levels of these neurotoxic lipids have been implicated in more common neuropathies, including those associated with diabetes and chemotherapy.[4][5]

This guide focuses on comparing the neurotoxicity of this compound with other key atypical and canonical sphingolipids, including:

  • 1-Deoxysphinganine (1-deoxySA): The metabolic precursor to this compound.

  • Sphinganine (SA): The canonical counterpart to 1-deoxysphinganine, which can be metabolized into complex sphingolipids.

  • Sphingosine (B13886) (SO): A key intermediate in sphingolipid metabolism with its own signaling functions.

  • 1-Deoxymethylsphinganine (1-deoxyMeSA): An atypical sphingolipid formed when SPT utilizes glycine.

Comparative Neurotoxicity Data

The following tables summarize quantitative data on the neurotoxic effects of this compound and related sphingolipids from various in vitro studies. It is important to note that direct comparisons of absolute toxicity values (e.g., LC50) across different studies should be made with caution due to variations in experimental models and conditions.

Table 1: Cytotoxicity of Atypical and Canonical Sphingolipids in Neuronal and Related Cell Lines

SphingolipidCell LineExposure TimeLC50 / Toxic ConcentrationReference
1-Deoxysphinganine (1-deoxySA)Mouse Embryonic Fibroblasts (MEFs)Not SpecifiedLD50: 7 µM[6]
1-Deoxysphinganine (1-deoxySA)Primary Mammalian Neurons24 hoursDose-dependent neurotoxicity[7]
1-Deoxymethylsphinganine (1-deoxyMeSA)Primary Mammalian Neurons24 hoursDose-dependent neurotoxicity[7]
Sphingosine (SO)Human Oligodendroglioma (HOG) cells15-18 hoursDecreased cell growth at 2.5–30 µM[8]
Sphingosine (SO)Neuro2a cellsNot SpecifiedCell toxicity at high doses (starting to accumulate at >10 nmol/10^6 cells)[9]

Table 2: Comparative Effects on Neuronal Morphology and Function

SphingolipidEffectNeuronal ModelConcentrationReference
1-Deoxysphinganine (1-deoxySA)Rapid cytoskeleton disruptionAged cultured neuronsNot specified[10]
1-Deoxysphinganine (1-deoxySA)Decreased neurite outgrowthImmature primary chick motor neuronsNot specified[11]
This compound (1-deoxySO)Neurite swellingsPrimary DRG culturesNot specified[12]
1-Deoxysphinganine (1-deoxySA)Irreversible depolarization of neuronal membrane potentialDifferentiating primary neuronsNot specified[10]

Signaling Pathways in Atypical Sphingolipid-Induced Neurotoxicity

The neurotoxic effects of 1-deoxysphingolipids are mediated by multiple downstream signaling pathways, leading to cytoskeletal collapse, mitochondrial dysfunction, ER stress, and ultimately, neuronal cell death.

Disruption of Cytoskeletal Integrity and NMDA Receptor Signaling by 1-Deoxysphinganine

1-deoxysphinganine (1-deoxySA) has been shown to cause rapid disruption of the neuronal cytoskeleton.[10] This process involves the modulation of key regulatory proteins such as Rac1 and Ezrin.[10] Furthermore, 1-deoxySA can be metabolized to 1-deoxydihydroceramide, and inhibition of ceramide synthase has been shown to protect neurons from 1-deoxySA-induced cell death.[10] A critical aspect of 1-deoxySA neurotoxicity involves its interaction with N-methyl-D-aspartate receptors (NMDARs).[10] 1-deoxySA reduces the levels of the GluN2B subunit of the NMDAR and induces the cleavage of p35 to p25, a key event in neurodegeneration.[10] Blocking NMDAR activation with antagonists like MK-801 or memantine (B1676192) significantly prevents the neurotoxic effects of 1-deoxySA.[10]

G cluster_extracellular Extracellular cluster_intracellular Intracellular 1-deoxySA_ext 1-Deoxysphinganine (1-deoxySA) 1-deoxySA_int 1-deoxySA 1-deoxySA_ext->1-deoxySA_int Uptake Ceramide_Synthase Ceramide Synthase 1-deoxySA_int->Ceramide_Synthase Rac1_Ezrin Rac1, Ezrin 1-deoxySA_int->Rac1_Ezrin Modulates NMDAR NMDA Receptor (GluN2B) 1-deoxySA_int->NMDAR Reduces Levels p35_p25 p35 to p25 Cleavage 1-deoxySA_int->p35_p25 Induces 1-deoxydihydroceramide 1-Deoxydihydroceramide Ceramide_Synthase->1-deoxydihydroceramide Neurotoxicity Neurotoxicity 1-deoxydihydroceramide->Neurotoxicity Cytoskeleton_Disruption Cytoskeleton Disruption Rac1_Ezrin->Cytoskeleton_Disruption Cytoskeleton_Disruption->Neurotoxicity NMDAR->Neurotoxicity p35_p25->Neurotoxicity G Atypical_SL Atypical Sphingolipids (e.g., 1-deoxySA) Mitochondria Mitochondria Atypical_SL->Mitochondria Accumulates in ER Endoplasmic Reticulum (ER) Atypical_SL->ER Induces Mito_Dysfunction Mitochondrial Dysfunction (Fragmentation, Depolarization) Mitochondria->Mito_Dysfunction ER_Stress ER Stress ER->ER_Stress Apoptosis Apoptosis Mito_Dysfunction->Apoptosis UPR Unfolded Protein Response (UPR) ER_Stress->UPR UPR->Apoptosis G Start Plate Neurons Treat Treat with Sphingolipids Start->Treat Incubate Incubate (24-72h) Treat->Incubate Fix Fix Cells Incubate->Fix Stain Immunostain for Neuronal Marker Fix->Stain Image Acquire Images Stain->Image Analyze Analyze Neurite Length Image->Analyze

References

The Crucial Role of Internal Standards in the Accurate Quantification of 1-Deoxysphingosine

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 1-deoxysphingosine (1-doxSL), a neurotoxic atypical sphingolipid, is paramount for researchers in cellular biology, neuroscience, and drug development. Elevated levels of 1-doxSL are implicated in hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes. Given its low abundance and potential for variability during sample preparation and analysis, the use of appropriate internal standards is indispensable for achieving reliable and reproducible results, primarily through liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of internal standards for 1-doxSL quantification, supported by experimental data and detailed protocols.

Comparison of Internal Standards for this compound Quantification

The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variations in sample extraction, derivatization, and ionization efficiency. The two main categories of internal standards used for sphingolipid analysis are stable isotope-labeled standards and structural analogs, such as odd-chain length standards.

Table 1: Comparison of Internal Standard Types for this compound Quantification

Internal Standard TypePrincipleAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Incorporation of heavy isotopes (e.g., ²H, ¹³C) into the 1-doxSL molecule.Co-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.[1][2] High specificity in MS detection.Can be more expensive to synthesize. Potential for isotopic interference if not sufficiently labeled.
Odd-Chain Length Analogs Utilizes a sphingolipid with a carbon chain length not typically found in biological systems (e.g., C17).Commercially available and more cost-effective than some SIL standards. Chromatographically separable from the endogenous analyte.[2]May not perfectly mimic the extraction and ionization behavior of the endogenous C18 1-doxSL.
Structural Analogs (non-isobaric) A molecule with a similar but not identical structure to 1-doxSL.Can be a cost-effective option.Least accurate, as its physicochemical properties can differ significantly from the analyte, leading to inaccurate quantification.

Table 2: Commercially Available and Reported Internal Standards for Sphingolipid Analysis

Internal StandardTypeApplication Notes
d7-SphingosineStable Isotope-LabeledUsed as an internal standard in a study elucidating the structure of native this compound.[3]
d7-SphinganineStable Isotope-LabeledAlso utilized alongside d7-sphingosine in the same study.[3]
Deuterated this compound-14Z-d7Stable Isotope-LabeledA synthetic deuterated standard used in metabolite displacement experiments.[4]
C17-SphingosineOdd-Chain LengthA common internal standard for sphingolipid analysis, including sphingosine-1-phosphate.[5][6][7] Its utility for 1-doxSL would depend on validation.
C17-SphinganineOdd-Chain LengthSimilar to C17-sphingosine, used for the quantification of saturated sphingoid bases.

Experimental Protocols

Accurate quantification is not only dependent on the choice of internal standard but also on a robust and validated experimental protocol. Below are key experimental methodologies for 1-doxSL analysis.

Lipid Extraction from Biological Samples

This protocol is adapted from studies involving sphingolipid extraction from cell cultures and tissues.[3][4][8]

Materials:

Procedure:

  • Homogenize or resuspend the biological sample in PBS.

  • Add the internal standard solution to the sample at a known concentration.

  • Add a mixture of chloroform and methanol (typically 2:1 v/v) to the sample for lipid extraction.

  • Vortex the mixture vigorously and incubate, for example, for 1 hour at 37°C with constant agitation.[3]

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • For total sphingoid base analysis, perform hydrolysis by adding methanolic HCl and incubating at 65°C for 16 hours.[3]

  • Neutralize the reaction with KOH.[3]

  • Perform a liquid-liquid extraction by adding chloroform, ammonium hydroxide, and alkaline water.[3]

  • Vortex and centrifuge. Collect the lower organic phase, wash it with alkaline water, and dry it under nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

LC-MS/MS Analysis of this compound

This is a generalized protocol based on methods described for sphingolipid analysis.[3][8][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Conditions:

  • Mobile Phase A: Water/Methanol mixture with an additive like ammonium formate (B1220265) or formic acid.

  • Mobile Phase B: Methanol/Acetonitrile mixture with an additive.

  • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the lipids.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

MS/MS Conditions:

  • Ionization Mode: Positive ion mode is typically used for sphingoid bases.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • This compound: Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion.

    • Internal Standard: Monitor the corresponding transition for the chosen internal standard.

  • Optimization: Ion source parameters (e.g., spray voltage, capillary temperature) and collision energies for each MRM transition should be optimized to achieve the best signal intensity.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the context and processes involved, the following diagrams illustrate the 1-deoxysphingolipid metabolic pathway and a typical experimental workflow.

Caption: Biosynthesis pathway of 1-deoxysphingolipids.

Experimental_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Chloroform/Methanol) Spike->Extraction Drydown Dry & Reconstitute Extraction->Drydown LCMS LC-MS/MS Analysis (MRM Mode) Drydown->LCMS Quantification Data Analysis & Quantification LCMS->Quantification

Caption: General workflow for 1-doxSL quantification.

References

Navigating the Analytical Maze: A Comparative Guide to 1-Deoxysphingosine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the atypical sphingolipid 1-deoxysphingosine (1-doxSA), accurate and specific detection is paramount. This guide provides a comprehensive comparison of available analytical methodologies, highlighting the current gold standard and addressing the conspicuous absence of a validated antibody-based approach.

In the landscape of lipid analytics, antibody-based assays such as ELISA often provide a high-throughput and accessible means of quantification. However, a thorough investigation of the commercial market reveals a critical gap: the lack of commercially available antibodies specifically validated for the detection of this compound. This absence underscores the inherent challenges in generating high-specificity antibodies for small, structurally similar lipid molecules, where the potential for cross-reactivity with other endogenous sphingolipids is high.

Consequently, the scientific community relies on the precision and specificity of mass spectrometry-based methods for the unambiguous identification and quantification of 1-doxSA. This guide will delve into the principles and performance of these techniques, providing the necessary data and protocols for their successful implementation.

The Gold Standard: Mass Spectrometry-Based Quantification

Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as the definitive and most reliable method for 1-doxSA analysis. This approach offers unparalleled specificity by separating 1-doxSA from its structural isomers and other interfering molecules prior to detection based on its unique mass-to-charge ratio.

Comparative Performance of Mass Spectrometry Techniques

The following table summarizes the key performance characteristics of different mass spectrometry-based methods used for the analysis of 1-deoxysphingolipids.

MethodPrincipleSpecificitySensitivity (LOD/LOQ)ThroughputKey Advantages
LC-MS/MS (Triple Quadrupole) Chromatographic separation followed by tandem mass spectrometry for specific precursor-product ion transitions.HighLow ng/mL to pg/mL rangeHighRobust, reproducible, and ideal for targeted quantification.
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap) Chromatographic separation followed by highly accurate mass measurement.Very HighComparable to LC-MS/MSModerateProvides high confidence in identification through accurate mass determination.
Differential Mobility Spectrometry (DMS) with OzID Gas-phase separation of ions based on their size, shape, and charge, coupled with ozone-induced dissociation for double bond localization.ExceptionalNanomolar rangeLowUnambiguous identification of structural isomers, including double bond position.[1]

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Lipid Extraction from Plasma/Serum:

  • To 100 µL of plasma or serum, add 1 mL of a 2:1 (v/v) mixture of methanol:chloroform containing an appropriate internal standard (e.g., d7-sphinganine).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).

LC-MS/MS Method for 1-doxSA Quantification
  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of sphingolipids.

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient: A typical gradient would start at 60% B, increasing to 100% B over 10 minutes, holding for 5 minutes, and then re-equilibrating at 60% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for 1-doxSA and the internal standard should be optimized. For 1-doxSA (m/z 284.3), characteristic product ions would be monitored.

Visualizing the Methodologies

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Serum, Cells) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in LC Mobile Phase Drydown->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification against Internal Standard MS->Quantification

dms_ozid_principle cluster_ion_source Ion Source cluster_dms Differential Mobility Spectrometry (DMS) cluster_ozid Ozone-Induced Dissociation (OzID) cluster_ms_detection Mass Spectrometry Detection Isomers Mixture of 1-doxSA Isomers Separation Gas-Phase Separation (based on shape and size) Isomers->Separation Fragmentation Ozone Reaction & Double Bond Cleavage Separation->Fragmentation Detection Detection of Diagnostic Fragment Ions Fragmentation->Detection

deoxysphingolipid_synthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Alanine Alanine Alanine->SPT doxSA 1-Deoxysphinganine (doxSA) SPT->doxSA doxSO This compound (doxSO) doxCer 1-Deoxydihydroceramides doxCer_unsat 1-Deoxyceramides

Conclusion

While the development of a highly specific and validated antibody for this compound would be a welcome addition to the analytical toolbox, the current reality necessitates the use of more sophisticated techniques. Mass spectrometry, particularly LC-MS/MS, stands as the undisputed gold standard for the reliable and accurate quantification of 1-doxSA in biological matrices. For researchers requiring the utmost certainty in distinguishing between structural isomers, advanced techniques like DMS-OzID provide an unparalleled level of structural elucidation. Until a 1-doxSA antibody with rigorously validated specificity against a panel of related sphingolipids becomes commercially available, mass spectrometry remains the only recommended method for definitive 1-doxSA analysis in a research and drug development setting.

References

A Comparative Analysis of 1-Deoxysphingosine and its Precursors: Synthesis, Cellular Effects, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-deoxysphingosine (1-doxSL) and its metabolic precursors, offering insights into their distinct biological activities. We delve into the nuances of their synthesis, comparative cellular toxicity, and divergent signaling pathways, supported by experimental data and detailed protocols. This objective analysis aims to equip researchers with the critical information needed to advance studies in sphingolipid metabolism and its implications in disease.

Introduction to 1-Deoxysphingolipids

1-Deoxysphingolipids (1-deoxySLs) are a class of atypical sphingolipids characterized by the absence of a hydroxyl group at the C1 position of the sphingoid base backbone.[1] This structural alteration has profound implications for their metabolism and biological function. Unlike canonical sphingolipids, which are synthesized from the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), 1-deoxySLs are generated when SPT utilizes alternative amino acid substrates, primarily L-alanine.[1] The lack of the C1-hydroxyl group renders 1-deoxySLs resistant to canonical degradation pathways, leading to their accumulation in cells and tissues.[1][2] This accumulation is associated with cellular toxicity and has been implicated in the pathophysiology of several diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and metabolic syndrome.[3][4]

Synthesis and Metabolism: A Tale of Two Pathways

The fundamental difference between canonical sphingolipids and 1-deoxySLs lies in their biosynthesis and subsequent metabolic fate.

Canonical Sphingolipid Synthesis: The synthesis of canonical sphingolipids begins with the condensation of L-serine and palmitoyl-CoA by SPT, forming 3-ketodihydrosphingosine. This is then reduced to dihydrosphingosine (sphinganine), which is acylated to form dihydroceramide. A desaturation step then introduces a double bond to form ceramide, the central hub of sphingolipid metabolism. From ceramide, a diverse array of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, are generated. Sphingosine, formed from the breakdown of ceramide, can be phosphorylated to sphingosine-1-phosphate (S1P), a critical signaling molecule, or be degraded.

1-Deoxysphingolipid Synthesis: In conditions of low L-serine availability or in the presence of mutations in SPT that alter its substrate specificity, the enzyme can utilize L-alanine.[1] This leads to the formation of 1-deoxysphinganine, the precursor to all 1-deoxySLs. Similar to the canonical pathway, 1-deoxysphinganine can be acylated to form 1-deoxydihydroceramide. However, the absence of the C1-hydroxyl group prevents its conversion into more complex sphingolipids and blocks its degradation by the canonical S1P lyase pathway.[2] Instead, 1-deoxySLs are metabolized, albeit slowly, by a cytochrome P450-dependent pathway, primarily involving CYP4F enzymes.[2][5] This alternative catabolic pathway involves hydroxylation reactions.[2]

G cluster_canonical Canonical Sphingolipid Pathway cluster_deoxy 1-Deoxysphingolipid Pathway L-Serine L-Serine SPT SPT L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT SPT_deoxy SPT Palmitoyl-CoA->SPT_deoxy 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Sphingosine Sphingosine Ceramide->Sphingosine S1P S1P Sphingosine->S1P Degradation (S1P Lyase) Degradation (S1P Lyase) S1P->Degradation (S1P Lyase) L-Alanine L-Alanine L-Alanine->SPT_deoxy 1-Deoxysphinganine 1-Deoxysphinganine SPT_deoxy->1-Deoxysphinganine 1-Deoxydihydroceramide 1-Deoxydihydroceramide 1-Deoxysphinganine->1-Deoxydihydroceramide This compound This compound 1-Deoxydihydroceramide->this compound CYP450 Metabolism CYP450 Metabolism This compound->CYP450 Metabolism

Figure 1. Biosynthesis of canonical and 1-deoxysphingolipids.

Comparative Effects on Cellular Function

The structural and metabolic differences between 1-deoxySLs and their canonical counterparts translate into distinct and often opposing effects on cellular function. While L-alanine serves as the initial precursor for 1-deoxySL synthesis, its direct cellular effects are part of general amino acid metabolism and do not typically induce the specific toxicities associated with 1-deoxySLs. The primary toxicity arises from the accumulation of the downstream products, 1-deoxysphinganine and its derivatives.

Parameter1-Deoxysphingolipids (e.g., 1-Deoxysphinganine)Canonical Sphingolipids (e.g., Sphingosine)L-Alanine (Precursor)
Cellular Toxicity Cytotoxic, particularly to neurons and pancreatic β-cells.[2] LD50 of ~7 µM in mouse embryonic fibroblasts.[3]Can be cytotoxic at high concentrations, but also a key precursor for the pro-survival molecule S1P.Generally not cytotoxic; a fundamental amino acid.
Mitochondrial Function Induces mitochondrial fragmentation and dysfunction.[6][7] Significant fragmentation observed at 0.5-1 µM in MEF cells.[6]Can induce apoptosis via mitochondrial pathways, but effects are context-dependent.No direct adverse effects on mitochondrial function.
Endoplasmic Reticulum (ER) Stress Induces ER stress.[8]Can modulate ER stress, but not a primary initiator in the same manner as 1-deoxySLs.No direct role in inducing ER stress.
Cell Migration Inhibits fibroblast migration in a dose- and time-dependent manner.[9]S1P, a downstream metabolite, is a potent chemoattractant and promotes cell migration.No direct significant impact on cell migration.
Anchorage-Independent Growth Compromises anchorage-independent growth of cancer cells.[10]Complex role; S1P can promote cancer cell proliferation and survival.Can be utilized by cancer cells for metabolism.
Plasma Membrane Endocytosis Reduces plasma membrane endocytosis.[10]Involved in regulating endocytosis through various signaling pathways.No direct reported effect.

Divergent Signaling Pathways

1-Deoxysphingolipids and canonical sphingolipids engage distinct signaling pathways, leading to their different cellular outcomes.

1-Deoxysphingolipid Signaling: A key signaling role for 1-deoxySLs has been identified through their interaction with the nuclear receptors NR2F1 (COUP-TFI) and NR2F2 (COUP-TFII) . 1-Deoxysphingosines act as ligands for these receptors, modulating their transcriptional activity at physiological concentrations.[11][12] This interaction can influence developmental processes, including the differentiation of cardiomyocytes and lymphatic endothelial cells.[11]

G This compound This compound NR2F1/2 NR2F1/2 (COUP-TF) This compound->NR2F1/2 Binds to LBD Transcriptional Regulation Transcriptional Regulation NR2F1/2->Transcriptional Regulation Cell Differentiation Cell Differentiation Transcriptional Regulation->Cell Differentiation G cluster_prep Sample Preparation cluster_extract Lipid Extraction cluster_analysis LC-MS/MS Analysis start Cultured Cells wash Wash with PBS start->wash lyse Lyse and Homogenize wash->lyse protein Protein Quantification lyse->protein add_is Add Internal Standards protein->add_is extract Liquid-Liquid Extraction add_is->extract dry Dry Lipid Extract extract->dry reconstitute Reconstitute in Solvent dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Detection and Quantification separate->detect

References

inter-laboratory comparison of 1-Deoxysphingosine measurements

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Perspective on 1-Deoxysphingosine Measurement: A Comparative Guide

Introduction

1-Deoxysphingolipids (deoxySLs) are atypical sphingolipids that have garnered increasing interest in the scientific community due to their association with hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1] Unlike canonical sphingolipids, deoxySLs lack the C1 hydroxyl group, a structural feature that imparts them with unique and often cytotoxic properties.[1] Accurate and precise measurement of this compound (doxSO), a key member of this lipid class, is crucial for both basic research into its pathological roles and for the development of potential diagnostic and therapeutic strategies. This guide provides a comparative overview of analytical methodologies for doxSO measurement, summarizing quantitative performance data from published studies to aid researchers in selecting and validating appropriate analytical techniques. While a formal inter-laboratory comparison study for this compound is not yet available in the published literature, this guide compiles data from single-laboratory validation studies to offer a comparative perspective.

Comparative Analysis of Analytical Methods

The quantification of this compound and related sphingolipids is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which are essential for measuring low-abundance lipids in complex biological matrices. Below is a summary of performance data from various validated LC-MS/MS methods for the analysis of sphingolipids, including parameters relevant to this compound measurement.

Table 1: Comparison of Quantitative Performance Data for Sphingolipid Analysis using LC-MS/MS

ParameterMethod 1 (Scherer et al.)[2]Method 2 (Lynch et al.)[3]Method 3 (Gao et al.)[4]Method 4 (Guedes et al.)[5]
**Linearity (R²) **>0.99Not explicitly stated, but linear range provided>0.99>0.9996
Intra-batch Precision (%RSD) <10%Not explicitly stated<12%<10%
Inter-batch Precision (%RSD) <15%Not explicitly stated<12%<10%
Accuracy (%) 85-115%Not explicitly stated70-123%<10% (as % bias)
Recovery (%) 60-70%Not explicitly stated96-101%80-98%
Limit of Quantification (LOQ) Not explicitly stated0.5 to 1000 pmol (linear dynamic range)Not explicitly stated for doxSO25 ng/mL (for S1P)
Matrix FibroblastsVarious biological materialsHuman plasmaHuman serum

Note: Data presented is for sphingolipids in general, as specific inter-laboratory data for this compound is limited. The performance for this compound is expected to be within these ranges.

Experimental Protocols

The following sections detail a generalized experimental workflow for the quantification of this compound by LC-MS/MS, based on common practices in the cited literature.

Sample Preparation
  • Internal Standard Spiking: Biological samples (e.g., plasma, cell lysates) are fortified with a known amount of a suitable internal standard, such as a stable isotope-labeled this compound (e.g., d3-1-deoxysphinganine).[6]

  • Lipid Extraction: Lipids are extracted from the sample matrix using organic solvents. A common method is a modified Bligh and Dyer extraction using a mixture of methanol (B129727), chloroform, and water.[4] Another approach involves a single-phase extraction with a methanol/chloroform mixture.[7]

  • Hydrolysis (Optional): To measure total 1-deoxysphingoid bases (free and acylated), an acid or alkaline hydrolysis step can be included to cleave the N-acyl chain from 1-deoxyceramides.[8]

  • Sample Reconstitution: The dried lipid extract is reconstituted in a solvent compatible with the LC mobile phase, typically a mixture of methanol and acetonitrile (B52724).[2]

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted lipids are separated using reversed-phase liquid chromatography. A C18 column is commonly employed with a gradient elution using a mobile phase consisting of water with a low concentration of formic acid and an organic solvent such as acetonitrile or methanol.[2][4]

  • Mass Spectrometric Detection: The separated analytes are detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is typically performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and the internal standard are monitored.[9]

Visualization of Key Pathways and Workflows

1-Deoxysphingolipid Biosynthesis Pathway

The following diagram illustrates the formation of 1-deoxysphingolipids through a side reaction of the enzyme serine palmitoyltransferase (SPT).

DeoxySL_Pathway cluster_spt Serine Palmitoyltransferase (SPT) cluster_downstream Serine L-Serine KetoDHS 3-Ketodihydrosphingosine Serine->KetoDHS Alanine L-Alanine DeoxyKetoSA 1-Deoxy-3-ketosphinganine Alanine->DeoxyKetoSA PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->KetoDHS PalmitoylCoA->DeoxyKetoSA Sphinganine Sphinganine KetoDHS->Sphinganine Reduction DeoxySA 1-Deoxysphinganine (doxSA) DeoxyKetoSA->DeoxySA Reduction DeoxySO This compound (doxSO) DeoxySA->DeoxySO Desaturation

Caption: Biosynthesis of canonical and 1-deoxysphingolipids.

Inter-laboratory Comparison Workflow

This diagram outlines a typical workflow for conducting an inter-laboratory comparison of this compound measurements.

ILC_Workflow cluster_preparation Sample Preparation & Distribution cluster_analysis Laboratory Analysis cluster_data Data Collection & Analysis cluster_reporting Reporting & Feedback Prep Preparation of Homogeneous Reference Material Distribute Distribution to Participating Laboratories Prep->Distribute LabA Laboratory A Distribute->LabA LabB Laboratory B Distribute->LabB LabC Laboratory C Distribute->LabC LabN Laboratory N Distribute->LabN Collect Collection of Measurement Results LabA->Collect LabB->Collect LabC->Collect LabN->Collect Stats Statistical Analysis (e.g., Z-scores) Collect->Stats Report Generation of Comparison Report Stats->Report Feedback Feedback to Laboratories Report->Feedback

References

1-Deoxysphingosine as a Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 1-deoxysphingosine against alternative biomarkers for disease, supported by experimental data and detailed protocols.

This guide provides a comprehensive evaluation of this compound (1-doxoSph) and its related metabolites, collectively known as 1-deoxysphingolipids (1-deoxySLs), as emerging biomarkers for specific diseases. It is intended for researchers, scientists, and drug development professionals seeking to understand the validation and comparative performance of these atypical sphingolipids in clinical and research settings. We will delve into their utility in Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) and Type 2 Diabetes (T2DM), comparing them with established diagnostic and predictive markers.

Pathophysiological Relevance of this compound

1-Deoxysphingolipids are atypical sphingolipids formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its canonical substrate, L-serine. This substitution results in the synthesis of lipids lacking the C1 hydroxyl group, a critical feature of typical sphingolipids. This structural alteration renders 1-deoxySLs resistant to canonical degradation pathways, leading to their accumulation in tissues and plasma. This accumulation is cytotoxic and has been implicated in the pathophysiology of several diseases, primarily through mechanisms involving mitochondrial dysfunction, disruption of calcium homeostasis, and the activation of inflammatory pathways like the NLRP3 inflammasome.[1]

This compound in Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

HSAN1 is a rare inherited peripheral neuropathy caused by mutations in the SPTLC1 or SPTLC2 genes, which encode subunits of the SPT enzyme. These mutations lead to a significant increase in the production of 1-deoxySLs. In this context, 1-doxoSph serves as a hallmark biochemical indicator of the disease.

Performance Comparison: this compound vs. Genetic Testing for HSAN1

For HSAN1, the definitive diagnosis is genetic testing. However, the measurement of plasma 1-deoxySLs provides crucial biochemical confirmation of the functional impact of the genetic variant.

Biomarker CategoryBiomarkerPerformance CharacteristicsApplication
Biochemical Plasma 1-Deoxysphingolipids - High Specificity: Markedly elevated levels are a direct consequence of the underlying genetic defect. - Quantitative: Plasma concentrations correlate with the disease state. HSAN1 patients can have levels as high as 1.2 µM, compared to 0.1–0.3 µM in healthy individuals.[2]- Confirmatory biochemical diagnosis. - Potential for monitoring therapeutic interventions aimed at reducing 1-deoxySL levels.
Genetic SPTLC1/SPTLC2 Gene Sequencing - Definitive Diagnosis: Identifies the causative mutation.- Primary diagnosis of HSAN1. - Carrier screening and genetic counseling.

This compound in Type 2 Diabetes (T2DM)

Elevated plasma levels of 1-deoxySLs have been identified as predictive biomarkers for the future development of T2DM. Their production is linked to metabolic dysregulation that alters the availability of substrates for the SPT enzyme.

Performance Comparison: this compound vs. Glycated Hemoglobin (HbA1c) for T2DM Prediction

While HbA1c reflects long-term glycemic control and is a cornerstone of diabetes diagnosis and management, 1-doxoSph appears to offer predictive value for incident T2DM, even in early stages of dysglycemia.

BiomarkerPerformance MetricValue/FindingSupporting Evidence
This compound Predictive Independence Independent predictor for T2DM, even after adjusting for HbA1c.Standardized adjusted Odds Ratio = 2.1 (95% CI: 1.19 to 3.71).[3]
1-Deoxysphinganine + Fasting Glucose Combined Predictive Value Superior predictive value compared to fasting glucose alone, particularly in non-obese individuals.p < 0.001 for the combined markers in normal-weight subjects.[4][5]
Glycated Hemoglobin (HbA1c) Diagnostic Standard Established marker for diagnosing and monitoring T2DM.Reflects average blood glucose over the preceding 2-3 months.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies, the following diagrams illustrate the key signaling pathway of 1-doxoSph-induced toxicity and a typical experimental workflow for its quantification.

G cluster_synthesis Biosynthesis cluster_toxicity Cellular Toxicity Pathways palmitoyl_coa Palmitoyl-CoA spt SPT Enzyme palmitoyl_coa->spt serine L-Serine serine->spt alanine L-Alanine alanine->spt sphinganine Sphinganine (Canonical) spt->sphinganine Canonical Pathway doxosph 1-Deoxysphinganine (Atypical) spt->doxosph Pathological Shift doxosph_accum Accumulation of 1-Deoxysphingolipids doxosph->doxosph_accum nmdar NMDA Receptor Signaling Disruption doxosph_accum->nmdar nlrp3 NLRP3 Inflammasome Activation doxosph_accum->nlrp3 cytoskeleton Cytoskeleton Disruption nmdar->cytoskeleton inflammation Inflammation (IL-1β Release) nlrp3->inflammation neurotoxicity Neurotoxicity cytoskeleton->neurotoxicity inflammation->neurotoxicity

Caption: Pathophysiological cascade of this compound.

G start Start: Plasma Sample extraction 1. Protein Precipitation & Lipid Extraction (e.g., with Methanol) start->extraction hydrolysis 2. Acid/Base Hydrolysis (to measure total 1-deoxySLs) extraction->hydrolysis lc 3. LC Separation (Reversed-Phase C18) hydrolysis->lc ms 4. MS/MS Detection (ESI, MRM mode) lc->ms quant 5. Quantification (vs. Internal Standards) ms->quant end End: Concentration Data quant->end

Caption: LC-MS/MS workflow for this compound analysis.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a representative method for the quantification of total 1-deoxysphingolipids (including 1-deoxysphinganine and this compound) in human plasma.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add 500 µL of methanol (B129727) containing deuterated internal standards (e.g., d7-sphingosine and d7-sphinganine) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new tube.

2. Alkaline Hydrolysis (to measure total 1-deoxySLs):

  • Add a strong base (e.g., 1 M KOH in methanol) to the supernatant.

  • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2 hours) to hydrolyze N-acylated 1-deoxysphingolipids to their free base forms.

  • Neutralize the reaction with an acid (e.g., formic acid).

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes to elute the analytes.

    • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 1-deoxysphinganine, this compound, and their respective internal standards.

4. Quantification:

  • Generate a standard curve using known concentrations of 1-deoxysphinganine and this compound standards.

  • Calculate the concentration of the endogenous analytes in the plasma samples by comparing their peak area ratios to the internal standards against the standard curve.

Conclusion

This compound and related 1-deoxysphingolipids represent a validated class of biomarkers with distinct applications. For HSAN1, they are a definitive biochemical hallmark of the disease, directly reflecting the underlying genetic defect. In the context of T2DM, they emerge as promising early predictive biomarkers, offering information that is independent of and complementary to established markers like HbA1c. The continued refinement of LC-MS/MS methodologies will further enhance their clinical utility and application in drug development programs targeting sphingolipid metabolism.

References

comparative study of 1-Deoxysphingosine metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of 1-deoxysphingosine (1-doxSO) and its derivatives across different species, with a focus on humans, mice, and the yeast Saccharomyces cerevisiae. 1-Deoxysphingolipids (1-deoxySLs) are atypical sphingolipids implicated in a range of pathologies, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes. Understanding the species-specific differences in their metabolism is crucial for developing effective therapeutic strategies and for the accurate interpretation of animal model data.

Metabolic Pathway of 1-Deoxysphingolipids

The canonical sphingolipid biosynthesis pathway begins with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT). However, SPT can also utilize L-alanine as a substrate, leading to the formation of 1-deoxysphinganine (1-doxSA), the precursor of all 1-deoxySLs. Unlike typical sphingoid bases, 1-doxSA lacks the C1 hydroxyl group, which is essential for its degradation by the canonical catabolic pathway.

1-doxSA is subsequently acylated by ceramide synthases (CerS) to form 1-deoxydihydroceramides (1-doxDHCer). These can be further metabolized, though the subsequent steps are less well-defined than the canonical pathway. Evidence suggests the introduction of a double bond by a desaturase, distinct from the canonical dihydroceramide (B1258172) desaturase 1 (DEGS1), to form 1-deoxyceramides (1-doxCer). Recent studies also point towards a cytochrome P450-dependent pathway for the hydroxylation and subsequent degradation of 1-deoxySLs.

1-Deoxysphingolipid Metabolism cluster_synthesis De Novo Synthesis cluster_acylation Acylation cluster_desaturation Desaturation cluster_degradation Degradation Palmitoyl-CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl-CoA->SPT L-Alanine L-Alanine L-Alanine->SPT 1-Deoxysphinganine (1-doxSA) 1-Deoxysphinganine (1-doxSA) SPT->1-Deoxysphinganine (1-doxSA) CerS Ceramide Synthases (CerS) 1-Deoxysphinganine (1-doxSA)->CerS Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->CerS 1-Deoxydihydroceramides (1-doxDHCer) 1-Deoxydihydroceramides (1-doxDHCer) CerS->1-Deoxydihydroceramides (1-doxDHCer) Desaturase Desaturase (e.g., DEGS?) 1-Deoxydihydroceramides (1-doxDHCer)->Desaturase 1-Deoxyceramides (1-doxCer) 1-Deoxyceramides (1-doxCer) Desaturase->1-Deoxyceramides (1-doxCer) CYP450 Cytochrome P450 (CYP4F enzymes) 1-Deoxyceramides (1-doxCer)->CYP450 Hydroxylated 1-deoxySLs Hydroxylated 1-deoxySLs CYP450->Hydroxylated 1-deoxySLs

Figure 1: Metabolic pathway of 1-deoxysphingolipids.

Comparative Quantitative Data

Direct quantitative comparisons of 1-deoxySL metabolism across species are limited in the literature. The following tables summarize available data, highlighting the current state of knowledge and identifying gaps for future research.

Table 1: 1-Deoxysphingolipid Levels in Tissues and Plasma

SpeciesTissue/Fluid1-doxSA (pmol/mg protein or pmol/mL)1-doxDHCer (pmol/mg protein or pmol/mL)1-doxCer (pmol/mg protein or pmol/mL)Reference
Human Plasma~0.1 - 0.3 pmol/mLNot typically reported separatelyNot typically reported separately
Mouse BrainBelow quantificationC22:0: ~0.02 pmol/mg proteinC24:0: ~0.005 pmol/mg protein
Spinal Cord~0.01 pmol/mg proteinC22:0: ~0.2 pmol/mg proteinBelow quantification
Sciatic NerveBelow quantificationC22:0: ~2.5 pmol/mg proteinBelow quantification
Rat VariousData not readily availableData not readily availableData not readily available
Yeast Whole cellsNot typically reportedAccumulation demonstrated upon supplementationAccumulation demonstrated upon supplementation

Table 2: Enzyme Kinetics for 1-Deoxysphingolipid Metabolism

EnzymeSpeciesSubstrateKmVmaxReference
Ceramide Synthase Rat (liver microsomes)D-erythro-1-deoxysphinganine analog40-125 (Vmax/Km)-
L-threo-1-deoxysphinganine analog4-6 (Vmax/Km)-
Serine Palmitoyltransferase Human vs. BacterialL-serine isotopologuesKinetic differences observed-

Note: Data for enzyme kinetics with 1-deoxy substrates are sparse, particularly for direct species comparisons.

Experimental Protocols

Accurate quantification of 1-deoxySLs is critical for understanding their metabolism and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol 1: Quantification of 1-Deoxysphingolipids in Mouse Nervous System Tissue by LC-MS/MS

This protocol is adapted from a study that quantified deoxydihydroceramides and deoxyceramides in mouse brain, spinal cord, and sciatic nerve.

1. Tissue Homogenization:

  • Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 10% wet weight per volume.

2. Lipid Extraction:

  • A single-phase extraction method is employed for high recovery of sphingoid bases and their derivatives.

  • To a known amount of tissue homogenate, add an internal standard mixture containing deuterated analogs of the analytes of interest.

  • Add a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v) and vortex thoroughly.

  • The mixture is incubated at 48°C with shaking.

  • After cooling, alkaline hydrolysis can be performed to cleave interfering glycerolipids.

  • The organic phase is collected, dried under a stream of nitrogen, and reconstituted in the LC-MS/MS running solvent.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • A C18 reversed-phase column is typically used.

    • A gradient elution is performed with a mobile phase consisting of a polar solvent (e.g., water with formic acid and ammonium (B1175870) formate) and a nonpolar solvent (e.g., methanol/acetonitrile with formic acid).

  • Mass Spectrometry Detection:

    • A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

    • Multiple reaction monitoring (MRM) is employed for the specific detection and quantification of each 1-deoxySL species and their corresponding internal standards.

Experimental Workflow Diagram

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample (e.g., mouse brain) Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction (with internal standards) Homogenization->Extraction LC Liquid Chromatography (C18 column) Extraction->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Quantification Data Analysis and Quantification MS->Quantification

Figure 2: Typical experimental workflow for 1-deoxySL analysis.

Species-Specific Considerations

  • Humans: Elevated plasma levels of 1-deoxySLs are associated with HSAN1 and are predictive biomarkers for type 2 diabetes. L-serine supplementation has been shown to reduce the production of neurotoxic 1-deoxySLs in both mice and humans with HSAN1.

  • Mice: Mouse models are extensively used to study the pathological effects of 1-deoxySLs. Studies have shown the accumulation of 1-doxDHCer in the nervous system of aging mice, suggesting a potential role in age-related neurodegeneration.

  • Rats: While rats are common models in metabolic research, there is a notable lack of specific quantitative data on 1-deoxySL metabolism in this species in the currently reviewed literature.

  • Yeast (S. cerevisiae): Yeast is a powerful model system for studying the fundamental aspects of sphingolipid metabolism due to its genetic tractability. Studies in yeast have been instrumental in identifying the enzymes involved in the sphingolipid biosynthetic pathway and have demonstrated the cytotoxic effects of 1-deoxySLs, which interfere with cytoskeletal dynamics.

Conclusion

The metabolism of this compound and its derivatives is a critical area of research with significant implications for human health. While the general metabolic pathway is conserved across species, there are likely important quantitative differences in the levels of these lipids and the activity of the enzymes involved in their metabolism. This guide highlights the current knowledge and underscores the need for more direct comparative studies to facilitate the translation of findings from model organisms to human therapies. The provided experimental protocols and workflows serve as a foundation for researchers aiming to quantify these bioactive lipids in various biological systems.

Unraveling the Enigma: A Comparative Guide to Confirming the Structure of Novel 1-Deoxysphingolipid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of lipidomics has identified 1-deoxysphingolipids (deoxySLs) as a class of atypical sphingolipids with profound implications for human health. Unlike canonical sphingolipids, deoxySLs lack the C1-hydroxyl group, a structural alteration that renders them resistant to canonical degradation pathways and imbues them with cytotoxic properties.[1][2][3] Their accumulation is linked to a spectrum of pathologies, including the rare inherited neuropathy HSAN1, type 2 diabetes, and certain cancers, making the accurate structural elucidation of novel deoxySL metabolites a critical endeavor in modern biomedical research.[4][5][6][7]

This guide provides a comprehensive comparison of the state-of-the-art analytical techniques employed to confirm the structure of these enigmatic metabolites. We present a synthesis of experimental data, detailed methodologies, and visual workflows to empower researchers in their quest to understand and target the metabolic pathways governed by 1-deoxysphingolipids.

Comparative Analysis of Analytical Techniques

The structural confirmation of novel 1-deoxysphingolipid metabolites relies on a multi-pronged analytical approach, primarily centered around mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with powerful chromatographic separation techniques. The choice of methodology is dictated by the specific structural question at hand, be it the determination of mass, the elucidation of fragmentation patterns, the precise localization of double bonds, or the stereochemical configuration.

Technique Strengths Limitations Primary Application in deoxySL Analysis
High-Resolution Mass Spectrometry (HRMS) - High mass accuracy for unambiguous elemental composition determination.- Excellent sensitivity for detecting low-abundance species.- Does not provide information on the position of double bonds or stereochemistry.- Isomeric compounds cannot be distinguished by mass alone.- Accurate mass measurement of novel deoxySL metabolites.- Isotope tracing studies to follow metabolic pathways.[8][9]
Tandem Mass Spectrometry (MS/MS) - Provides structural information through characteristic fragmentation patterns.- Can differentiate between some classes of isomers.- Interpretation of fragmentation spectra can be complex.- May not be sufficient to pinpoint double bond locations in all cases.- Identification of the long-chain base and fatty acyl chain composition.- Confirmation of the absence of the C1-hydroxyl group.
Ozone-Induced Dissociation (OzID) MS - Unambiguously determines the position of carbon-carbon double bonds.- Requires specialized instrumentation.- May not be as sensitive as standard CID/HCD fragmentation.- Precise localization of the double bond in novel 1-deoxysphingosine isomers, which has been shown to be at the Δ14 position rather than the canonical Δ4 position.[5][6]
Differential-Mobility Spectrometry (DMS)-MS - Separates ions based on their size, shape, and charge, allowing for the differentiation of isomers.- Adds another dimension of complexity to the analysis.- May require optimization for specific lipid classes.- Separation of structural isomers of deoxySLs prior to mass analysis, aiding in their unambiguous identification.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed information about the chemical environment of each atom in a molecule.- The gold standard for determining the complete 3D structure and stereochemistry of a molecule.- Relatively low sensitivity compared to MS, requiring larger sample amounts.- Complex spectra can be challenging to interpret for mixtures.- Definitive structural elucidation of novel deoxySLs, including stereochemistry.- Studying the conformation and aggregation of sphingolipids.[10][11][12]
High-Performance Liquid Chromatography (HPLC) - Excellent separation of complex lipid mixtures based on polarity.- Does not provide structural information on its own.- Method development can be time-consuming.- Separation of different deoxySL species (e.g., 1-deoxysphinganine, this compound, 1-deoxydihydroceramides, 1-deoxyceramides) prior to MS analysis.[4][8][9]

Experimental Protocols

Detailed and robust experimental protocols are paramount for the reliable identification of novel 1-deoxysphingolipid metabolites. Below are summarized methodologies for the key experiments cited in the literature.

Lipid Extraction from Cells and Tissues

A modified Bligh-Dyer extraction is commonly employed to efficiently extract sphingolipids from biological matrices.

  • Homogenization: Homogenize cell pellets or tissues in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to induce phase separation.

  • Collection: Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for chromatographic analysis.

Chromatographic Separation by HPLC

Reverse-phase HPLC is the most common method for separating deoxySL species.

  • Column: A C18 column is typically used.[4][5]

  • Mobile Phases: A gradient elution is employed using two mobile phases, for example:

    • Mobile Phase A: Methanol/water (1:1, v/v) with 2.6 mM ammonium (B1175870) acetate.[5]

    • Mobile Phase B: Methanol.[5]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic deoxySL species.

  • Detection: The HPLC system is coupled to a mass spectrometer for detection and identification of the eluting compounds.

Mass Spectrometry Analysis
  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used for sphingolipid analysis.[4][5]

  • High-Resolution Mass Spectrometry: A Q-Exactive or similar Orbitrap-based mass spectrometer is used to acquire high-resolution mass spectra, allowing for accurate mass determination and formula prediction.[4]

  • Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to fragment the precursor ions of interest. The resulting fragment ions provide structural information.

  • Ozone-Induced Dissociation (OzID): For double bond localization, the lipid ions are introduced into the mass spectrometer in the presence of ozone. The ozone reacts specifically at the double bond, and subsequent fragmentation reveals its position.[5][6]

NMR Spectroscopy

Due to the lower sensitivity of NMR, larger quantities of purified material are required.

  • Sample Preparation: The purified deoxySL metabolite is dissolved in a deuterated solvent (e.g., CDCl3 or MeOD).

  • Spectra Acquisition: A suite of NMR experiments is performed, including 1H, 13C, COSY, HSQC, and HMBC, on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis: The chemical shifts, coupling constants, and correlation signals are analyzed to piece together the complete chemical structure, including the stereochemistry of chiral centers.

Visualizing the Landscape of 1-Deoxysphingolipid Metabolism and Analysis

To provide a clearer understanding of the biological context and analytical strategies, the following diagrams illustrate the key pathways and workflows.

DeoxySL_Biosynthesis PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Alanine Alanine Alanine->SPT Atypical Substrate Serine Serine (Canonical) Serine->SPT Canonical Substrate Deoxy3Keto 1-deoxy-3-ketosphinganine SPT->Deoxy3Keto DeoxySA 1-deoxysphinganine (deoxySA) Deoxy3Keto->DeoxySA Reduction DeoxydhCer 1-deoxydihydroceramides (deoxydhCer) DeoxySA->DeoxydhCer Ceramide Synthases DeoxySO This compound (deoxySO) DeoxySA->DeoxySO Desaturase (Δ14) DeoxyCer 1-deoxyceramides DeoxydhCer->DeoxyCer Desaturase (Δ14) Toxicity Cellular Toxicity DeoxydhCer->Toxicity DeoxyCer->Toxicity DeoxySO->Toxicity

Caption: Biosynthetic pathway of 1-deoxysphingolipids.

Experimental_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction Sample->Extraction Separation HPLC Separation Extraction->Separation MS_Analysis Mass Spectrometry Analysis Separation->MS_Analysis NMR_Analysis NMR Spectroscopy (for purified compounds) Separation->NMR_Analysis Purification HRMS High-Resolution MS MS_Analysis->HRMS MSMS Tandem MS (MS/MS) MS_Analysis->MSMS OzID OzID-MS MS_Analysis->OzID Structure Confirmed Structure of Novel DeoxySL Metabolite HRMS->Structure MSMS->Structure OzID->Structure NMR_Analysis->Structure

Caption: Experimental workflow for structural confirmation.

The structural elucidation of novel 1-deoxysphingolipid metabolites is a challenging yet essential task for advancing our understanding of lipid-mediated diseases. By leveraging a combination of advanced chromatographic and mass spectrometric techniques, and in some cases, NMR spectroscopy, researchers can confidently identify and characterize these potent bioactive lipids. This guide serves as a foundational resource to navigate the analytical landscape and accelerate discoveries in this critical area of research.

References

Safety Operating Guide

Navigating the Disposal of 1-Deoxysphingosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-deoxysphingosine, an atypical bioactive sphingolipid, is critical for maintaining laboratory safety and environmental compliance. While Safety Data Sheets (SDS) for some isomers of this compound do not classify the substance as hazardous under the Globally Harmonized System (GHS), it is imperative to follow standard chemical waste procedures due to its biological activity and to prevent environmental release.[1][2] Institutional and local regulations for chemical waste management must always take precedence.

General safety protocols dictate that research chemicals, regardless of their formal hazard classification, should not be disposed of via standard trash or sewer systems.[3][4] The SDS for this compound (m18:1(4E)) explicitly states, "Do not allow to enter sewers/ surface or ground water."[1] Therefore, treating all this compound waste as chemical waste is the most prudent and compliant approach.

Hazard and Safety Data Summary

The following table summarizes the available safety and classification data for this compound. This information is derived from supplier Safety Data Sheets and should be used as a reference for risk assessment during handling and disposal.

IdentifierCAS NumberGHS ClassificationNFPA RatingsHMIS Ratings
This compound (m18:1(4E)) 193222-34-3Not Classified[1]Health: 0, Fire: 0, Reactivity: 0[1]Health: 0, Fire: 0, Reactivity: 0[1]
This compound (m18:1(14Z)) 2190487-94-4No Data Available[2]No Data AvailableNo Data Available

Standard Operating Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated materials in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the sink or in the regular trash.[3][5]

  • All waste containing this compound must be collected as chemical waste.[6]

  • Pure Compound/Unused Reagent: If the original container is expired or no longer needed, it should be disposed of as chemical waste. Ensure the container is sealed and properly labeled.[4]

  • Liquid Waste: Collect solutions containing this compound (e.g., from cell culture media, experimental buffers, or solvent solutions) in a dedicated, leak-proof, and chemically compatible waste container.[3]

    • The container must be kept closed except when adding waste.[3]

    • Use secondary containment, such as a plastic bin, to mitigate spills.[5]

  • Solid Waste: Dispose of chemically contaminated laboratory debris such as gloves, pipette tips, and paper towels in a designated container for hazardous solid waste.[6] Do not use standard biohazard bags for chemical waste.[3]

  • Contaminated Sharps: Needles, razor blades, or broken glass contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[4][6]

3. Labeling Chemical Waste:

  • Label the waste container as soon as the first drop of waste is added.[5]

  • Use your institution's standardized hazardous waste label.[5]

  • The label must include:

    • The full chemical name: "this compound" and any other constituents (e.g., solvents like ethanol).

    • The accumulation start date.

    • An indication of the hazards (while not formally classified, listing it as a "biologically active compound" is a good practice).

4. Storage of Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • Ensure waste is segregated from incompatible materials.[3]

  • Do not accumulate large quantities of waste; typical laboratory limits are around 10-25 gallons in total.[3][4]

5. Arranging for Disposal:

  • Once the waste container is full or has reached its storage time limit (often 6 months), schedule a pickup with your institution's Environmental Health & Safety (EHS) department.[3][4][7]

  • Follow the specific procedures provided by your EHS office for requesting a waste collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste streams in a research environment.

G cluster_start Waste Generation cluster_identification 1. Waste Identification & Segregation cluster_containment 2. Containment & Labeling cluster_management 3. Storage & Disposal start This compound Waste Generated decision What is the waste type? start->decision liquid_waste Collect in sealed, compatible liquid waste container. Use secondary containment. decision->liquid_waste Liquid (Solutions, Media) solid_waste Collect in designated solid chemical waste bin (e.g., lined drum). decision->solid_waste Solid (Gloves, Tubes, Wipes) sharps_waste Collect in puncture-proof 'Chemically Contaminated Sharps' container. decision->sharps_waste Sharps (Needles, Glassware) label_waste Affix & Complete EHS Hazardous Waste Label liquid_waste->label_waste solid_waste->label_waste sharps_waste->label_waste store_waste Store in designated Satellite Accumulation Area (SAA). label_waste->store_waste request_pickup Container Full or Time Limit Reached? store_waste->request_pickup request_pickup->store_waste No ehs_pickup Schedule Waste Pickup with EHS Office request_pickup->ehs_pickup Yes end Waste Removed by EHS ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Deoxysphingosine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling of 1-Deoxysphingosine, a bioactive lipid implicated in various cellular processes and disease states. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

While some safety data sheets (SDS) for this compound may indicate a low hazard classification, its cytotoxic and neurotoxic properties necessitate stringent adherence to PPE protocols. The following table summarizes the required PPE for handling this compound.

PPE Component Specification Rationale
Gloves Chemical-resistant, disposable. Nitrile gloves are a suitable minimum requirement for handling in solutions of ethanol, DMF, or DMSO. For extended contact or handling of neat compound, consider double-gloving or using gloves with higher resistance (see Table 2).Prevents skin contact and absorption.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of the compound or solvents.
Protective Clothing A long-sleeved laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If creating aerosols or handling large quantities of the solid, a NIOSH-approved respirator may be necessary.Minimizes inhalation risk.

Glove Selection for Common Solvents

This compound is often dissolved in solvents such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). The choice of glove material is critical for ensuring adequate protection. This table provides a summary of glove compatibility with these common solvents.

Solvent Nitrile Neoprene Butyl Rubber
Ethanol ExcellentExcellentExcellent
Dimethylformamide (DMF) PoorGoodExcellent
Dimethyl Sulfoxide (DMSO) Fair to GoodGoodExcellent
Rating Key Excellent: > 8 hours breakthrough timeGood: > 4 hours breakthrough timeFair: > 1 hour breakthrough timePoor: < 1 hour breakthrough time

Note: Breakthrough times can vary by manufacturer and glove thickness. Always consult the manufacturer's specific chemical resistance data.

Operational Plan: A Step-by-Step Workflow for Handling this compound

The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.

G Operational Workflow for Handling this compound receiving 1. Receiving and Inspection - Verify container integrity. - Confirm label information. storage 2. Storage - Store at -20°C in a tightly sealed container. - Protect from light. receiving->storage preparation 3. Preparation of Solutions - Handle solid in a chemical fume hood. - Use appropriate PPE. - Prepare solutions in compatible solvents (e.g., ethanol, DMF, DMSO). storage->preparation handling 4. Experimental Use - Conduct all procedures in a well-ventilated area or fume hood. - Avoid generating aerosols. - Use dedicated equipment where possible. preparation->handling spill 5. Spill Management - Evacuate and ventilate the area. - Wear appropriate PPE. - Absorb with inert material. - Collect and place in a sealed container for disposal. handling->spill disposal 6. Waste Disposal - Dispose of as hazardous chemical waste. - Follow institutional and local regulations. handling->disposal spill->disposal

Operational Workflow for Handling this compound

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Solid Waste:

  • Collect solid this compound waste in a designated, clearly labeled, and sealed container for hazardous chemical waste.

  • Do not mix with other waste streams unless compatibility is confirmed.

Liquid Waste:

  • Solutions of this compound should be collected in a sealed, labeled container for hazardous liquid waste.

  • The solvent used should be clearly indicated on the waste label.

Contaminated Materials:

  • All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated.

  • Place these materials in a sealed bag or container labeled as hazardous waste.

Decontamination:

  • Wipe down work surfaces and equipment with a suitable solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Dispose of the cleaning materials as contaminated waste.

Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local and national regulations.

The Atypical Biosynthesis of this compound

1-Deoxysphingolipids, including this compound, are classified as atypical sphingolipids due to their unique biosynthetic pathway.[1] Unlike canonical sphingolipids, their synthesis is initiated when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine as its substrate.[1][2] This substitution leads to the formation of a sphingoid base lacking the C1 hydroxyl group, which has significant implications for its metabolism and biological activity.[1][2]

G Biosynthesis of this compound palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt l_alanine L-Alanine l_alanine->spt deoxysphinganine 1-Deoxysphinganine spt->deoxysphinganine desaturase Desaturase deoxysphinganine->desaturase deoxysphingosine This compound desaturase->deoxysphingosine

Atypical Biosynthesis of this compound via L-Alanine

References

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